molecular formula C183H307N49O53 B15569425 Astressin 2B

Astressin 2B

货号: B15569425
分子量: 4042 g/mol
InChI 键: IVIBPRHVUKMKSX-YJHXGIRISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a CRF2 receptor antagonist

属性

分子式

C183H307N49O53

分子量

4042 g/mol

IUPAC 名称

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182+,183+/m0/s1

InChI 键

IVIBPRHVUKMKSX-YJHXGIRISA-N

产品来源

United States

Foundational & Exploratory

Astressin 2B: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and highly selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). As a 33-amino acid cyclic peptide, it has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CRF2 receptor system. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective CRF2 Receptor Antagonism

This compound functions as a competitive antagonist at the CRF2 receptor, a class B G-protein coupled receptor (GPCR). This means that this compound binds to the same site on the CRF2 receptor as endogenous agonists, such as Urocortin II and Urocortin III, but does not activate the receptor. By occupying the binding site, this compound prevents the endogenous ligands from binding and initiating downstream signaling cascades. This blockade of CRF2 receptor activation is the primary mechanism through which this compound exerts its pharmacological effects.

One of the most critical features of this compound is its high selectivity for the CRF2 receptor over the CRF1 receptor. This selectivity allows researchers to dissect the specific functions of the CRF2 receptor system without the confounding effects of CRF1 receptor modulation.

Quantitative Data: Binding Affinity

The binding affinity of this compound for CRF receptors is a key determinant of its potency and selectivity. This is typically quantified using competitive binding assays, which measure the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand by 50% (IC50).

CompoundReceptorIC50 (nM)Reference
This compoundCRF21.3[1][2][3][4]
This compoundCRF1> 500[1][2][3][4]

Signaling Pathways

The CRF2 receptor, like other GPCRs, transduces extracellular signals into intracellular responses by activating heterotrimeric G-proteins. This compound, by blocking agonist binding, prevents the initiation of these signaling cascades. The CRF2 receptor is known to couple to multiple G-protein subtypes, leading to the activation of various downstream effector systems. The primary coupling is to Gs, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, coupling to Gq/11 and Gi/o has also been reported, which can modulate phospholipase C (PLC) and other signaling pathways.

This compound's Blockade of CRF2 Receptor Signaling

CRF2_Signaling_Blockade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist CRF2 Agonist (e.g., Urocortin II/III) CRF2R CRF2 Receptor Agonist->CRF2R Binds & Activates Astressin_2B This compound Astressin_2B->CRF2R Competitively Binds & Blocks G_protein G-protein (Gs, Gq/11, Gi/o) CRF2R->G_protein Activates No_Activation No Signal Transduction AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gq/11) cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Signaling (e.g., CREB, Ca2+) PKA->Downstream PLC->Downstream

Caption: this compound competitively antagonizes the CRF2 receptor, preventing G-protein activation and downstream signaling.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental protocols.

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity (IC50) of this compound for the CRF2 receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the CRF2 receptor.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CRF2 receptor. A common source is HEK293 cells transfected with the human CRF2 receptor.

  • Radioligand: A radiolabeled ligand with high affinity for the CRF2 receptor is used. [¹²⁵I]-Sauvagine or a similar radiolabeled peptide is a suitable choice.

  • Assay Buffer: A buffer containing protease inhibitors is used to maintain the integrity of the receptors and ligands.

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

Binding_Assay_Workflow Start Start: Prepare Reagents Receptor_Prep CRF2 Receptor Membrane Preparation Start->Receptor_Prep Radioligand_Prep Radioligand ([¹²⁵I]-Sauvagine) Start->Radioligand_Prep Astressin_Prep This compound (Serial Dilutions) Start->Astressin_Prep Incubation Incubate Receptor, Radioligand, and this compound Receptor_Prep->Incubation Radioligand_Prep->Incubation Astressin_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay to determine the IC50 of this compound.

Functional Assay: cAMP Measurement

Functional assays are crucial for confirming that this compound acts as an antagonist and for quantifying its potency in a cellular context.

Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the CRF2 receptor.

Methodology:

  • Cell Culture: Cells expressing the CRF2 receptor (e.g., HEK293-CRF2) are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of a CRF2 agonist (e.g., Urocortin II) is added to stimulate the cells. This is typically done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to an anti-cAMP antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the quantification of cAMP.

    • Luciferase-based reporter assays: Cells are engineered with a reporter gene (luciferase) under the control of a cAMP response element (CRE).

  • Data Analysis: The results are expressed as the percentage of the maximal agonist response. The IC50 value for this compound's inhibition of the agonist response is determined by non-linear regression analysis.

Functional_Assay_Workflow Start Start: Culture CRF2-expressing cells Preincubation Pre-incubate cells with varying concentrations of this compound Start->Preincubation Stimulation Stimulate with CRF2 Agonist (e.g., Urocortin II) + IBMX Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (HTRF, ELISA, etc.) Lysis->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis End End Analysis->End

Caption: Workflow for a functional cAMP assay to determine the antagonist potency of this compound.

Conclusion

This compound is a cornerstone tool for investigating the CRF2 receptor system. Its high potency and selectivity, coupled with a well-defined mechanism of competitive antagonism, enable precise interrogation of CRF2-mediated signaling and its physiological consequences. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and the development of novel therapeutics targeting the CRF2 receptor.

References

Astressin 2B: A Technical Guide to its Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astressin 2B is a potent and highly selective synthetic peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). Its development has provided a crucial tool for elucidating the physiological roles of the CRF2 receptor and has shown potential in preclinical models for various stress-related disorders. This technical guide provides a comprehensive overview of this compound, including its detailed peptide sequence and structure, quantitative biological data, in-depth experimental protocols for its characterization, and a review of its mechanism of action through relevant signaling pathways.

This compound: Structure and Peptide Sequence

This compound is a complex, modified cyclic peptide derived from sauvagine (B13155), a 40-amino acid peptide originally isolated from the skin of the frog Phyllomedusa sauvagei. The modifications in this compound confer high affinity and selectivity for the CRF2 receptor.

Peptide Sequence and Modifications:

The linear amino acid sequence of this compound is Ac-Asp-Leu-Ser-D-Phe-His-Leu-Leu-Arg-Lys-Nle-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Glu-Asn-Asn-Lys-Leu-Leu-Leu-Asp-Leu-Ile-NH2.[1][2] Key modifications from the parent sauvagine sequence include:

  • N-terminal Acetylation: The N-terminus is acetylated.[1][2]

  • D-Amino Acid Substitution: Phenylalanine at position 4 is a D-isomer (D-Phe).[1][2]

  • Norleucine Substitution: Methionine is replaced by Norleucine (Nle).[1][2]

  • Lactam Bridge: A lactam bridge is formed between the side chains of Glutamic acid (Glu) at position 24 and Lysine (Lys) at position 27, creating a cyclic structure within the peptide.[1][2]

  • C-terminal Amidation: The C-terminus is amidated.[1][2]

The structure of this compound has been determined by NMR, and the coordinates are available in the Protein Data Bank under the accession code 2RM9 .[3]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C183H307N49O53
Molecular Weight 4041.69 g/mol
CAS Number 681260-70-8
Solubility Soluble to 1 mg/ml in water
Purity Typically ≥95% as determined by HPLC
Storage Store at -20°C

Quantitative Biological Data

This compound exhibits high selectivity for the CRF2 receptor over the CRF1 receptor. This selectivity is a key feature that allows for the specific investigation of CRF2-mediated pathways.

Receptor Binding Affinity and Potency:

ParameterReceptorValueReference(s)
IC50 CRF21.3 nM[1][2][4][5]
IC50 CRF1> 500 nM[1][2][4][5]
Ki CRF2In the low nM range[6]
Ki CRF1Significantly higher than for CRF2[6]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant, a measure of binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Solid-Phase Peptide Synthesis and Purification of this compound

This compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9][10][11]

Synthesis Workflow:

This compound Synthesis Workflow

Detailed Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 1 hour.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a qualitative ninhydrin (B49086) test (Kaiser test).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Lactam Bridge Formation: After the linear peptide is assembled, selectively deprotect the side chains of the amino acids involved in the lactam bridge (e.g., using a palladium catalyst for allyl-based protecting groups). Perform on-resin cyclization using a suitable coupling reagent.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the remaining side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water, phenol (B47542), and triisopropylsilane.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[12][13][14][15][16]

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS).[17][18][19]

CRF2 Receptor Binding Assay

This assay determines the binding affinity of this compound for the CRF2 receptor.[1][3][20][21][22]

Experimental Workflow:

G Membrane Prepare membranes from cells expressing CRF2 receptor Incubate Incubate membranes with radiolabeled ligand (e.g., [125I]-Sauvagine) and varying concentrations of this compound Membrane->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze

CRF2 Receptor Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the CRF2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand for the CRF2 receptor (e.g., [125I]-labeled sauvagine or urocortin), and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled CRF2 agonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize CRF2 receptor-mediated activation of adenylyl cyclase and subsequent cyclic AMP (cAMP) production.[8][23][24][25][26][27]

Experimental Workflow:

G Cells Culture cells expressing CRF2 receptor Preincubate Pre-incubate cells with varying concentrations of this compound Cells->Preincubate Stimulate Stimulate cells with a CRF2 agonist (e.g., Urocortin II) in the presence of a phosphodiesterase inhibitor Preincubate->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Measure Analyze Analyze data to determine the antagonist potency (IC50) Measure->Analyze

cAMP Accumulation Assay Workflow

Detailed Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the CRF2 receptor in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a suitable buffer for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of a CRF2 receptor agonist (e.g., urocortin II or III) to the wells. The stimulation buffer should also contain a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit. Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the amount of cAMP produced in each well. Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

In Vivo Gastric Emptying Assay

This compound's ability to antagonize CRF2-mediated inhibition of gastric emptying is a key in vivo functional measure. The phenol red meal assay is a common method for this assessment.[2][28][29][30][31]

Experimental Workflow:

G Animals Fast rodents overnight Administer Administer this compound (e.g., intraperitoneally) Animals->Administer Agonist Administer a CRF2 agonist (e.g., Urocortin II) or induce stress Administer->Agonist Meal Administer a non-absorbable marker meal (Phenol Red) by gavage Agonist->Meal Sacrifice Sacrifice animals at a specific time point Meal->Sacrifice Stomach Excise the stomach and measure the amount of Phenol Red remaining Sacrifice->Stomach Calculate Calculate the percentage of gastric emptying Stomach->Calculate

Gastric Emptying Assay Workflow

Detailed Protocol:

  • Animal Preparation: Fast male rodents (rats or mice) overnight with free access to water.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or central injection) at various doses.

  • Induction of Delayed Gastric Emptying: After a set pre-treatment time, administer a CRF2 agonist (e.g., urocortin II) or subject the animals to a stressor known to delay gastric emptying.

  • Test Meal Administration: Administer a standard volume of a test meal containing a non-absorbable marker, such as 0.05% phenol red in a viscous solution (e.g., methylcellulose), via oral gavage.

  • Sample Collection: After a predetermined time (e.g., 20-30 minutes), humanely euthanize the animals. Clamp the pylorus and cardia of the stomach and carefully excise it.

  • Phenol Red Quantification: Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red. Centrifuge the homogenate to pellet the debris. Measure the absorbance of the supernatant at 560 nm.

  • Calculation: Compare the amount of phenol red recovered from the stomachs of experimental animals to that recovered from a control group sacrificed immediately after receiving the meal (0% emptying). Calculate the percentage of gastric emptying.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the CRF2 receptor, a class B G-protein coupled receptor (GPCR), thereby blocking the binding and action of endogenous CRF2 agonists like urocortins II and III.

CRF2 Receptor Signaling Pathway:

The CRF2 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[32][33][34]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Urocortin Urocortin II/III CRF2R CRF2 Receptor Urocortin->CRF2R Activates Astressin2B This compound Astressin2B->CRF2R Blocks Gs Gs Protein (α, β, γ) CRF2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., altered ion channel activity, gene expression) Downstream->Response

CRF2 Receptor Signaling Pathway

Pathway Description:

  • Agonist Binding and Receptor Activation: In the absence of an antagonist, endogenous ligands such as urocortin II and III bind to the CRF2 receptor. This induces a conformational change in the receptor.

  • G-Protein Coupling and Activation: The activated CRF2 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ dimer and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Activated adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the catalytic subunits.

  • Downstream Phosphorylation and Cellular Response: The active PKA catalytic subunits then phosphorylate various downstream effector proteins, such as ion channels, enzymes, and transcription factors, leading to a cellular response.[35][36][37]

  • Role of this compound: this compound, as a competitive antagonist, binds to the CRF2 receptor but does not induce the conformational change required for G-protein activation. By occupying the binding site, it prevents endogenous agonists from activating the receptor, thus inhibiting the entire downstream signaling cascade.

While the Gs-cAMP-PKA pathway is the primary signaling cascade for the CRF2 receptor, there is also evidence suggesting potential coupling to other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, under certain cellular contexts.[33][34] However, the precise mechanisms and physiological relevance of these alternative pathways in relation to this compound's actions are still under investigation.

Conclusion

This compound is a meticulously designed synthetic peptide that serves as a powerful and selective tool for probing the functions of the CRF2 receptor. Its well-defined structure, high binding affinity, and demonstrated biological activity in vitro and in vivo make it an invaluable resource for research in neuroscience, endocrinology, and gastroenterology. The detailed protocols provided in this guide offer a foundation for the synthesis, characterization, and application of this compound in a research setting. A thorough understanding of its interaction with the CRF2 receptor and the downstream signaling pathways is crucial for interpreting experimental results and for the potential development of novel therapeutics targeting the CRF system.

References

An In-depth Technical Guide to Astressin 2B and Corticotropin-Releasing Factor 2 (CRF2) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Astressin 2B, a potent and selective antagonist of the Corticotropin-Releasing Factor 2 (CRF2) receptor, and the intricate signaling pathways associated with this receptor. The CRF system, comprising CRF, urocortins (Ucn), and their receptors (CRF1 and CRF2), is a pivotal regulator of the neuroendocrine, autonomic, and behavioral responses to stress. The CRF2 receptor, in particular, has emerged as a significant therapeutic target for a range of disorders, including anxiety, depression, and gastrointestinal and cardiovascular diseases. This compound, a peptide antagonist, serves as a critical tool for elucidating the physiological and pathophysiological roles of the CRF2 receptor. This document details the pharmacology of this compound, the molecular mechanisms of CRF2 receptor signaling, and provides detailed experimental protocols for its study.

This compound: A Selective CRF2 Receptor Antagonist

This compound is a synthetic peptide antagonist renowned for its high selectivity for the CRF2 receptor over the CRF1 receptor.[1][2][3][4][5][6] This selectivity makes it an invaluable pharmacological tool for dissecting the specific functions of the CRF2 receptor signaling pathway.

Pharmacological Profile of this compound

The selectivity of this compound is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values at both CRF receptor subtypes.

ParameterCRF2 ReceptorCRF1 ReceptorSelectivity (CRF1/CRF2)Reference
IC50 1.3 nM> 500 nM> 385-fold[2][3][5][6]
Ki ~1.7 nM~222 nM~130-fold[7]

Corticotropin-Releasing Factor 2 (CRF2) Receptor Signaling

The CRF2 receptor is a class B G-protein coupled receptor (GPCR) activated by the endogenous ligands urocortin II (Ucn II) and urocortin III (Ucn III). Upon activation, the CRF2 receptor initiates a cascade of intracellular signaling events, primarily through the activation of Gs proteins, leading to the production of cyclic AMP (cAMP). However, evidence also suggests its potential to couple to other G proteins and activate alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Canonical Gs-cAMP-PKA Signaling Pathway

The predominant signaling pathway for the CRF2 receptor involves its coupling to the stimulatory G protein, Gs.

CRF2_Gs_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Urocortin Urocortin II/III CRF2R CRF2 Receptor Urocortin->CRF2R Binds Gs Gs Protein (αβγ) CRF2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Target Gene Transcription pCREB->Gene Promotes Astressin2B This compound Astressin2B->CRF2R Blocks

CRF2 Receptor Gs-cAMP-PKA Signaling Pathway

Activation of the Gs protein leads to the dissociation of its α-subunit, which then activates adenylyl cyclase.[8] This enzyme catalyzes the conversion of ATP to cAMP.[8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

MAPK/ERK Signaling Pathway

The CRF2 receptor can also signal through the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival.

CRF2_MAPK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Urocortin Urocortin II/III CRF2R CRF2 Receptor Urocortin->CRF2R Binds G_protein G-Protein CRF2R->G_protein Activates Raf Raf G_protein->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK p90RSK ERK->RSK Phosphorylates TranscriptionFactors Transcription Factors (e.g., CREB, Elk-1) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Astressin2B This compound Astressin2B->CRF2R Blocks

CRF2 Receptor MAPK/ERK Signaling Pathway

This pathway involves a cascade of protein kinases: Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[9][][11] Upon CRF2 receptor activation, this cascade is initiated, leading to the phosphorylation and activation of ERK1/2. Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear substrates, including other kinases like p90RSK and transcription factors, thereby modulating gene expression and cellular responses.[12]

Experimental Protocols

Detailed methodologies for studying this compound and CRF2 receptor signaling are crucial for reproducible research.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the CRF2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human CRF2 receptor.

  • Radioligand: [125I]-Sauvagine.[13][14]

  • Non-selective ligand for determining non-specific binding: unlabeled Sauvagine (1 µM).

  • This compound at a range of concentrations.

  • Binding Buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-Sauvagine (final concentration ~0.1-0.2 nM), and 50 µL of either vehicle, unlabeled Sauvagine (for non-specific binding), or varying concentrations of this compound.

  • Add 50 µL of cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[15]

Protocol 2: HTRF cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human CRF2 receptor.

  • CRF2 receptor agonist: Urocortin II or Urocortin III.

  • This compound at a range of concentrations.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 500 µM IBMX, pH 7.4.

  • HTRF cAMP assay kit (e.g., from Cisbio).[16][17]

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed HEK293-CRF2 cells into a 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and add 5 µL of this compound at various concentrations (or vehicle) in stimulation buffer to the cells.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of Urocortin II (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the HTRF cAMP assay kit manufacturer's instructions. This typically involves adding 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate antibody.[7][18]

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of cAMP from a standard curve.

  • Plot the inhibition of agonist-induced cAMP production against the concentration of this compound to determine its IC50 value.

In Vivo Applications of this compound

This compound is a valuable tool for investigating the physiological roles of the CRF2 receptor in vivo. One of its well-documented effects is the antagonism of CRF2-mediated inhibition of gastric emptying.[2][4][19]

Quantitative In Vivo Effects of this compound on Gastric Emptying
Agonist (and dose)This compound Dose (intracisternal)Gastric Emptying (% of control)Antagonism of InhibitionReference
Urocortin II (0.1 µg)3 µg~88%Complete[2][4]
Urocortin II (0.1 µg)10 µg~93%Complete[2]
CRF (0.3 µg)3 µg~89%Complete[2]
Urocortin (3 µg/kg, ip)30 µg/kg (ip)~89%Complete[19]

Experimental Workflow for Characterization of a Selective GPCR Antagonist

The characterization of a selective GPCR antagonist like this compound typically follows a multi-step workflow, from initial binding studies to in vivo functional assays.

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki, Selectivity) Functional_Assay Functional Assay (e.g., cAMP) (Determine IC50, Antagonism) Binding_Assay->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy_Model Disease-Relevant Animal Model (e.g., Gastric Emptying, Anxiety) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation Start Compound Synthesis (this compound) Start->Binding_Assay

General Workflow for GPCR Antagonist Characterization

This workflow begins with the synthesis of the compound, followed by in vitro characterization of its binding and functional properties. Promising candidates then move into in vivo studies to assess their pharmacokinetic and pharmacodynamic profiles and their efficacy in relevant animal models. Finally, preclinical development involves toxicology and formulation studies.

Conclusion

This compound is a powerful and selective antagonist of the CRF2 receptor, making it an indispensable tool for research in the field of stress biology and GPCR pharmacology. Understanding the intricacies of CRF2 receptor signaling, facilitated by the use of selective antagonists like this compound, is crucial for the development of novel therapeutics for a variety of stress-related disorders. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to further unravel the complexities of the CRF2 receptor system.

References

Astressin 2B: An In-depth Technical Guide on Affected Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the cellular and physiological impacts of Astressin 2B, a potent and highly selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the affected signaling cascades.

Core Mechanism of Action: Selective CRF2 Receptor Antagonism

This compound is a synthetic peptide analog of sauvagine (B13155) designed to be a powerful and selective competitive antagonist for the CRF2 receptor, which is a Class B G-protein coupled receptor (GPCR).[1][2] Its selectivity for CRF2 over the Corticotropin-Releasing Factor Receptor 1 (CRF1) is a key feature, allowing for the precise dissection of CRF2-specific signaling pathways.[3][4]

The primary signaling cascade initiated by the activation of the CRF2 receptor involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets to elicit a cellular response.[6][7] By binding to the CRF2 receptor without initiating this cascade, this compound effectively blocks the binding of endogenous agonists like Urocortins (Ucn1, Ucn2, Ucn3) and prevents the subsequent activation of the cAMP/PKA pathway.[5][6]

cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular Astressin2B This compound CRF2R CRF2 Receptor Astressin2B->CRF2R Blocks Urocortin Urocortin (Agonist) Urocortin->CRF2R Gs Gαs Protein CRF2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Targets Downstream Targets PKA->Targets Phosphorylation

Fig 1. Core mechanism of this compound action on the CRF2 receptor signaling pathway.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various assays. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity and Potency
ParameterReceptorValueSource(s)
IC₅₀ CRF21.3 nM[2][3][4][8][9]
IC₅₀ CRF1> 500 nM[2][3][4][8][9]
Table 2: Experimental Doses and Concentrations
Experimental ModelSpeciesConcentration / DoseObserved EffectSource(s)
Cell Adhesion Assay Human (A431 cells)1 µMBlockade of ACh-mediated cell adhesion.[4]
Synaptic Transmission Rat (brain slices)500 nMInhibition of evoked Inhibitory Postsynaptic Currents (IPSCs).[7]
Lipolysis Regulation Rat (in vivo)N/AAttenuation of hypoxia-induced lipolysis.[6]
Gastric Emptying Rat (in vivo)60 µg/kg (i.v.)Antagonism of CRF2-mediated inhibition of gastric emptying.[4]
Alopecia Study Mouse (CRF-OE)5 µ g/mouse/day (s.c.)Moderate effect on pigmentation; no significant hair re-growth.[10][11][12]
Stress Response (ACTH) Rat (in vivo)30 µg/kg (i.v.)Slight enhancement of ACTH levels in early stress phase.[13]

Affected Cellular and Physiological Pathways

This compound has been instrumental in elucidating the role of CRF2 signaling in diverse physiological processes.

Regulation of Lipolysis in Adipose Tissue

In white adipose tissue (WAT), CRF2 signaling is implicated in the metabolic response to hypoxia. Hypoxic conditions can induce lipolysis through a local Urocortin 2/3 autocrine/paracrine pathway that activates CRF2 receptors.[6] Pretreatment with this compound significantly attenuates hypoxia-induced reductions in body weight and WAT mass by blocking the cAMP-PKA signaling pathway, which in turn prevents the phosphorylation and activation of Hormone-Sensitive Lipase (HSL) and perilipin.[6]

Hypoxia Hypoxia Ucn Urocortin 2/3 Release (in White Adipose Tissue) Hypoxia->Ucn CRF2R CRF2 Receptor Ucn->CRF2R cAMP_PKA cAMP-PKA Pathway CRF2R->cAMP_PKA Astressin2B This compound Astressin2B->CRF2R Blocks HSL HSL / Perilipin Phosphorylation cAMP_PKA->HSL Lipolysis Lipolysis HSL->Lipolysis

Fig 2. this compound blocks hypoxia-induced lipolysis by inhibiting the CRF2/cAMP/PKA axis.
Modulation of Synaptic Transmission

In the amygdala, a brain region critical for processing pain and emotion, CRF signaling plays a complex role. Studies in arthritic animal models show that this compound can facilitate synaptic transmission.[7] It achieves this through a process of disinhibition. Endogenous CRF2 agonists appear to act on presynaptic CRF2 receptors on GABAergic interneurons, promoting the release of the inhibitory neurotransmitter GABA. By blocking these receptors, this compound reduces this GABAergic tone, thereby disinhibiting the postsynaptic neuron and facilitating its response to excitatory inputs.[7] This is evidenced by a measured decrease in the paired-pulse ratio (PPR) and an inhibition of evoked inhibitory postsynaptic currents (IPSCs) in the presence of this compound.[7]

Gastrointestinal Motility

CRF2 receptor activation is a known inhibitor of gastric emptying. The administration of this compound effectively reverses this effect, demonstrating that CRF2 signaling is a key pathway in regulating upper gastrointestinal transit.[1][14] This has been a consistent finding across multiple studies and serves as a primary in vivo bioassay for CRF2 antagonists.[3][4][9] Conversely, this compound does not prevent the colonic propulsive response to stress, which is primarily mediated by CRF1 receptors.[14]

Cell Adhesion in Cancer

There is evidence of a functional crosstalk between muscarinic acetylcholine (B1216132) receptors and CRF2 receptors in human colon cancer cells. Acetylcholine-mediated effects on cell adhesion can be blocked by this compound, suggesting that CRF2 signaling is a necessary component of this particular pathway.[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Protocol: In Vivo Alopecia Study in CRF-Overexpressing (CRF-OE) Mice
  • Objective: To determine the effect of selective CRF2 receptor blockade on hair re-growth in a mouse model of chronic stress.

  • Animal Model: CRF-Overexpressing (CRF-OE) mice (4-9 months old) exhibiting alopecia.[10][11]

  • Materials: this compound (Peptide Biology Laboratory, The Salk Institute), sterile isotonic saline, syringes for subcutaneous (s.c.) injection.

  • Procedure:

    • Document baseline alopecia and skin pigmentation for each mouse using a scoring system.

    • Randomly assign mice to two groups: Treatment (this compound) and Control (Saline).

    • Prepare a solution of this compound in sterile water.

    • Administer this compound (5 µg in 0.1 ml volume per mouse) or an equivalent volume of saline via s.c. injection once daily for 5 consecutive days.[11][12]

    • Monitor animals for health and well-being throughout the study.

    • At specified time points (e.g., 1, 2, and 4 weeks after the final injection), score pigmentation and hair coverage for each mouse.[10]

    • At the end of the study, animals may be euthanized for histological examination of skin and hair follicles to assess the transition from telogen (resting) to anagen (growth) phase.[11]

Start Start Select Select CRF-OE Mice with Alopecia Start->Select Baseline Baseline Scoring (Pigmentation & Hair Coverage) Select->Baseline Group Randomize into Groups Baseline->Group Treatment Treatment Group: This compound (5 µg/mouse/day, s.c., 5 days) Group->Treatment Control Control Group: Saline Vehicle (s.c., 5 days) Group->Control Monitor Observe & Score (1, 2, 4 weeks post-injection) Treatment->Monitor Control->Monitor End Endpoint: Final Scoring & Histological Analysis Monitor->End

Fig 3. Experimental workflow for the in vivo alopecia study using this compound.
Protocol: In Vitro Cell Adhesion Assay

  • Objective: To assess the role of CRF2 signaling in acetylcholine-mediated cell adhesion.

  • Cell Line: Human A431 epidermoid cells.[4]

  • Materials: this compound, Acetylcholine (ACh), cell culture reagents, PBS, colorimetric cell proliferation assay kit (e.g., MTT or WST-1).

  • Procedure:

    • Culture A431 cells to a suitable confluency in multi-well plates.

    • Pre-treat the cells with this compound (1 µM) or vehicle control overnight.[4]

    • Stimulate the cells with an appropriate concentration of ACh to induce adhesion changes.

    • After the stimulation period, gently wash the wells three times with PBS to remove non-adherent cells.[4]

    • Quantify the remaining adherent cells using a colorimetric cell proliferation assay according to the manufacturer's instructions.

    • Compare the absorbance readings between groups (Control, ACh alone, this compound + ACh) to determine the effect of CRF2 blockade on adhesion.

Protocol: Ex Vivo Brain Slice Electrophysiology
  • Objective: To measure the effect of this compound on synaptic transmission in the amygdala.

  • Preparation: Coronal brain slices containing the amygdala from male Sprague-Dawley rats.[7]

  • Methodology: Whole-cell voltage-clamp recordings from neurons in the central nucleus of the amygdala (CeLC).

  • Procedure:

    • Prepare acute brain slices (approx. 300 µm thick) and maintain them in artificial cerebrospinal fluid (aCSF).

    • Transfer a slice to the recording chamber, continuously perfused with aCSF.

    • Establish a whole-cell patch-clamp recording from a CeLC neuron, holding the membrane potential at -60 mV.

    • Evoke synaptic responses by electrical stimulation of afferent pathways (e.g., from the basolateral amygdala, BLA).

    • To isolate inhibitory postsynaptic currents (IPSCs), apply NMDA (AP-5) and non-NMDA (NBQX) receptor antagonists to the bath.

    • Record baseline evoked IPSCs.

    • Bath-apply this compound (500 nM) for 15 minutes and record the evoked IPSCs again.[7]

    • Perform a washout by perfusing with normal aCSF for at least 20 minutes to test for reversibility.

    • Analyze the amplitude and frequency of the IPSCs before, during, and after this compound application.[7]

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of Astressin 2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and highly selective peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). Its ability to selectively block CRF2-mediated signaling pathways has made it a valuable tool in neuroscience and related fields for investigating the physiological and pathological roles of the CRF2 receptor system. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, complete with detailed experimental protocols and visual representations of the underlying molecular interactions and experimental workflows.

This compound Binding Affinity to CRF Receptors

This compound exhibits a pronounced selectivity for the CRF2 receptor over the CRF1 receptor. This high selectivity is a key attribute that allows for the specific interrogation of CRF2 receptor function in complex biological systems. The binding affinity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki).

Table 1: this compound Binding Affinity Data [1][2][3]

ReceptorLigandParameterValue (nM)
CRF2This compoundIC501.3
CRF1This compoundIC50> 500

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a biological response. A lower IC50 value indicates a higher binding affinity.

Binding Kinetics

While comprehensive kinetic data (association rate constant, k_on, and dissociation rate constant, k_off) for the this compound-CRF2 receptor interaction are not extensively reported in the literature, the principles of its determination are well-established. Techniques such as radioligand binding association and dissociation assays, or surface plasmon resonance (SPR), could be employed to elucidate these parameters. A detailed protocol for a radioligand binding assay to determine these kinetic parameters is provided in the "Experimental Protocols" section.

CRF2 Receptor Signaling Pathways

The CRF2 receptor is a class B G-protein-coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gs alpha subunit (Gαs), initiating a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). There is also evidence to suggest that the CRF2 receptor can couple to other G-proteins, such as Gq/11 and Gi/o, leading to the activation of alternative signaling pathways. This compound acts as a competitive antagonist, binding to the CRF2 receptor and preventing the binding of endogenous agonists like urocortins, thereby inhibiting these downstream signaling events.[4][5][6]

CRF2_Signaling_Pathway CRF2 Receptor Signaling Pathway Urocortin Urocortin (Agonist) CRF2R CRF2 Receptor Urocortin->CRF2R Binds and Activates Astressin2B This compound (Antagonist) Astressin2B->CRF2R Binds and Blocks G_protein G-protein (Gs, Gq, Gi) CRF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gs activates PLC Phospholipase C G_protein->PLC Gq activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

Caption: CRF2 receptor signaling pathways.

Experimental Protocols

CRF2 Receptor Membrane Preparation

A crucial first step for in vitro binding assays is the preparation of cell membranes expressing the CRF2 receptor.

Workflow for Membrane Preparation:

Membrane_Preparation_Workflow CRF2 Receptor Membrane Preparation Workflow start Start: Cells expressing CRF2 Receptor harvest Harvest Cells start->harvest homogenize Homogenize in Lysis Buffer harvest->homogenize centrifuge1 Centrifuge at low speed (remove nuclei, debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed (pellet membranes) supernatant1->centrifuge2 pellet1 Collect Membrane Pellet centrifuge2->pellet1 resuspend Resuspend Pellet in Assay Buffer pellet1->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay aliquot_store Aliquot and Store at -80°C protein_assay->aliquot_store end End: CRF2 Receptor Membranes aliquot_store->end

Caption: Workflow for CRF2 receptor membrane preparation.

Detailed Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the human CRF2 receptor (e.g., HEK293, CHO cells) to confluency.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Membrane Isolation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM EDTA).

  • Protein Quantification:

    • Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay.

  • Storage:

    • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay for IC50 Determination

This assay determines the concentration of this compound required to displace a radiolabeled ligand from the CRF2 receptor.

Materials:

  • CRF2 receptor membrane preparation

  • Radioligand (e.g., [¹²⁵I]-Sauvagine)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a non-radiolabeled CRF2 ligand, e.g., unlabeled Sauvagine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add increasing concentrations of this compound to the "competitor" wells.

    • Add a saturating concentration of the non-specific binding control to the "non-specific binding" wells.

    • Add assay buffer to the "total binding" wells.

  • Incubation:

    • Add a constant, low concentration of the radioligand to all wells.

    • Add the CRF2 receptor membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a blocking solution (e.g., 0.5% polyethyleneimine).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Logical Workflow for IC50 Determination:

IC50_Determination_Workflow IC50 Determination Workflow start Start prepare_reagents Prepare Reagents: Membranes, Radioligand, this compound start->prepare_reagents setup_assay Set up 96-well plate: Total, Non-specific, Competitor wells prepare_reagents->setup_assay add_components Add Radioligand and Membranes setup_assay->add_components incubate Incubate to Equilibrium add_components->incubate filter_wash Filter and Wash incubate->filter_wash count Measure Radioactivity filter_wash->count calculate Calculate Specific Binding count->calculate plot Plot % Specific Binding vs. [this compound] calculate->plot fit Non-linear Regression to determine IC50 plot->fit end End: IC50 Value fit->end

Caption: Logical workflow for IC50 determination.

Kinetic Binding Assays (Association and Dissociation)

Association Rate (k_on) Determination:

  • Prepare reagents as for the competitive binding assay.

  • Initiate the binding reaction by adding the CRF2 receptor membranes to wells containing the radioligand.

  • At various time points, terminate the reaction by filtration.

  • Measure the bound radioactivity at each time point.

  • Plot the specific binding as a function of time and fit the data to a one-phase association model to determine the observed rate constant (k_obs).

  • Calculate the association rate constant (k_on) using the equation: k_on = (k_obs - k_off) / [L], where [L] is the radioligand concentration and k_off is the dissociation rate constant.

Dissociation Rate (k_off) Determination:

  • Incubate the CRF2 receptor membranes with the radioligand until equilibrium is reached.

  • Initiate dissociation by adding a large excess of unlabeled ligand (e.g., unlabeled Sauvagine or this compound).

  • At various time points, terminate the reaction by filtration and measure the remaining bound radioactivity.

  • Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line is equal to -k_off.

Conclusion

References

Pharmacological Profile of Astressin 2B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and highly selective peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). It was developed through systematic modifications of the sauvagine (B13155) peptide sequence.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, mechanism of action, and effects in key preclinical models. Detailed experimental protocols for foundational assays are also presented to facilitate methodological replication and further investigation.

Mechanism of Action

This compound functions as a competitive antagonist at the CRF2 receptor, a Class B G-protein coupled receptor (GPCR).[2][3] By binding to the CRF2 receptor, this compound blocks the downstream signaling cascades typically initiated by endogenous CRF2 agonists such as Urocortin II and Urocortin III.[4] The CRF2 receptor primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] this compound effectively inhibits this signaling pathway.[7] There is also evidence that CRF receptors can couple to Gq and Gi/o proteins, leading to modulation of intracellular calcium levels, and this compound would be expected to antagonize these effects as well.[6]

Data Presentation

The quantitative pharmacological data for this compound are summarized in the tables below, providing a clear comparison of its binding affinity and selectivity.

Table 1: Receptor Binding Affinity of this compound

ReceptorIC50 (nM)Reference(s)
CRF21.3[2][4][5][6][8]
CRF1> 500[2][4][5][6][8]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesAgonistThis compound DoseEffectReference(s)
Gastric EmptyingMouseUrocortin 120:1 antagonist:agonist ratio (i.c.v.)Blocked agonist-induced inhibition of gastric emptying[9]
Gastric EmptyingRatUrocortin 23 µg (i.c.)Antagonized agonist-induced inhibition of gastric emptying[10]
AlopeciaMouse (CRF-OE)Endogenous CRF5 µ g/mouse (s.c.)Moderate effect on pigmentation, no effect on hair re-growth[10][11]
Pain-Related Synaptic FacilitationRat (Arthritis Model)Endogenous Ligands500 nM (in vitro slice)No significant behavioral effect[12][13]

Mandatory Visualization

The following diagrams illustrate the CRF2 receptor signaling pathway and a typical experimental workflow for evaluating this compound's effect on gastric emptying.

CRF2_Signaling_Pathway cluster_membrane Plasma Membrane CRF2 CRF2 Receptor G_protein Gs Protein CRF2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Urocortin Urocortin II/III (Agonist) Urocortin->CRF2 Binds & Activates Astressin_2B This compound (Antagonist) Astressin_2B->CRF2 Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates Gastric_Emptying_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_measurement Measurement cluster_analysis Data Analysis Fasting Fast Mice (e.g., 24 hours) Vehicle Administer Vehicle (Control Group) Fasting->Vehicle Astressin_2B Administer this compound (i.p. or i.c.v.) Fasting->Astressin_2B Agonist Administer CRF2 Agonist (e.g., Urocortin, i.p.) Vehicle->Agonist Astressin_2B->Agonist Phenol_Red_Meal Gavage with Phenol Red Meal (1.5% methylcellulose) Agonist->Phenol_Red_Meal Euthanasia Euthanize Mice (20 min post-meal) Phenol_Red_Meal->Euthanasia Stomach_Excision Excise Stomach Euthanasia->Stomach_Excision Homogenization Homogenize in NaOH Stomach_Excision->Homogenization Spectrophotometry Measure Phenol Red Absorbance (560 nm) Homogenization->Spectrophotometry Calculate_Emptying Calculate % Gastric Emptying Spectrophotometry->Calculate_Emptying Statistics Statistical Analysis (e.g., ANOVA) Calculate_Emptying->Statistics

References

Investigating the Central vs. Peripheral Effects of Astressin 2B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). Its high affinity for CRF2 over CRF1 receptors makes it a valuable tool for elucidating the distinct physiological roles of the CRF2 signaling pathway in both the central nervous system (CNS) and the periphery. This technical guide provides a comprehensive overview of the central versus peripheral effects of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by binding to and blocking the activation of CRF2 receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gs alpha subunit. Upon activation by endogenous ligands such as Urocortins, CRF2 receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound competitively inhibits this process. There is also evidence for CRF2 receptor coupling to other G-proteins, such as Gq and Gi, which can modulate intracellular calcium levels.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound in various experimental settings.

Table 1: Receptor Binding Affinity and In Vitro Potency

ParameterValueReceptorReference
IC501.3 nMCRF2[1][2]
IC50> 500 nMCRF1[1][2]

Table 2: Central Effects of this compound

Experimental ModelAdministration RouteThis compound DoseObserved EffectQuantitative OutcomeReference(s)
Rat model of stress-induced gastric emptyingIntracisternal (i.c.)3 µgAntagonism of Urocortin 2-induced delay in gastric emptyingComplete prevention[3]
Mouse model of CRF-induced alteration of gut transitIntracerebroventricular (i.c.v.)10 µgBlockade of CRF-induced inhibition of gastric emptyingEffective blockade at a 20:1 antagonist to agonist ratio[4]
Mouse model of stress-induced colonic transitIntracerebroventricular (i.c.v.)10 µgNo effect on restraint stress-induced defecationNot applicable[5]
Rat model of pain-related synaptic facilitation in the amygdalaBrain slice perfusion500 nMNo significant behavioral effect on its ownNot applicable[6]
Rat model of stress-induced suppression of GnRH pulse generatorCentral administrationNot specifiedBlockade of stress-induced suppression of pulsatile LH secretionEffective blockade[7]

Table 3: Peripheral Effects of this compound

Experimental ModelAdministration RouteThis compound DoseObserved EffectQuantitative OutcomeReference(s)
Rat model of CRF-induced gastric relaxationIntravenous (i.v.)16.7 nmol/kgFull reversal of CRF-induced gastric relaxationFull reversal[8]
Rat model of sauvagine-induced colonic hyperemiaIntravenous (i.v.)50 µg/kgAbolished sauvagine-induced hyperemiaComplete abolition[9][10]
Mouse model of alopecia in CRF-overexpressing miceSubcutaneous (s.c.)5 µ g/mouse/day for 5 daysModerate effect on pigmentation, no effect on hair re-growthNot significant for hair re-growth[11]
Rat model of CRF-induced stimulation of gastric contractionsSubcutaneous (s.c.)200 µg/kgEnhanced CRF-induced increase in motor indexSignificant enhancement[8]

Experimental Protocols

Central Administration: Intracerebroventricular (ICV) Injection in Mice

This protocol is representative for studying the central effects of this compound on gut motility.

  • Animal Model: Adult male C57BL/6 mice.

  • Surgery: Mice are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle using predetermined coordinates (e.g., 1.1 mm lateral, 0.5 mm caudal to bregma, and 3.0 mm ventral from the skull surface)[12]. The cannula is secured with dental cement. Animals are allowed to recover for at least one week.

  • Drug Preparation: this compound is dissolved in artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 10 µg in 2.5 µl)[4].

  • Injection Procedure: On the day of the experiment, a 30-gauge injection needle connected to a Hamilton syringe is inserted into the guide cannula. The solution is infused at a slow rate (e.g., 0.5 µl/min) to avoid an increase in intracranial pressure.

  • Experimental Paradigm: Immediately following the ICV injection of this compound, a CRF receptor agonist (e.g., CRF or Urocortin 1) is administered via the same route. Gastric and/or colonic transit is then measured. For example, to measure gastric emptying, a non-absorbable marker (e.g., phenol (B47542) red in methylcellulose) is administered by gavage, and the amount of marker remaining in the stomach after a set time is quantified[13].

Peripheral Administration: Intraperitoneal (IP) Injection in Mice for Gastric Emptying Studies

This protocol is a standard method to assess the peripheral effects of this compound.

  • Animal Model: Adult male Swiss Webster mice.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water to ensure an empty stomach.

  • Drug Preparation: this compound is dissolved in sterile saline to the desired concentration.

  • Injection Procedure: this compound is administered via intraperitoneal injection at a specific time point before the administration of a CRF2 agonist.

  • Experimental Paradigm: Following this compound administration, a CRF2 agonist (e.g., Urocortin 1 or 2) is injected peripherally (e.g., IP or IV). A non-caloric meal containing a marker (e.g., 1.5% methylcellulose (B11928114) with phenol red) is then administered orally. After a defined period (e.g., 20 minutes), animals are euthanized, and the stomach is clamped and removed. The amount of phenol red remaining in the stomach is determined spectrophotometrically to calculate the percentage of gastric emptying.

Mandatory Visualizations

Signaling Pathways

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urocortin Urocortin CRF2_Receptor CRF2 Receptor Urocortin->CRF2_Receptor Binds & Activates Astressin_2B Astressin_2B Astressin_2B->CRF2_Receptor Binds & Blocks G_Protein Gαs/βγ CRF2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased motility) PKA->Cellular_Response Phosphorylates Downstream Targets Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat/Mouse) Surgical_Prep Surgical Preparation (e.g., ICV Cannulation) Animal_Model->Surgical_Prep Recovery Recovery Period Surgical_Prep->Recovery Astressin_2B_Admin Administer this compound (Central or Peripheral) Recovery->Astressin_2B_Admin Agonist_Admin Administer CRF2 Agonist (e.g., Urocortin) Astressin_2B_Admin->Agonist_Admin Behavioral_Test Behavioral/Physiological Test (e.g., Gastric Emptying Assay) Agonist_Admin->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion Logical_Relationships cluster_central Central Effects cluster_peripheral Peripheral Effects Astressin_2B This compound Central_Admin Central Administration (e.g., ICV) Astressin_2B->Central_Admin Peripheral_Admin Peripheral Administration (e.g., IP, IV) Astressin_2B->Peripheral_Admin CNS_CRF2_Blockade Blockade of CNS CRF2 Receptors Central_Admin->CNS_CRF2_Blockade Central_Outcomes Modulation of: - Gastric Emptying - GnRH Pulsation (No direct anxiety effect) CNS_CRF2_Blockade->Central_Outcomes Peripheral_Outcomes Modulation of: - Gastric Emptying/Contractions - Colonic Blood Flow - Skin Pigmentation Central_Outcomes->Peripheral_Outcomes Indirect Influence (e.g., Vagal Outflow) Peripheral_CRF2_Blockade Blockade of Peripheral CRF2 Receptors Peripheral_Admin->Peripheral_CRF2_Blockade Peripheral_CRF2_Blockade->Peripheral_Outcomes

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Astressin 2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF₂). It is a valuable tool for in vivo research aimed at elucidating the physiological roles of the CRF₂ signaling pathway, which is implicated in stress responses, anxiety, and gastrointestinal functions. These application notes provide detailed protocols for the in vivo use of this compound in rodent models, based on established experimental findings.

Core Applications and Signaling Pathways

This compound is primarily used to investigate the effects of CRF₂ receptor blockade in various physiological and pathological models. The corticotropin-releasing factor (CRF) system is a key regulator of the stress response. CRF and related peptides, such as urocortins, act on two main receptor subtypes: CRF₁ and CRF₂. While CRF₁ activation is generally associated with the acute stress response, including anxiety-like behaviors and activation of the hypothalamic-pituitary-adrenal (HPA) axis, CRF₂ activation is thought to be involved in the modulation and termination of the stress response, as well as having anxiolytic effects. This compound, by selectively blocking CRF₂ receptors, allows researchers to dissect the specific roles of this receptor subtype.

Stress Stress/CRF Analogs Urocortins Urocortins (Ucn 2, 3) Stress->Urocortins CRF CRF Stress->CRF CRFR2 CRF₂ Receptor Urocortins->CRFR2 Activates CRF->CRFR2 Activates Physiological_Response Physiological Response (e.g., gastric emptying inhibition, anxiety modulation) CRFR2->Physiological_Response Mediates Astressin2B This compound Astressin2B->CRFR2 Blocks

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using this compound.

Table 1: Effects of this compound on Stress-Induced ACTH Release in Rats

StressorThis compound Dose (IV)Time PointEffect on ACTH ReleaseReference
Electric Shock30 µg/kgEarly PhaseSignificantly Enhanced[1]
Lipopolysaccharide (LPS)30 µg/kgEarly PhaseSignificantly Enhanced[1]
Lipopolysaccharide (LPS)30 µg/kgLater PhaseSignificantly Augmented[1]
Alcohol30 µg/kgEarly & Later PhasesNo Significant Effect[1]

Table 2: Effects of this compound on Gastrointestinal Motility

Animal ModelAdministration RouteThis compound DoseEffectReference
RatsIntraperitoneal (IP)Not SpecifiedEnhanced colonic motility and defecation in response to IP CRF[2]
Mice (CRF-R2 knockout)N/AN/AEnhanced colonic motility and defecation in response to IP CRF[2]

Table 3: Effects of this compound on Hair Growth in CRF Over-Expressing (CRF-OE) Mice

Administration RouteThis compound DoseTreatment DurationEffect on Hair Re-growthEffect on PigmentationReference
Subcutaneous (SC)5 µ g/mouse Once daily for 5 daysNo significant effectModerate effect[3][4][5]

Experimental Protocols

Protocol 1: Investigation of the Role of CRF₂ Receptors in the Stress-Induced ACTH Response in Rats

This protocol is designed to assess how the blockade of CRF₂ receptors with this compound modulates the release of adrenocorticotropic hormone (ACTH) in response to various stressors.

Materials:

  • Male Sprague-Dawley rats with indwelling intravenous (IV) cannulae

  • This compound

  • Vehicle (e.g., sterile water, pH 7.0)

  • Stressor agents (e.g., lipopolysaccharide, ethanol)

  • Blood collection tubes

  • ACTH assay kit

Procedure:

  • Animal Preparation: Acclimate rats with IV cannulae to the experimental setting.

  • This compound Preparation: Dissolve this compound in a sterile vehicle to the desired concentration.

  • Administration: Administer this compound (e.g., 30 µg/kg) or vehicle via the IV cannula 20-30 minutes before the application of the stressor.[1]

  • Stressor Application: Induce stress using a chosen model (e.g., intraperitoneal injection of LPS, intragastric administration of alcohol, or electric foot shocks).[1]

  • Blood Sampling: Collect blood samples at various time points (e.g., shortly after stressor application and at later time points) to measure ACTH levels.[1]

  • ACTH Measurement: Analyze plasma ACTH concentrations using an appropriate assay kit.

  • Data Analysis: Compare ACTH levels between the this compound-treated group and the vehicle-treated control group.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Rat_Prep Acclimatize Cannulated Rats Administration IV Administration (this compound or Vehicle) Rat_Prep->Administration Drug_Prep Prepare this compound (30 µg/kg) & Vehicle Drug_Prep->Administration Stressor Apply Stressor (20-30 min post-injection) Administration->Stressor Sampling Collect Blood Samples (Multiple Time Points) Stressor->Sampling Assay Measure Plasma ACTH Sampling->Assay Data_Analysis Compare Treatment Groups Assay->Data_Analysis

Caption: Workflow for ACTH response experiment.

Protocol 2: Assessment of the Effect of this compound on Gastrointestinal Motility in Rodents

This protocol outlines a method to determine the influence of CRF₂ receptor blockade on colonic motility.

Materials:

  • Male rats or mice

  • This compound

  • Corticotropin-releasing factor (CRF)

  • Vehicle (e.g., sterile saline)

  • Charcoal meal or other motility marker

Procedure:

  • Animal Fasting: Fast animals overnight with free access to water.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally).

  • CRF Administration: After a suitable pre-treatment time, administer CRF intraperitoneally to stimulate colonic motility.[2]

  • Observation: Observe the animals and record the number of fecal pellets expelled over a specific time period.

  • Gastrointestinal Transit Measurement (Optional):

    • Administer a charcoal meal orally.

    • After a set time, euthanize the animals.

    • Measure the distance traveled by the charcoal meal through the small intestine.

  • Data Analysis: Compare the fecal pellet output or gastrointestinal transit between the this compound-treated and vehicle-treated groups.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting Overnight Fasting Astressin_Admin IP Administration of This compound or Vehicle Fasting->Astressin_Admin CRF_Admin IP Administration of CRF Astressin_Admin->CRF_Admin Observation Observe and Record Fecal Pellet Output CRF_Admin->Observation Data_Comp Compare Pellet Output between Groups Observation->Data_Comp

Caption: Workflow for GI motility experiment.

Protocol 3: Evaluation of this compound's Effect on Alopecia in CRF Over-Expressing (CRF-OE) Mice

This protocol is for studying the role of peripheral CRF₂ receptors in stress-induced hair loss using a transgenic mouse model.

Materials:

  • CRF-OE mice with alopecia[3][4][5]

  • This compound

  • Vehicle (e.g., sterile water, pH 7.0)[4]

  • Camera for photographic documentation

  • Scoring system for hair growth and pigmentation

Procedure:

  • Animal Selection: Use adult CRF-OE mice (e.g., 4-9 months old) that have developed alopecia.[3][5]

  • Baseline Documentation: Before treatment, photograph the alopecic area on each mouse and score the degree of hair loss and pigmentation.

  • This compound Preparation: Dissolve this compound in sterile water (pH 7.0).[4]

  • Administration: Administer this compound (e.g., 5 µ g/mouse ) or vehicle subcutaneously once a day for 5 consecutive days.[3][4][5]

  • Monitoring: At regular intervals (e.g., weekly) after the last injection, photograph the treated area and score for hair re-growth and changes in pigmentation.[4]

  • Data Analysis: Compare the hair growth and pigmentation scores over time between the this compound-treated and vehicle-treated groups.

cluster_pre_treat Pre-Treatment cluster_treat Treatment (5 Days) cluster_post_treat Post-Treatment Selection Select CRF-OE Mice with Alopecia Baseline Baseline Photos & Scoring Selection->Baseline Admin Daily SC Injection: This compound (5 µg) or Vehicle Baseline->Admin Monitor Weekly Photos & Scoring Admin->Monitor Analysis Compare Hair Growth & Pigmentation Monitor->Analysis

Caption: Workflow for alopecia experiment.

References

Application Notes and Protocols for Astressin 2B in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). It is a valuable tool for investigating the physiological and pathophysiological roles of the CRF2 receptor in various rodent models of stress, anxiety, pain, and other conditions. These application notes provide a summary of dosages, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the quantitative data on this compound dosage and administration in various rodent models.

Rodent ModelSpeciesDosageAdministration RouteFrequency & DurationObserved Effect
Alopecia (CRF Over-Expressing)Mouse5 µ g/mouse Intraperitoneal (IP) or Subcutaneous (SC)Once daily for 5 daysDid not induce hair regrowth, but had a moderate effect on pigmentation.[1][2]
Stress-Induced ACTH ResponseRat30 µg/kgIntravenous (IV)Single injection 20-30 min before stressorSlightly reduced CRF-induced ACTH release.[3]
Colonic Blood FlowRat50 µg/kgIntravenous (IV)Single injection 10 min before agonistBlocked sauvagine-induced increase in colonic blood flow.[4]
Indomethacin-Induced Intestinal LesionsRat60 µg/kgIntravenous (IV)Single injection 10 min before Urocortin I or indomethacinAbrogated the protective effect of Urocortin I against intestinal lesions.[5]
Conditioned FearRat1.25 nmol/ratIntracerebroventricular (i.c.v.)Single injectionEnhanced conditioned fear response.[6]
Arthritis Pain ModelRat500 nM (in vitro slice)Bath application15 minutesFacilitated synaptic transmission in the amygdala through presynaptic inhibition of GABAergic transmission.[7]

Experimental Protocols

Protocol 1: Investigation of Alopecia in CRF Over-Expressing Mice

This protocol is adapted from studies investigating the role of CRF receptors in stress-induced alopecia.[1][2]

1. Animal Model:

  • Corticotropin-Releasing Factor Over-Expressing (CRF-OE) mice, 4-9 months old, exhibiting alopecia.

2. Materials:

  • This compound

  • Sterile isotonic saline

  • 0.1 ml syringes

3. Drug Preparation:

  • Dissolve this compound in sterile isotonic saline to a final concentration of 50 µg/ml.

4. Administration:

  • Administer a volume of 0.1 ml (containing 5 µg of this compound) per mouse via either intraperitoneal (IP) or subcutaneous (SC) injection.

  • Injections are performed once daily for five consecutive days.

5. Outcome Measures:

  • Monitor for changes in skin pigmentation and hair regrowth at regular intervals (e.g., weekly) for several weeks post-treatment.

Protocol 2: Modulation of Stress-Induced ACTH Release in Rats

This protocol is based on studies examining the role of CRF receptors in the hormonal stress response.[3]

1. Animal Model:

  • Adult male rats equipped with intravenous catheters.

2. Materials:

  • This compound

  • Vehicle (e.g., apyrogenic water with 0.1% BSA and 0.01% ascorbic acid)

  • Stress-inducing agent (e.g., Corticotropin-Releasing Factor)

  • Blood collection supplies

3. Drug Preparation:

  • Dissolve this compound in the vehicle to the desired concentration for a 30 µg/kg dosage.

4. Administration:

  • Administer the this compound solution intravenously 20-30 minutes prior to the administration of the stressor.

  • A control group should receive a vehicle injection.

5. Outcome Measures:

  • Collect blood samples at various time points post-stressor administration.

  • Measure plasma ACTH levels using an appropriate assay.

Visualization of Signaling Pathways and Workflows

CRF2 Receptor Signaling Pathway and this compound Inhibition

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urocortin Urocortin II/III CRF2_Receptor CRF2 Receptor Urocortin->CRF2_Receptor Binds & Activates Astressin_2B This compound Astressin_2B->CRF2_Receptor Blocks Binding G_Protein Gs Protein CRF2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Regulates

Caption: this compound competitively antagonizes the CRF2 receptor, blocking downstream signaling.

Experimental Workflow for this compound Administration in Rodents

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Preparation Prepare this compound Solution (Vehicle Control) Animal_Acclimation->Drug_Preparation Baseline_Measures Baseline Measurements (Optional) Drug_Preparation->Baseline_Measures Drug_Administration Administer this compound (or Vehicle) Baseline_Measures->Drug_Administration Behavioral_Testing Behavioral/Physiological Testing (e.g., Fear Conditioning, ACTH measurement) Drug_Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

References

Application Notes and Protocols for Intracerebroventricular Administration of Astressin 2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and highly selective synthetic peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). With an IC50 of 1.3 nM for CRF2 and over 500 nM for CRF1, it is a valuable tool for investigating the physiological and pathophysiological roles of the CRF2 system in the central nervous system.[1][2][3][4] Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects on stress, anxiety, feeding behavior, and other neurological processes.[5][6]

These application notes provide a comprehensive overview of the use of this compound in a research setting, including its pharmacological properties, quantitative data from various studies, detailed experimental protocols for ICV administration, and a diagram of the associated signaling pathway.

Data Presentation

Pharmacological Properties of this compound
PropertyValueReference
Target Receptor Corticotropin-Releasing Factor Receptor 2 (CRF2)[1][2][3][4][7]
IC50 for CRF2 1.3 nM[1][2][3][4][7]
IC50 for CRF1 > 500 nM[1][2][3][4][7]
Molecular Weight 4041.69 g/mol
Formula C183H307N49O53
Solubility Soluble to 1 mg/ml in water[8]
In Vivo ICV Administration Data of this compound
Animal ModelDoseVehicleInfusion VolumeKey FindingsReference
Neonatal Chicks30 µgNormal SalineNot SpecifiedInvestigated effects on leptin-induced hypophagia.[6]
Rats1.25 nmolNot SpecifiedNot SpecifiedEnhanced conditioned fear response.[5]
Rats200 ng / 0.5 µlaCSF0.5 µlUsed to study effects on defensive behaviors in the ventral hippocampus.[9]
Rats400 ng / 0.5 µlaCSF0.5 µlUsed to study effects on defensive behaviors in the ventral hippocampus.[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular Injection

This protocol outlines the preparation of this compound solution for ICV administration.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound needed. For example, to prepare 100 µL of a 1 µg/µL solution, 100 µg of this compound is required.

  • Reconstitution: Allow the lyophilized this compound peptide to reach room temperature before opening the vial. Reconstitute the peptide in a small volume of sterile aCSF or saline to create a stock solution. Vortex gently to ensure complete dissolution.

  • Dilution to Final Concentration: Dilute the stock solution with sterile aCSF or saline to the final desired concentration for injection. For example, if the desired dose is 200 ng in 0.5 µl, the final concentration should be 400 ng/µl.

  • Storage: Store the prepared solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. On the day of the experiment, thaw the solution on ice.

Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rodents

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat or mouse for subsequent ICV injections.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula and dummy cannula

  • Anchor screws

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Antiseptic solution and topical anesthetic

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic. Shave the scalp and secure the animal's head in the stereotaxic frame, ensuring the head is level. Apply eye lubricant to prevent corneal drying and disinfect the surgical area with an antiseptic solution.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin and periosteum to clearly visualize the bregma and lambda sutures.

  • Determination of Injection Site: Identify bregma. Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle.

    • Typical Rat Coordinates (from Bregma): Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm.

    • Typical Mouse Coordinates (from Bregma): Anteroposterior (AP): -0.3 to -0.5 mm; Mediolateral (ML): ±1.0 mm.

  • Drilling and Cannula Implantation: Drill a small hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater. Drill additional small holes for anchor screws. Insert the anchor screws into the skull. Slowly lower the guide cannula to the desired dorsoventral (DV) depth.

    • Typical Rat DV Coordinate (from skull surface): -3.5 to -4.0 mm.

    • Typical Mouse DV Coordinate (from skull surface): -2.0 to -2.5 mm.

  • Fixation and Closure: Apply dental cement around the guide cannula and screws to secure it to the skull. Once the cement has hardened, suture the scalp incision around the implant.

  • Post-operative Care: Administer analgesics as prescribed. House the animal individually in a clean cage and monitor for signs of pain or distress. Allow the animal to recover for at least one week before any ICV injections. Keep the dummy cannula in place to maintain cannula patency.

Protocol 3: Intracerebroventricular Microinjection of this compound

This protocol details the procedure for injecting the prepared this compound solution into the implanted guide cannula.

Materials:

  • Cannulated rodent in its home cage

  • Prepared this compound solution

  • Internal injector cannula

  • Microinfusion pump

  • Tubing

  • Hamilton syringe

Procedure:

  • Habituation: Handle the animal for several days prior to the injection to minimize stress.

  • Preparation: Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles. Connect the syringe to the internal injector cannula via the tubing and prime the system. The internal injector should be slightly longer than the guide cannula to protrude into the ventricle.

  • Injection: Gently restrain the animal and remove the dummy cannula from the guide cannula. Carefully insert the internal injector cannula into the guide cannula until it is fully seated.

  • Infusion: Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) using the microinfusion pump to avoid increases in intracranial pressure.

  • Post-Injection: Leave the internal injector in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion and prevent backflow.

  • Cannula Replacement and Monitoring: Slowly withdraw the internal injector and replace the dummy cannula. Return the animal to its home cage and begin behavioral or physiological monitoring according to the experimental design.

Mandatory Visualization

CRF2 Receptor Signaling Pathway

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Urocortins Urocortins CRF2_Receptor CRF2 Receptor Urocortins->CRF2_Receptor Activates Astressin_2B Astressin_2B Astressin_2B->CRF2_Receptor Blocks G_Protein Gαs CRF2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates MAPK_Pathway MAP Kinase Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity, Gene Expression, etc. PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: CRF2 Receptor Signaling Cascade.

Experimental Workflow for ICV Administration of this compound

ICV_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase A Prepare this compound Solution F Prepare Injection System A->F B Anesthetize Animal C Stereotaxic Cannula Implantation B->C D Post-operative Recovery (≥ 1 week) C->D E Habituate Animal to Handling D->E G ICV Microinjection of this compound E->G F->G H Behavioral/Physiological Monitoring G->H

Caption: ICV Administration Workflow.

References

Application Notes and Protocols for Astressin 2B Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and highly selective synthetic peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). With an IC50 of 1.3 nM for CRF2, it demonstrates significantly lower affinity for the Corticotropin-Releasing Factor Receptor 1 (CRF1), with an IC50 greater than 500 nM[1][2][3]. This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the CRF2 signaling pathway. These application notes provide a comprehensive overview of the subcutaneous injection protocol for this compound, including its mechanism of action, relevant quantitative data, and detailed experimental procedures.

Mechanism of Action

This compound functions by competitively binding to CRF2, thereby blocking the binding of endogenous ligands such as urocortins. CRF2 is a G-protein coupled receptor (GPCR) that, upon activation, can couple to various G-proteins to initiate downstream signaling cascades[4]. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, CRF2 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway[4]. By antagonizing this receptor, this compound effectively inhibits these downstream signaling events, making it a critical tool for studying CRF2-mediated processes such as stress response, anxiety, and gastrointestinal function[1][5][6].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature and supplier information.

Table 1: Physicochemical and Pharmacological Properties

PropertyValueReference
Molecular Weight 4041.69 g/mol [5][7]
Formula C183H307N49O53[5][7]
Purity ≥95% (HPLC)[5][7]
IC50 for CRF2 1.3 nM[1][2][3]
IC50 for CRF1 > 500 nM[1][2][3]
Solubility Soluble to 1 mg/mL in water[5]

Table 2: Reported Subcutaneous Administration Protocols in Animal Models

Animal ModelDosageVehicle / FormulationStudy FocusReference
Mice (CRF-OE) 5 µ g/mouse , once daily for 5 daysSterile isotonic salineAlopecia[8]
Rats (Adrenalectomized) 100 µ g/rat Aqueous solutionACTH Secretion Inhibition[6]
Rats (Adrenalectomized) 1.0 mg/rat10% DMSO in 5% D-mannitolLong-lasting ACTH Inhibition[9]
Rats 200 µg/kgNot specifiedColonic Motor Activity[9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided in DOT language for use with Graphviz.

Astressin2B_Signaling_Pathway Urocortins Urocortins (Endogenous Ligands) CRF2 CRF2 Receptor (GPCR) Urocortins->CRF2 Astressin2B This compound (Antagonist) Astressin2B->CRF2 Blocks G_Protein G-Protein (Gs/Gq) CRF2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC MAPK_Pathway MAP Kinase Pathway G_Protein->MAPK_Pathway cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: this compound Signaling Pathway Diagram.

SC_Injection_Workflow start Start: Experimental Design prep 1. This compound Preparation - Reconstitute lyophilized powder - Prepare desired concentration in vehicle start->prep animal_prep 2. Animal Preparation - Acclimatize animals - Weigh and record baseline measurements prep->animal_prep injection 3. Subcutaneous Injection - Pinch skin on the dorsal side - Insert needle at a 45-degree angle - Inject solution slowly animal_prep->injection monitoring 4. Post-Injection Monitoring - Observe for adverse reactions - Monitor relevant physiological and behavioral parameters injection->monitoring data_collection 5. Data Collection & Analysis - Collect samples/data at predetermined time points - Statistical analysis monitoring->data_collection end End: Report Findings data_collection->end

Caption: Subcutaneous Injection Experimental Workflow.

Experimental Protocols

The following section details the methodologies for the preparation and subcutaneous administration of this compound for in vivo research.

Materials
  • This compound (lyophilized powder)

  • Sterile, pyrogen-free water for injection or sterile isotonic saline

  • Dimethyl sulfoxide (B87167) (DMSO), if required for solubilization

  • Corn oil or 5% D-mannitol solution (optional, for specific formulations)

  • Sterile microcentrifuge tubes

  • Sterile syringes (e.g., 0.5 mL or 1 mL) with appropriate gauge needles (e.g., 27-30G)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Storage and Stability

Lyophilized this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years)[2]. Once reconstituted, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the day of use[1].

Preparation of this compound for Injection

The following is a general protocol for the preparation of this compound. The choice of vehicle may depend on the specific experimental requirements and the desired pharmacokinetic profile.

  • Reconstitution of Lyophilized Powder:

    • Bring the vial of lyophilized this compound to room temperature.

    • Using a sterile technique, add the required volume of sterile water or saline to the vial to create a stock solution. For example, to create a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of powder.

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.

  • Preparation of Working Solution:

    • Aqueous Formulation: Dilute the stock solution to the desired final concentration using sterile isotonic saline. For example, to prepare a 50 µg/mL working solution from a 1 mg/mL stock, mix 50 µL of the stock solution with 950 µL of saline.

    • DMSO/Oil Formulation: For formulations requiring DMSO for initial solubilization, first dissolve the peptide in a small amount of DMSO. Then, slowly add the oil vehicle (e.g., corn oil) to the desired final volume while mixing to ensure a homogenous suspension or solution[2]. A common ratio used in studies is 10% DMSO and 90% corn oil[2].

Subcutaneous Injection Procedure

This procedure should be performed in accordance with institutional guidelines for animal care and use.

  • Animal Restraint: Gently but firmly restrain the animal. For mice and rats, this can be done by scruffing the back of the neck to immobilize the head and body.

  • Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal midline (back), between the shoulder blades. This area has less sensitivity and a lower risk of hitting underlying structures.

  • Injection Technique:

    • Using your thumb and forefinger, gently lift a fold of skin at the injection site to create a "tent."

    • Insert the needle, bevel up, at the base of the skin tent at approximately a 45-degree angle to the body surface.

    • Slightly pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure). If blood appears in the syringe hub, withdraw the needle and try a new site.

    • Slowly depress the plunger to inject the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Post-Injection Care: Return the animal to its cage and monitor for any immediate adverse reactions, such as distress or local irritation at the injection site. Continue to monitor the animals according to the experimental timeline.

Conclusion

This compound is a valuable research tool for elucidating the roles of the CRF2 receptor in various physiological and pathological states. The subcutaneous route of administration provides a reliable method for systemic delivery. Adherence to proper preparation, storage, and injection techniques is crucial for obtaining reproducible and accurate experimental results. Researchers should always consult their institution's animal care and use committee protocols before conducting any in vivo experiments.

References

Application Notes: Astressin 2B in Anxiety-Like Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The corticotropin-releasing factor (CRF) system is a critical mediator of endocrine, autonomic, and behavioral responses to stress.[1] This system includes the 41-amino acid peptide CRF, related peptides known as urocortins, and two primary G-protein-coupled receptors: CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2).[1][2] While CRFR1 activation is strongly associated with initiating anxiety-like (anxiogenic) responses, the role of CRFR2 is more complex and appears to be highly dependent on the specific brain region, drug dosage, and prevailing stress level of the animal.[1][3]

Astressin 2B: A Selective Tool for Probing CRFR2 Function

This compound is a potent and selective peptide antagonist for the CRFR2.[4] Its selectivity makes it an invaluable pharmacological tool for researchers aiming to dissect the specific contributions of the CRFR2 pathway in modulating anxiety and stress-coping behaviors. Studies utilizing this compound in mouse models have revealed that the effect of CRFR2 activation on anxiety is significantly modulated by the animal's stress level.[1][5] For instance, under high-stress conditions, CRFR2 activation can lead to increased anxiety, an effect that is blocked by the administration of this compound.[1] This suggests that CRFR2 may play a role in adapting behavioral responses to the intensity of stressful stimuli.

Mechanism of Action

This compound functions by competitively binding to CRFR2, thereby preventing endogenous ligands like urocortins from activating the receptor. This blockade inhibits the downstream signaling cascade, which typically involves the activation of adenylyl cyclase. In the context of anxiety, studies suggest that in brain regions like the lateral septum and amygdala, CRFR2 signaling can modulate neuronal circuits involved in fear and stress responses.[2][5] By blocking this signaling, this compound allows researchers to investigate the baseline function of these circuits and how they are affected by CRFR2-mediated signaling under different conditions.

CRF_Signaling_Pathway cluster_ligands Endogenous Ligands cluster_receptors CRF Receptors cluster_antagonist Pharmacological Tool cluster_downstream Downstream Effect CRF CRF CRFR1 CRFR1 CRF->CRFR1 Urocortins Urocortins Urocortins->CRFR1 CRFR2 CRFR2 Urocortins->CRFR2  Higher Affinity AC Adenylyl Cyclase Activation CRFR1->AC CRFR2->AC Astressin2B This compound Astressin2B->CRFR2 Antagonizes Response Anxiety-Related Behavioral Response AC->Response

Caption: CRF signaling pathway and this compound's point of intervention.

Experimental Protocols

Detailed methodologies for common behavioral assays used to assess anxiety-like behavior in mice following this compound administration are provided below.

Experimental Workflow Overview

A typical experimental paradigm involves several key stages, from animal preparation to behavioral testing and data analysis. The specific timing of drug administration relative to stress induction and testing is critical for interpreting the results.

Experimental_Workflow cluster_treatment Treatment & Stress acclimatization 1. Animal Acclimatization (7-14 days) surgery 2. Stereotaxic Surgery (e.g., cannula implantation in lateral septum) acclimatization->surgery recovery 3. Post-Surgical Recovery (7-10 days) surgery->recovery admin 4. Drug Administration (this compound or Vehicle) ~10 min pre-stress/agonist recovery->admin stress 5. Stress Induction (Optional) (e.g., 30 min immobilization) admin->stress testing 6. Behavioral Testing (e.g., Light-Dark Box, Open Field) admin->testing No-Stress Condition stress->testing analysis 7. Data Collection & Analysis testing->analysis

Caption: A typical workflow for this compound anxiety studies in mice.
Light-Dark Box Test

  • Principle: This test is based on the innate aversion of mice to brightly illuminated areas and their spontaneous exploratory behavior in novel environments. Anxiolytic compounds typically increase the time spent in the light compartment.[6][7]

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a large, brightly lit compartment (approximately 2/3 of the box). An opening connects the two compartments.

  • Procedure:

    • Administer this compound (e.g., via intra-septal infusion) at the designated time before the test (e.g., 10-20 minutes).

    • If applicable, expose the mouse to a stressor (e.g., 30 minutes of immobilization) following drug administration.[5]

    • Place the mouse individually into the dark compartment, facing away from the opening.

    • Allow the mouse to explore the apparatus for a 5-10 minute session.

    • An automated tracking system or a trained observer records the animal's behavior.

  • Data Analysis: Key parameters include the latency to enter the light compartment, total time spent in the light compartment, and the number of transitions between compartments.[5]

Open Field Test
  • Principle: This test assesses anxiety-like behavior and general locomotor activity. Anxious mice tend to stay close to the walls of the open field (thigmotaxis) and avoid the brightly lit, exposed center area.[6][8]

  • Apparatus: A square arena (e.g., 45 x 45 cm) with high walls to prevent escape. The arena is typically illuminated from above.

  • Procedure:

    • Follow the drug administration and stress induction protocol as described above.

    • Gently place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for a 10-minute session.[6]

    • Record movements using an automated tracking system.

  • Data Analysis: The primary measures for anxiety are the time spent in the center zone of the arena and the number of entries into the center. Total distance traveled is used as a measure of general locomotor activity.[5]

Elevated Plus Maze (EPM) Test
  • Principle: The EPM test is based on the conflict between the mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces. A reduction in anxiety is reflected by more time spent on the open arms.[7][8]

  • Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two arms enclosed by high walls.

  • Procedure:

    • Administer this compound and induce stress as required by the experimental design.[9]

    • Place the mouse on the central platform of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session for subsequent analysis.

  • Data Analysis: Parameters measured include the percentage of time spent on the open arms and the percentage of entries into the open arms relative to the total number of entries.[8][9]

Data Presentation: Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound administered into the lateral septum of mice on anxiety-like behaviors.

Table 1: Effect of this compound on Urocortin 2-Induced Anxiety Under High Stress

Data sourced from Henry et al., 2006.[5]

Behavioral TestTreatment Group (pmol)Measured ParameterResult
Light-Dark Box Urocortin 2 (48) + this compound (24)Latency to enter light (s)Decreased vs. Urocortin 2 alone (p < 0.01)
Urocortin 2 (48) + this compound (96)Latency to enter light (s)Decreased vs. Urocortin 2 alone (p < 0.001)
Urocortin 2 (48) + this compound (24)Time in light side (s)Increased vs. Urocortin 2 alone (p < 0.01)
Urocortin 2 (48) + this compound (96)Time in light side (s)Increased vs. Urocortin 2 alone (p < 0.001)
Open Field Urocortin 2 (48) + this compound (24)Time in center (s)Increased (blocked anxiogenic effect)
Novel Object Urocortin 2 (48) + this compound (24)Time with novel object (s)Increased (inhibited anxiogenic effect)
Urocortin 2 (48) + this compound (96)Time with novel object (s)Increased (inhibited anxiogenic effect)

Table 2: Effect of this compound Alone Under High Stress

Data sourced from Henry et al., 2006.[5]

Behavioral TestTreatment Group (pmol)Measured ParameterResult
Light-Dark Box Vehicle + this compound (192)Latency to enter light (s)Decreased vs. Vehicle alone (p < 0.01)
Vehicle + this compound (192)Time in light side (s)Increased vs. Vehicle alone (p < 0.001)
Open Field Vehicle + this compound (all doses)Time in center (s)Increased vs. Vehicle alone (p < 0.001)
Novel Object Vehicle + this compound (192)Time with novel object (s)Increased vs. Vehicle alone (p < 0.01)

Table 3: Effect of this compound on Stress-Induced Anxiety

Data sourced from Radulovic et al., 1999.[9]

Behavioral TestTreatment GroupMeasured ParameterResult
Elevated Plus Maze Stress + this compound (85 pmol)Time on open arms (%)Increased (prevented stress-induced decrease)
Stress + this compound (85 pmol)Entries to open arms (%)Increased (prevented stress-induced decrease)

References

Astressin 2B: Application Notes and Protocols for Alopecia and Hair Growth Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a non-selective corticotropin-releasing factor (CRF) receptor antagonist that has demonstrated significant potential in the field of hair growth research. Notably, studies have shown its remarkable ability to reverse and prevent hair loss in mouse models of chronic stress-induced alopecia.[1][2][3] This document provides detailed application notes and experimental protocols based on peer-reviewed research, intended to guide researchers in utilizing this compound for investigating alopecia and promoting hair growth.

The primary mechanism of this compound in this context involves the blockade of peripheral CRF receptors, which are implicated in the inhibition of the hair follicle growth phase (anagen) under conditions of chronic stress.[1] By antagonizing these receptors, this compound effectively revives dormant hair follicles, transitioning them from the resting phase (telogen) to the active growth phase.[1][3]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on hair growth.

Table 1: Efficacy of this compound in Reversing Alopecia in CRF Over-Expressing Mice

Treatment GroupDosage & AdministrationOutcomeTime to EffectDuration of EffectCitation
This compound5 µ g/mouse , once daily for 5 days (IP or SC)Induced pigmentation and hair re-growthPigmentation within 1 week; 50-90% hair coverage at 2-4 weeksHair re-growth largely retained for over 4 months[1][2][4]
Saline (Control)0.1 ml, once daily for 5 days (IP)No hair re-growthN/AN/A[3][4]
This compound (Selective CRF2 Antagonist)5 µ g/mouse , once daily for 5 days (SC)Moderate effect on pigmentation, no significant hair re-growthN/AN/A[1][3][4]
MinoxidilNot specifiedPartial hair re-growthNot specifiedNot specified[1][3]

Table 2: Histological and Physiological Effects of this compound Treatment

ParameterAnimal ModelTreatmentObservationCitation
Hair Follicle StateAlopecic CRF-OE MiceThis compound (5 µ g/mouse/day for 5 days)Revival of hair follicles from telogen to anagen phase[1][3][5]
Plasma Corticosterone (B1669441) LevelsCRF-OE MiceThis compound (5 µ g/mouse/day for 5 days)No significant effect on elevated plasma corticosterone levels[1][3]
Adrenal Gland and Visceral Fat WeightCRF-OE MiceThis compound (5 µ g/mouse/day for 5 days)No significant effect on increased weights[1][3]

Signaling Pathway and Mechanism of Action

This compound's effect on hair growth is primarily attributed to its role as a CRF receptor antagonist. In conditions of chronic stress, elevated levels of CRF can inhibit the anagen phase of the hair follicle cycle. This compound blocks both CRF1 and CRF2 receptors, thereby preventing the inhibitory signals from CRF and allowing the hair follicle to enter and sustain the anagen phase.

G cluster_stress Chronic Stress cluster_hpa CRF System cluster_hair Hair Follicle Cycle Chronic Stress Chronic Stress CRF CRF Chronic Stress->CRF increases CRF_Receptors CRF Receptors (CRF1 & CRF2) CRF->CRF_Receptors activates Anagen Anagen (Growth Phase) CRF_Receptors->Anagen inhibits Telogen Telogen (Resting Phase) Anagen->Telogen Telogen->Anagen Astressin2B This compound Astressin2B->CRF_Receptors blocks

Caption: this compound blocks CRF receptors to promote hair growth.

Experimental Protocols

The following are detailed protocols for in vivo studies based on the successful experiments conducted with this compound.

Protocol 1: Reversal of Alopecia in a Chronic Stress Mouse Model

Objective: To evaluate the efficacy of this compound in reversing existing hair loss in a mouse model of chronic stress.

Animal Model: Corticotropin-Releasing Factor Over-Expressing (CRF-OE) mice, which develop alopecia with age due to chronic stress.[6][7]

Materials:

  • This compound (peptide)

  • Sterile isotonic saline

  • Syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injections

  • Animal housing and care facilities

  • Digital camera for photographic documentation

  • Scoring system for pigmentation and hair growth

Procedure:

  • Animal Selection: Use adult (4-9 months old) CRF-OE mice that have developed significant alopecia on their backs.[1][4]

  • Grouping: Divide the mice into treatment and control groups.

  • Drug Preparation: Dissolve this compound in sterile saline to a final concentration of 50 µg/ml.

  • Administration:

    • Treatment Group: Administer this compound at a dose of 5 µg per mouse (0.1 ml of the prepared solution) via IP or SC injection once daily for 5 consecutive days.[1][4]

    • Control Group: Administer an equal volume (0.1 ml) of sterile saline via the same injection route and schedule.

  • Monitoring and Data Collection:

    • Visually inspect the mice daily.

    • Document hair growth and skin pigmentation using high-resolution photographs at baseline (before treatment) and at regular intervals post-treatment (e.g., weekly for at least 4 weeks, with a long-term follow-up at 4 months).[2][4]

    • Score pigmentation and hair coverage using a standardized scale.

  • Histological Analysis (Optional but Recommended):

    • At the end of the study, euthanize a subset of mice from each group.

    • Collect skin samples from the treated area.

    • Fix the samples in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

    • Analyze the hair follicle morphology to determine the ratio of anagen to telogen follicles.[1][4]

G start Start animal_selection Select Alopecic CRF-OE Mice start->animal_selection grouping Divide into Treatment & Control Groups animal_selection->grouping drug_prep Prepare this compound (50 µg/ml in saline) grouping->drug_prep administration Administer Drug/Saline (5 µg/mouse/day for 5 days) drug_prep->administration monitoring Monitor & Photograph (Weekly for 4+ weeks) administration->monitoring histology Optional: Histological Analysis monitoring->histology end End monitoring->end histology->end

References

Application Notes and Protocols for the In Vitro Use of Astressin 2B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1] It exhibits a high affinity for CRF2, with a reported IC50 value of 1.3 nM, while showing significantly lower affinity for the Corticotropin-Releasing Factor Receptor 1 (CRF1), with an IC50 value greater than 500 nM.[1] This selectivity makes this compound an invaluable tool for in vitro studies aimed at elucidating the physiological and pathological roles of the CRF2 signaling pathway in various cell types. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its application in cell proliferation, and cAMP signaling assays.

Mechanism of Action

This compound functions by competitively binding to the CRF2 receptor, thereby blocking the binding of endogenous ligands such as Urocortin II and Urocortin III. The CRF2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2][3] Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][4][5] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[1][4][6] The CRF2 receptor has also been shown to signal through the MAPK/ERK pathway.[7][8] this compound effectively antagonizes these signaling cascades by preventing the initial ligand-receptor interaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects in various in vitro assays.

ParameterValueReceptorReference
IC501.3 nMCRF2[1]
IC50> 500 nMCRF1[1]
Cell LineAssayAgonistThis compound EffectReference
AtT20cAMP Releaseh/rCRF, Urocortin 1Inhibition[9]
A7r5cAMP Releaseh/rCRF, Urocortin 1Inhibition[9]
HeLaCell Proliferation (MTT)Urocortin 1No significant inhibition[10]
Human Aortic Smooth Muscle CellsCell ProliferationUrocortin 2Abrogation of Ucn2-induced inhibition

Experimental Protocols

General Guidelines for Handling this compound
  • Reconstitution: Reconstitute lyophilized this compound in sterile, distilled water to a stock concentration of 1 mg/mL. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Protocol 1: Inhibition of Agonist-Induced cAMP Production

This protocol describes how to assess the antagonist activity of this compound by measuring its ability to inhibit the increase in intracellular cAMP induced by a CRF2 receptor agonist, such as Urocortin II or Urocortin III.

Materials:

  • Cells expressing CRF2 receptors (e.g., HEK293 cells stably expressing CRF2, SK-N-MC cells)

  • This compound

  • CRF2 receptor agonist (e.g., Urocortin II or Urocortin III)

  • Cell culture medium

  • Assay buffer (e.g., HBSS or DPBS with 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • 96-well or 384-well microplates (white, opaque for luminescence/fluorescence assays)

  • Multimode plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.

    • For suspension cells, harvest the cells and resuspend them in assay buffer to the desired density, determined during assay optimization.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the CRF2 agonist at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.

  • Assay:

    • Antagonist Treatment: Remove the culture medium from the wells (for adherent cells) and add the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the cell suspension. Incubate for 15-30 minutes at 37°C.

    • Agonist Stimulation: Add the CRF2 agonist to all wells except for the negative control wells.

    • PDE Inhibition: A PDE inhibitor, such as IBMX (typically at a final concentration of 0.1-0.5 mM), should be included in the assay buffer to prevent cAMP degradation.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells (if required by the cAMP assay kit).

    • Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-induced cAMP production.

Protocol 2: Cell Viability/Proliferation Assay (MTT/XTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and proliferation, often by assessing its ability to reverse the effects of a CRF2 agonist.

Materials:

  • Target cell line (e.g., human aortic smooth muscle cells)

  • This compound

  • CRF2 receptor agonist (e.g., Urocortin II)

  • Complete cell culture medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well tissue culture plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare different concentrations of this compound and the CRF2 agonist in complete cell culture medium.

    • Remove the old medium and add the treatment solutions to the wells. Include appropriate controls: untreated cells, cells treated with agonist alone, and cells treated with this compound alone.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT/XTT Assay:

    • Add MTT (final concentration of 0.5 mg/mL) or XTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals and incubate for an additional 1-2 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Generate dose-response curves and determine the IC50 or EC50 values where applicable.

Visualizations

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urocortin_II_III Urocortin II / III CRF2_Receptor CRF2 Receptor Urocortin_II_III->CRF2_Receptor Binds & Activates Astressin_2B This compound Astressin_2B->CRF2_Receptor Binds & Blocks G_Protein G Protein (Gαs) CRF2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) PKA->Cellular_Response Phosphorylates Targets MAPK_ERK->Cellular_Response Regulates

Caption: this compound blocks CRF2 receptor signaling.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells 1. Seed CRF2-expressing cells in 96-well plate Prepare_Compounds 2. Prepare serial dilutions of this compound and agonist Add_Astressin 3. Add this compound to cells (15-30 min) Prepare_Compounds->Add_Astressin Add_Agonist 4. Add CRF2 agonist (e.g., Urocortin II) Add_Astressin->Add_Agonist Incubate 5. Incubate (e.g., 30 min) Add_Agonist->Incubate Measure_cAMP 6. Lyse cells and measure intracellular cAMP Incubate->Measure_cAMP Analyze_Data 7. Plot dose-response curve and calculate IC50 Measure_cAMP->Analyze_Data

Caption: Workflow for cAMP inhibition assay.

Experimental_Workflow_Viability cluster_prep_viability Preparation cluster_treatment_viability Treatment cluster_assay_viability Assay & Analysis Seed_Cells_V 1. Seed cells in 96-well plate (24h incubation) Treat_Cells 2. Treat with this compound and/or CRF2 agonist Seed_Cells_V->Treat_Cells Incubate_V 3. Incubate for 24-72 hours Treat_Cells->Incubate_V Add_Reagent 4. Add MTT or XTT reagent Incubate_V->Add_Reagent Measure_Absorbance 5. Measure absorbance Add_Reagent->Measure_Absorbance Analyze_Data_V 6. Calculate % viability Measure_Absorbance->Analyze_Data_V

Caption: Workflow for cell viability assay.

References

Application Notes and Protocols for Astressin 2B in Electrophysiology and Synaptic Plasticity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Astressin 2B, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2), and its application in neurophysiological research. Detailed protocols for its use in electrophysiology and synaptic plasticity experiments are also provided.

Introduction to this compound

This compound is a synthetic peptide antagonist designed to selectively block the action of endogenous ligands at the CRF2 receptor.[1] Its structure is a cyclo (31-34) derivative of sauvagine, specifically [DPhe¹¹, His¹², CαMeLeu¹³,³⁹, Nle¹⁷, Glu³¹, Lys³⁴] Ac-Sauvagine(8-40).[1] This modification confers high potency and selectivity for the CRF2 receptor over the CRF1 receptor.[1][2] Due to its peptidic nature, this compound does not cross the blood-brain barrier, making it an ideal tool for studies involving central administration or in vitro preparations to distinguish central from peripheral effects.[1][2]

Corticotropin-releasing factor (CRF) and its related peptides are key mediators of the stress response and play significant roles in various functions within the central nervous system.[1] The CRF system, through its two primary G-protein coupled receptors, CRF1 and CRF2, can exert opposing effects on neuronal function.[3] this compound is therefore a critical pharmacological tool for elucidating the specific roles of CRF2 receptor signaling in neuronal circuits and behaviors.[1][2]

Mechanism of Action in the Central Nervous System

In the central nervous system, particularly in regions like the amygdala, CRF2 receptor activation can exert an inhibitory influence on synaptic activity.[3] this compound, by antagonizing these receptors, can produce a facilitatory effect on synaptic transmission.[3] Studies have shown that this compound's mechanism involves the presynaptic inhibition of GABAergic interneurons.[3] This leads to a reduction in inhibitory tone onto principal neurons, a phenomenon known as disinhibition, which ultimately enhances excitatory synaptic transmission.[3] Evidence for this presynaptic mechanism includes the observation that this compound decreases the paired-pulse ratio (PPR) of excitatory postsynaptic currents (EPSCs) and increases the frequency of miniature EPSCs (mEPSCs) without altering their amplitude.[3]

Signaling Pathway of this compound Action

Astressin2B_Signaling cluster_presynaptic Presynaptic GABAergic Terminal cluster_postsynaptic Postsynaptic Principal Neuron CRF2 CRF2 Receptor GABA_release GABA Release CRF2->GABA_release Inhibits GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Activates Endo_Ligand Endogenous Ligand (e.g., Urocortin) Endo_Ligand->CRF2 Activates Neuron_activity Neuronal Firing GABA_receptor->Neuron_activity Inhibits Astressin2B This compound Astressin2B->CRF2 Blocks

Caption: this compound blocks CRF2 receptors on presynaptic GABAergic terminals, preventing inhibition of GABA release.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published literature.

ParameterValueReceptorCommentsReference
IC₅₀ 1.3 nMCRF2Potent antagonism of the target receptor.[1][4][5]
IC₅₀ > 500 nMCRF1Demonstrates high selectivity for CRF2 over CRF1.[1][4][5]
Working Concentration 500 nMCRF2Effective concentration used in in vitro brain slice electrophysiology studies.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations in artificial cerebrospinal fluid (aCSF).

Materials:

  • This compound powder

  • Sterile, deionized water (H₂O) or appropriate solvent as per manufacturer's recommendation

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Sterile microcentrifuge tubes

Procedure:

  • Refer to the manufacturer's datasheet for solubility information. This compound is soluble in water.[4]

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 1000x stock solution. For a final working concentration of 500 nM, a 500 µM stock is recommended.

  • Calculate the required volume of solvent to add. For example, to make 1 mL of a 500 µM stock from 1 mg of powder (Molecular Weight will be provided by the supplier, assume ~4000 g/mol for calculation purposes), the calculation would be adjusted based on the exact MW.

  • Add the calculated volume of sterile water to the vial.

  • Gently vortex or sonicate to ensure the peptide is fully dissolved.[4]

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]

General Protocol for Ex Vivo Brain Slice Electrophysiology

Objective: To prepare acute brain slices and perform whole-cell patch-clamp recordings to measure synaptic events.

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Perfusion pump and ice-cold cutting solution (e.g., glycerol-based aCSF)

  • Vibratome

  • Slice holding chamber

  • Recording aCSF

  • Carbogen gas (95% O₂, 5% CO₂)

  • Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass capillaries for pulling patch pipettes

  • Internal pipette solution

Procedure:

  • Anesthesia and Perfusion: Anesthetize the animal deeply. Perform a transcardial perfusion with ice-cold, carbogenated cutting solution.[6][7]

  • Brain Extraction and Slicing: Rapidly dissect the brain and mount it on the vibratome stage. Submerge the brain in ice-cold, carbogenated cutting solution. Cut coronal or sagittal slices of the desired brain region (e.g., amygdala, hippocampus) at a thickness of 200-300 µm.[6][7]

  • Slice Recovery: Transfer the slices to a holding chamber containing aCSF heated to 32-35°C and continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.[6]

  • Recording: Transfer a single slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min.

  • Patch-Clamp Recording: Using a glass pipette (3-5 MΩ resistance) filled with internal solution, establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Data Acquisition: Record synaptic activity (e.g., EPSCs, IPSCs, or action potentials) using appropriate voltage-clamp or current-clamp protocols.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_record Recording Protocol Anesthesia 1. Anesthetize Animal Perfusion 2. Transcardial Perfusion Anesthesia->Perfusion Dissection 3. Brain Dissection Perfusion->Dissection Slicing 4. Vibratome Slicing Dissection->Slicing Recovery 5. Slice Recovery (1 hr) Slicing->Recovery Transfer 6. Transfer Slice to Chamber Recovery->Transfer Patch 7. Obtain Whole-Cell Patch Transfer->Patch Baseline 8. Record Baseline Activity Patch->Baseline Application 9. Apply this compound (500 nM) Baseline->Application Record_Drug 10. Record Drug Effect Application->Record_Drug Washout 11. Washout Record_Drug->Washout

Caption: Workflow for a typical ex vivo brain slice electrophysiology experiment using this compound.

Protocol for Studying Synaptic Transmission with this compound

Objective: To assess the effect of this compound on evoked and spontaneous synaptic transmission.

Procedure:

  • Follow the general protocol for ex vivo brain slice electrophysiology to obtain a whole-cell recording from a neuron of interest.

  • Baseline Recording:

    • Evoked EPSCs (eEPSCs): Place a stimulating electrode near the recorded neuron to stimulate afferent fibers. Deliver electrical pulses at a low frequency (e.g., 0.1 Hz) to evoke synaptic responses. Record stable baseline eEPSCs for 5-10 minutes. To assess presynaptic effects, use a paired-pulse protocol (e.g., two pulses with a 50 ms (B15284909) inter-stimulus interval).[3]

    • Miniature EPSCs (mEPSCs): In voltage-clamp mode, hold the neuron at -70 mV. Add Tetrodotoxin (TTX, 1 µM) to the aCSF to block action potentials. Record spontaneous mEPSCs for 5-10 minutes.[3]

  • This compound Application: Switch the perfusion to aCSF containing the final working concentration of this compound (e.g., 500 nM).[3]

  • Recording Drug Effect: Continue recording eEPSCs or mEPSCs for 15-20 minutes during drug application.

  • Washout: Switch the perfusion back to standard aCSF and record for another 15-20 minutes to check for reversibility of the effect.

  • Data Analysis:

    • Measure the amplitude of eEPSCs and calculate the paired-pulse ratio (PPR = Amplitude₂ / Amplitude₁). A decrease in PPR suggests a presynaptic site of action.[3]

    • Analyze mEPSC frequency and amplitude. An increase in frequency without a change in amplitude points to a presynaptic mechanism.[3]

Logical Diagram of this compound's Effects

Astressin2B_Effects A2B This compound Application BlockCRF2 Blocks Presynaptic CRF2 Receptors A2B->BlockCRF2 ReduceGABA Reduces GABA Release (Disinhibition) BlockCRF2->ReduceGABA IncreasePreCa Increases Presynaptic Glutamate Release Probability BlockCRF2->IncreasePreCa Increase_eEPSC ↑ Evoked EPSC Amplitude ReduceGABA->Increase_eEPSC Increase_mEPSC_Freq ↑ mEPSC Frequency IncreasePreCa->Increase_mEPSC_Freq NoChange_mEPSC_Amp ↔ mEPSC Amplitude IncreasePreCa->NoChange_mEPSC_Amp Decrease_PPR ↓ Paired-Pulse Ratio (PPR) IncreasePreCa->Decrease_PPR IncreasePreCa->Increase_eEPSC

Caption: Logical flow of this compound's effects on presynaptic mechanisms and synaptic transmission.

Protocol for Investigating Long-Term Potentiation (LTP) with this compound

Objective: To determine if CRF2 receptor blockade by this compound modulates the induction or expression of long-term potentiation (LTP), a cellular correlate of learning and memory.[8][9]

Procedure:

  • Establish a whole-cell or field potential recording in a brain region known to exhibit LTP, such as the CA1 region of the hippocampus.

  • Baseline Recording: Record stable baseline synaptic responses (fEPSPs or EPSCs) evoked by a stimulating electrode in the Schaffer collaterals for at least 20 minutes at a low frequency (e.g., 0.033 Hz).

  • Drug Application: Perfuse the slice with either standard aCSF (control group) or aCSF containing this compound (e.g., 500 nM) for at least 15-20 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[9]

  • Post-Induction Recording: Continue recording the synaptic responses at the baseline stimulation frequency for at least 60 minutes post-induction.

  • Data Analysis: Normalize the slope of the fEPSP or the amplitude of the EPSC to the pre-induction baseline. Compare the magnitude of potentiation at 60 minutes post-induction between the control and this compound-treated groups. This will reveal if blocking CRF2 receptors alters the ability of synapses to undergo long-term potentiation. While direct studies on this compound's effect on LTP are limited, the known influence of stress and CRF on synaptic plasticity suggests this is a valuable line of inquiry.[10][11]

References

Application Notes and Protocols for the Preparation of Astressin 2B in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). It is a valuable tool for investigating the physiological and pathophysiological roles of the CRF2 signaling pathway in various animal models. Proper preparation of this compound is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of this compound for in vivo studies, along with a summary of its key properties and a diagram of its signaling pathway.

This compound: Properties and Storage

This compound is a peptide antagonist with specific physicochemical properties that are important to consider for its use in research.

PropertyValueReference
Molecular Weight ~4041.69 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in water up to 1 mg/mL. Sonication is recommended to aid dissolution.[1]
Storage (Powder) Store at -20°C or -80°C.[2]
Storage (Stock Solution) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]

CRF2 Receptor Signaling Pathway

This compound exerts its effects by blocking the CRF2 receptor, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligands (e.g., Urocortin II and III), the CRF2 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). However, evidence also suggests coupling to other G-proteins and downstream pathways.

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors Ligand Urocortin II/III CRF2R CRF2 Receptor Ligand->CRF2R Binds Gs Gs CRF2R->Gs Activates Gq Gq CRF2R->Gq Activates Gi Gi CRF2R->Gi Activates ERK ERK/MAPK Pathway CRF2R->ERK Activates via Src Kinase AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolic Regulation) PKA->Cellular_Response Phosphorylates Targets IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Leads to PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Cellular_Response ERK->Cellular_Response Astressin2B This compound Astressin2B->CRF2R Blocks GTT_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Prepare_Astressin2B Prepare this compound Solution (e.g., in saline) Inject_Astressin2B Inject this compound or Vehicle (i.p.) (30 mg/kg body weight) Prepare_Astressin2B->Inject_Astressin2B Prepare_Glucose Prepare Glucose Solution (e.g., 20% in saline) Inject_Glucose Inject Glucose (i.p.) (2 g/kg body weight) Prepare_Glucose->Inject_Glucose Fasting Fast Mice Overnight Fasting->Inject_Astressin2B Wait Wait 20 minutes Inject_Astressin2B->Wait Baseline_Glucose Measure Baseline Blood Glucose (t=0) Wait->Baseline_Glucose Baseline_Glucose->Inject_Glucose Measure_Glucose Measure Blood Glucose at 15, 30, 60, and 90 minutes Inject_Glucose->Measure_Glucose Plot_Data Plot Blood Glucose vs. Time Measure_Glucose->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calculate_AUC

References

Astressin 2B: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astressin 2B is a potent and selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). This synthetic peptide is a valuable tool for investigating the physiological and pathological roles of the CRF2 signaling pathway, which is implicated in a variety of processes including stress response, anxiety, gastrointestinal function, and cardiovascular regulation. This document provides detailed information on this compound suppliers, its biochemical properties, and comprehensive protocols for its use in key in vitro and in vivo experiments.

Supplier and Catalog Information

This compound is commercially available from several reputable suppliers. The following table summarizes key catalog information to aid in product selection and experimental planning.

SupplierCatalog NumberPurityFormulationStorage
R&D Systems / Tocris Bioscience 2391≥95%Lyophilized solidStore at -20°C
MedchemExpress HY-P1108≥95%Lyophilized solidStore at -20°C to -80°C
GlpBio GC15720≥95%Lyophilized solidStore at -20°C
TargetMol T4539≥95%Lyophilized solidStore at -20°C
United States Biological A2620-25Not specifiedLyophilized solidStore at -20°C
AbMole BioScience M4133≥95%Lyophilized solidStore at -20°C
RS Synthesis Not specifiedNot specifiedLyophilized solidNot specified

Note: Purity, formulation, and storage conditions may vary by lot. Always refer to the supplier's certificate of analysis and product datasheet for the most accurate information.

Physicochemical and Biological Properties

PropertyValueReference
Molecular Weight ~4041.7 g/mol [1][2]
CAS Number 681260-70-8[1][2]
IC50 (CRF2) 1.3 nM[1][2]
IC50 (CRF1) >500 nM[1][2]
Solubility Soluble in water[1][2]

This compound exhibits high selectivity for the CRF2 receptor over the CRF1 receptor, making it an excellent tool for dissecting the specific functions of CRF2 signaling pathways.

Signaling Pathway

This compound acts by competitively blocking the binding of endogenous CRF2 receptor agonists, such as Urocortin II and Urocortin III. The CRF2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including Protein Kinase A (PKA), which in turn modulates gene expression and cellular function.

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urocortin_II_III Urocortin II/III CRF2_Receptor CRF2 Receptor Urocortin_II_III->CRF2_Receptor Activates Astressin_2B This compound Astressin_2B->CRF2_Receptor Blocks G_Protein Gs Protein CRF2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

CRF2 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

In Vitro Experiment: cAMP Inhibition Assay

This assay determines the ability of this compound to inhibit the production of cAMP stimulated by a CRF2 receptor agonist.

Materials:

  • HEK293 cells stably expressing the human CRF2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • CRF2 receptor agonist (e.g., Urocortin II or Urocortin III).

  • Forskolin (optional, for amplifying the cAMP signal).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Culture: Culture the CRF2-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well white opaque plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Perform a serial dilution to obtain a range of concentrations for the dose-response curve. Also, prepare a stock solution of the CRF2 agonist.

  • Assay Procedure: a. Remove the culture medium from the wells. b. Add 10 µL of this compound at various concentrations to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add 10 µL of the CRF2 agonist at a concentration that elicits a submaximal response (e.g., EC80). e. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP assay reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-stimulated cAMP response for each concentration of this compound. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

In_Vitro_Workflow Start Start Cell_Culture Culture CRF2-expressing HEK293 cells Start->Cell_Culture Seed_Cells Seed cells into 384-well plates Cell_Culture->Seed_Cells Prepare_Compounds Prepare serial dilutions of This compound and Agonist Seed_Cells->Prepare_Compounds Add_Antagonist Add this compound to wells Prepare_Compounds->Add_Antagonist Incubate_1 Incubate (15-30 min) Add_Antagonist->Incubate_1 Add_Agonist Add CRF2 Agonist Incubate_1->Add_Agonist Incubate_2 Incubate (30 min) Add_Agonist->Incubate_2 Detect_cAMP Add cAMP detection reagents Incubate_2->Detect_cAMP Read_Plate Read plate with luminometer/ fluorometer Detect_cAMP->Read_Plate Analyze_Data Calculate % inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

In Vitro cAMP Inhibition Assay Workflow
In Vivo Experiment: Gastric Emptying Assay in Rats

This assay evaluates the effect of this compound on gastric emptying, a process known to be modulated by CRF2 receptor activation.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Phenol (B47542) red solution (0.5 mg/mL in 1.5% methylcellulose).

  • 0.1 N NaOH.

  • Spectrophotometer.

  • Oral gavage needles.

  • Surgical instruments.

Protocol:

  • Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound (e.g., 10-100 µg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Test Meal Administration: After a predetermined time following drug administration (e.g., 15-30 minutes), administer 1.5 mL of the phenol red solution to each rat via oral gavage.

  • Gastric Emptying Period: Allow a 20-minute period for gastric emptying.

  • Stomach Collection: Euthanize the rats and immediately clamp the pylorus and cardia of the stomach. Carefully excise the stomach.

  • Sample Processing: a. Place each stomach in a tube containing 25 mL of 0.1 N NaOH and homogenize. b. Let the homogenate stand for 1 hour at room temperature. c. Centrifuge the homogenate at 3000 rpm for 10 minutes.

  • Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.

  • Data Analysis: a. A control group of rats is euthanized immediately after gavage to determine the initial amount of phenol red administered. b. Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test group / Absorbance of control group)) * 100

In_Vivo_Workflow Start Start Acclimation_Fasting Acclimate and fast rats (18-24 hours) Start->Acclimation_Fasting Drug_Administration Administer this compound or vehicle (i.p. or i.v.) Acclimation_Fasting->Drug_Administration Wait Wait (15-30 min) Drug_Administration->Wait Gavage Administer Phenol Red test meal (oral gavage) Wait->Gavage Emptying_Period Gastric Emptying (20 min) Gavage->Emptying_Period Euthanize_Collect Euthanize and collect stomach Emptying_Period->Euthanize_Collect Homogenize Homogenize stomach in NaOH Euthanize_Collect->Homogenize Centrifuge Centrifuge homogenate Homogenize->Centrifuge Measure_Absorbance Measure supernatant absorbance (560 nm) Centrifuge->Measure_Absorbance Calculate_Emptying Calculate % Gastric Emptying Measure_Absorbance->Calculate_Emptying End End Calculate_Emptying->End

References

Troubleshooting & Optimization

Astressin 2B solubility and stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Astressin 2B.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective antagonist for the corticotropin-releasing factor receptor 2 (CRF2). It has high selectivity for CRF2 over CRF1, with IC50 values of 1.3 nM and >500 nM, respectively[1][2][3][4]. This peptide is commonly used in research to investigate the physiological roles of the CRF2 receptor, such as its involvement in gastric emptying[2][4].

Q2: What is the recommended solvent for dissolving this compound?

For most in vitro applications, this compound is soluble in water up to 1 mg/mL[2]. Sonication may be required to fully dissolve the peptide in water[2]. If solubility issues arise, dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) can be tested as alternative solvents[1].

Q3: How should I store this compound powder and solutions?

Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°CUp to 3 yearsKeep away from moisture[2].
In Solvent-80°CUp to 1 yearUse within 6 months is also recommended[3].
In Solvent-20°CUp to 1 monthSealed storage, away from moisture[3].

The product is generally stable at room temperature for a few days during shipping[1].

Troubleshooting Guide

Issue 1: this compound is not dissolving in water.

  • Solution 1: Sonication. Use a sonicator to aid dissolution. This is a recommended procedure to achieve a 1 mg/mL concentration in water[2].

  • Solution 2: Gentle Heating. Warm the solution gently (e.g., to 37°C) to increase solubility. Avoid excessive heat to prevent degradation.

  • Solution 3: Alternative Solvents. If water is not a suitable solvent for your experiment, you may try dissolving this compound in DMSO, ethanol, or DMF[1]. Always start with a small amount of the product to test solubility in a new solvent.

Issue 2: Precipitation is observed after dissolving and storing the solution.

  • Cause: This may be due to the solution becoming supersaturated or changes in temperature.

  • Solution: Before use, bring the solution to room temperature and vortex or sonicate briefly to redissolve any precipitate. If precipitation persists, consider preparing a fresh solution.

Issue 3: Reduced activity of this compound in my experiments.

  • Cause 1: Improper Storage. The peptide may have degraded due to incorrect storage conditions. Review the recommended storage temperatures and durations.

  • Cause 2: Multiple Freeze-Thaw Cycles. Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the peptide. Aliquot the stock solution into smaller, single-use volumes.

  • Solution: Use a fresh vial of this compound and prepare new solutions, ensuring proper storage and handling.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Use

This protocol describes how to prepare a 1 mg/mL stock solution of this compound in water.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of lyophilized this compound at a low speed to collect all the powder at the bottom.

  • Calculate the volume of water required to achieve a 1 mg/mL concentration.

  • Add the calculated volume of sterile water to the vial.

  • Gently vortex the vial to mix.

  • If the peptide does not fully dissolve, sonicate the solution for a few minutes until it becomes clear.

  • For storage, aliquot the solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use or -20°C for short-term use.

Protocol 2: Preparation of this compound for In Vivo Administration

For in vivo studies where aqueous solubility is a limitation, various formulations can be used. Below is an example of preparing a suspension in 0.5% carboxymethylcellulose (CMC) sodium.

Materials:

  • This compound (lyophilized powder)

  • Carboxymethylcellulose sodium (CMC Na)

  • Sterile water for injection (ddH2O)

  • Magnetic stirrer and stir bar

  • Sterile beakers and graduated cylinders

Procedure:

  • Prepare the 0.5% CMC Na solution:

    • Measure 0.5 g of CMC Na.

    • Add the CMC Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC Na is fully dissolved and the solution is clear.

  • Prepare the this compound suspension:

    • Weigh the required amount of this compound powder.

    • Add the powder to the desired volume of the 0.5% CMC Na solution. For example, to prepare a 2.5 mg/mL solution, add 250 mg of this compound to 100 mL of the CMC Na solution.

    • Vortex or stir the mixture until a uniform suspension is achieved.

Note: This is a reference formulation. Other in vivo formulations may include dissolving the compound in PEG400, or a mixture of DMSO and corn oil[1]. It is recommended to test the chosen formulation with a small amount of the product first.

Visualizations

G cluster_workflow Experimental Workflow: Preparing this compound Solution start Start: Lyophilized this compound centrifuge Centrifuge vial to collect powder start->centrifuge add_solvent Add appropriate solvent (e.g., water) centrifuge->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve check_solubility Check for complete dissolution dissolve->check_solubility aliquot Aliquot into single-use tubes check_solubility->aliquot Yes troubleshoot Troubleshoot: Use alternative solvent or gentle heating check_solubility->troubleshoot No store Store at recommended temperature (-20°C or -80°C) aliquot->store end Ready for experimental use store->end troubleshoot->add_solvent

Caption: Workflow for reconstituting and storing this compound.

G cluster_pathway Signaling Pathway: this compound Action CRF_ligand CRF or Urocortins CRF2_receptor CRF2 Receptor CRF_ligand->CRF2_receptor Binds to G_protein G-protein activation CRF2_receptor->G_protein AC Adenylate Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates downstream Cellular Response (e.g., inhibition of gastric emptying) PKA->downstream Phosphorylates targets leading to astressin This compound astressin->CRF2_receptor Blocks

Caption: this compound competitively antagonizes the CRF2 receptor.

References

Reconstituting and storing Astressin 2B solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution and storage of Astressin 2B solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting this compound?

The primary recommended solvent for this compound is high-purity water.[1][2][3] Some protocols may also utilize dimethyl sulfoxide (B87167) (DMSO).[4][5][6] For in vivo studies, specific formulations containing co-solvents like PEG300, Tween 80, and saline may be required.[4][6]

2. What is the solubility of this compound?

This compound is soluble in water up to a concentration of 1 mg/mL.[1][2][3][4] If you require a higher concentration, using DMSO may be an option, potentially with the aid of ultrasonication to ensure complete dissolution.[5]

3. How should I store the lyophilized this compound powder?

The lyophilized powder should be stored in a tightly sealed container, protected from moisture.[4][5] For long-term storage, -20°C is recommended for up to three years, or -80°C for up to two years.[4][5]

4. What are the proper storage conditions for reconstituted this compound solutions?

Once reconstituted, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[3][5][7] Store the aliquots at -80°C for long-term stability, which can be up to one year.[4] For shorter-term storage, -20°C for up to one month is also acceptable.[5]

5. Can I shake the vial to dissolve the this compound powder?

No, you should not shake the vial vigorously. Shaking can cause the peptide to denature and aggregate, reducing its biological activity.[8] Instead, gently swirl or roll the vial to dissolve the powder.[8][9]

Quantitative Data Summary

For easy reference, the following tables summarize the key quantitative data for this compound reconstitution and storage.

Table 1: Solubility Data

SolventMaximum ConcentrationNotes
Water1 mg/mL[1][2][3][4]Sonication is recommended to aid dissolution.[4]
DMSO100 mg/mL[5]Use of newly opened, hygroscopic DMSO is important. Ultrasonic assistance may be needed.[5]

Table 2: Storage Conditions and Stability

FormStorage TemperatureDurationImportant Considerations
Lyophilized Powder-20°C[1][4]Up to 3 years[4]Keep away from moisture.[4][5]
-80°C[5]Up to 2 years[5]Sealed storage is critical.[5]
Reconstituted Solution-80°C[4][5]Up to 1 year[4]Aliquot to avoid freeze-thaw cycles.[5][7]
-20°C[5]Up to 1 month[5]Suitable for short-term storage.

Experimental Protocols

Protocol 1: Reconstitution of this compound in Water

  • Preparation: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.

  • Solvent Addition: Using a sterile syringe, slowly add the calculated volume of high-purity water down the side of the vial. Do not squirt the water directly onto the peptide powder.[8]

  • Dissolution: Gently swirl the vial or roll it between your hands until the powder is completely dissolved.[8][9] If dissolution is slow, brief sonication may be used.[4]

  • Aliquoting: Once fully dissolved, draw the solution into a sterile syringe and dispense it into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C.

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely in water.

  • Possible Cause: The concentration may be too high, or the peptide may require more energy to dissolve.

  • Solution:

    • Ensure you have not exceeded the 1 mg/mL solubility limit in water.

    • Gently warm the solution to 37°C for a short period.[3]

    • Use brief periods of sonication to aid dissolution.[4]

    • If the issue persists, consider using a different solvent like DMSO, if appropriate for your experimental design.

Issue 2: The reconstituted solution appears cloudy or contains visible precipitates.

  • Possible Cause: This may indicate peptide aggregation or contamination.[10]

  • Solution:

    • Do not use the solution, as aggregation can alter the biological activity and may lead to immunogenicity.[10]

    • Review your reconstitution protocol to ensure no steps were missed, such as avoiding vigorous shaking and using high-purity solvents.

    • Reconstitute a fresh vial of this compound, strictly adhering to the recommended protocol.

Issue 3: Reduced or no biological activity is observed in the experiment.

  • Possible Cause: The peptide may have degraded due to improper storage or handling.

  • Solution:

    • Confirm that both the lyophilized powder and the reconstituted solutions have been stored at the correct temperatures and protected from moisture.

    • Verify that the solution has not undergone multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment.

    • Ensure that all solvents and reagents used are of high quality and free of contaminants.

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage P1 Equilibrate vial to room temperature P2 Calculate required volume of solvent R1 Slowly add solvent down side of vial P2->R1 R2 Gently swirl or roll to dissolve R1->R2 R3 Optional: Brief sonication if needed R2->R3 If not fully dissolved S1 Aliquot solution into single-use tubes R2->S1 If fully dissolved R3->S1 S2 Store immediately at -80°C S1->S2

Caption: Standard workflow for reconstituting this compound.

Troubleshooting_Guide cluster_dissolve Issue: Incomplete Dissolution cluster_cloudy Issue: Cloudy Solution / Precipitate cluster_activity Issue: No Biological Activity Start Problem Encountered D1 Is concentration > 1 mg/mL in water? Start->D1 Powder won't dissolve C1 Indicates aggregation/ contamination Start->C1 Solution is cloudy A1 Check storage history (temp, freeze-thaw cycles) Start->A1 No activity observed D2 Try gentle warming (37°C) or sonication D1->D2 No D3 Consider using DMSO D1->D3 Yes C2 Discard solution C1->C2 C3 Review protocol and reconstitute fresh vial C2->C3 A2 Use a fresh aliquot for each experiment A1->A2 A3 Verify quality of all reagents A2->A3

Caption: Troubleshooting logic for common this compound issues.

References

Troubleshooting Astressin 2B experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astressin 2B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, helping to mitigate experimental variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Peptide Handling and Storage

  • Question: How should I properly store this compound upon receipt to ensure its stability?

    • Answer: this compound is a peptide and should be stored at -20°C for long-term stability.[1][2] Some suppliers suggest that for stock solutions, storage at -80°C can extend the stable period to 6 months, whereas at -20°C, it is stable for about one month.[2] It is recommended to avoid repeated freeze-thaw cycles. For daily use, it is advisable to aliquot the stock solution into smaller volumes.

  • Question: My this compound peptide won't fully dissolve. What could be the issue and how can I fix it?

    • Answer: this compound is soluble in water up to 1 mg/ml.[1] If you are experiencing solubility issues, consider the following:

      • Concentration: Ensure you are not exceeding the recommended solubility limit.

      • Solvent: While water is the primary solvent, for in vivo studies, various vehicles have been used. Depending on your experimental needs, co-solvents like DMSO, PEG300/PEG400, and Tween 80 might be necessary.[2][3] However, if using co-solvents, ensure they are compatible with your experimental model. For instance, the proportion of DMSO in a working solution for animal studies should be kept low (e.g., below 2%) if the animal is weak.[2]

      • pH: The pH of the solution can affect peptide solubility. For some peptides, adjusting the pH of the buffer may be necessary. For this compound, dissolving in sterile water with a pH of 7.0 has been reported.[4][5]

      • Sonication: Gentle sonication can sometimes help to dissolve peptides that are slow to go into solution.

2. Experimental Design and Execution

  • Question: I am observing high variability in my in vivo experiment results. What are the potential sources of this variability when using this compound?

    • Answer: Variability in in vivo experiments with this compound can stem from several factors:

      • Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal, subcutaneous, or intracerebroventricular) can significantly impact the bioavailability and pharmacokinetics of the peptide. Ensure the chosen route is consistent across all experimental subjects and is appropriate for the research question.

      • Vehicle Solution: The vehicle used to dissolve this compound can have its own biological effects. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent.[6] Common vehicles include sterile saline or complex solutions containing DMSO, PEG, and Tween 80 for improved solubility and stability in vivo.[2][3][4][5]

      • Peptide Stability: this compound is a peptide and may be susceptible to degradation by proteases in vivo. The formulation and route of administration can influence its stability. Consider the timing of administration relative to the expected biological measurement.

      • Animal Handling and Stress: Since this compound targets the corticotropin-releasing factor (CRF) system, which is involved in the stress response, excessive handling or stressful conditions can influence the experimental outcomes.[7] Standardize handling procedures to minimize stress-induced variability.

  • Question: What is the recommended dose range for this compound in animal studies?

    • Answer: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific research question. Reviewing published literature for similar experimental paradigms is the best approach. For example, doses for subcutaneous injections in mice have been reported at 5 µ g/mouse .[4][5] For intravenous injections in rats, a dose of 30 μg/kg has been used to block the ACTH response to stressors.[8]

3. Data Interpretation

  • Question: I am not observing the expected antagonistic effect of this compound on the CRF2 receptor. What could be wrong?

    • Answer: If this compound is not showing its expected antagonist activity, consider these points:

      • Receptor Specificity: this compound is highly selective for the CRF2 receptor, with an IC50 of 1.3 nM for CRF2 versus >500 nM for the CRF1 receptor.[1][2][9][10] Ensure that the biological effect you are measuring is indeed mediated by the CRF2 receptor and not CRF1.

      • Peptide Integrity: Verify that the peptide has not degraded due to improper storage or handling. If in doubt, using a fresh vial or a new batch of the peptide is recommended.

      • Dose and Timing: The dose might be insufficient to effectively block the receptor in your specific experimental setup, or the timing of administration relative to the agonist or stimulus may need optimization.

      • Endogenous Ligand Competition: The concentration and binding affinity of endogenous CRF2 receptor agonists in your model system could be high, requiring a higher concentration of this compound to achieve competitive antagonism.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 4041.69 g/mol [1]
Formula C183H307N49O53[1]
IC50 for CRF2 Receptor 1.3 nM[1][2][9][10]
IC50 for CRF1 Receptor > 500 nM[1][2][9][10]
Solubility in Water Up to 1 mg/ml[1]
Recommended Storage -20°C (long-term)[1][2]

Key Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is a general guideline; specific concentrations and volumes should be optimized for your experimental model.

  • Calculate the required amount: Based on the desired dose (e.g., in mg/kg) and the weight of the animals, calculate the total amount of this compound needed. Always refer to the batch-specific molecular weight provided on the vial or Certificate of Analysis.[1]

  • Reconstitution:

    • For aqueous solutions, dissolve the peptide in sterile, pyrogen-free water or saline to a stock concentration (e.g., 1 mg/ml).[1] Gentle vortexing or trituration may be used to aid dissolution.

    • For formulations requiring co-solvents (e.g., for improved stability or solubility for certain administration routes), a common vehicle is a mixture of DMSO, PEG300, and Tween 80.[2][3] A typical protocol might involve first dissolving the peptide in a small amount of DMSO and then diluting it with the PEG/Tween 80 and saline mixture.

  • Sterile Filtration: If necessary for the route of administration (e.g., intravenous), sterile filter the final solution through a 0.22 µm filter.

  • Administration: Administer the solution to the animals via the chosen route (e.g., intraperitoneal, subcutaneous, intravenous). Ensure the injection volume is appropriate for the animal's size.

Protocol 2: General Cell-Based Assay for CRF2 Receptor Antagonism

  • Cell Culture: Culture cells expressing the CRF2 receptor in appropriate media and conditions.

  • Plating: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a known CRF2 receptor agonist (e.g., Urocortin 2) at a fixed concentration (typically at its EC50 or EC80) to the wells already containing this compound.

  • Incubation: Incubate for a period sufficient to elicit a measurable response (e.g., cAMP production).

  • Signal Detection: Lyse the cells and measure the intracellular response (e.g., using a cAMP assay kit).

  • Data Analysis: Plot the agonist response against the concentration of this compound to determine the IC50 value of the antagonist.

Visualizations

G cluster_0 Extracellular cluster_1 Intracellular CRF2 Agonist CRF2 Agonist CRF2 Receptor CRF2 Receptor CRF2 Agonist->CRF2 Receptor Binds & Activates This compound This compound This compound->CRF2 Receptor Binds & Blocks G-protein G-protein CRF2 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Activates

Caption: this compound Signaling Pathway

G cluster_workflow Experimental Workflow Start Start Peptide_Reconstitution Reconstitute This compound Start->Peptide_Reconstitution Vehicle_Control_Prep Prepare Vehicle Control Start->Vehicle_Control_Prep Dosing Administer to Experimental Groups Peptide_Reconstitution->Dosing Vehicle_Control_Prep->Dosing Observation Observe & Collect Data Dosing->Observation Analysis Analyze Results Observation->Analysis End End Analysis->End

Caption: General In Vivo Experimental Workflow

References

Technical Support Center: Optimizing Astressin 2B Dosage for Specific Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astressin 2B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1] Its mechanism of action is to block the binding of endogenous CRF2 receptor agonists, such as urocortins, thereby inhibiting the downstream signaling pathways activated by this receptor. It displays high selectivity for CRF2, with an IC50 of 1.3 nM, compared to over 500 nM for the CRF1 receptor.[1]

Q2: What are the common research applications for this compound?

This compound is frequently used in preclinical research to investigate the role of the CRF2 receptor in various physiological and pathological processes. Common areas of study include:

  • Anxiety and Stress-Related Behaviors: To dissect the involvement of CRF2 receptors in anxiety-like behaviors and the stress response.

  • Gastrointestinal Motility: To study the influence of CRF2 receptor signaling on gastric emptying and colonic transit.

  • Pain and Inflammation: To explore the role of CRF2 receptors in modulating pain perception and inflammatory responses.

  • Alopecia: To investigate the connection between stress, CRF signaling, and hair growth.[2][3]

Dosage and Administration Guidelines

Optimizing the dosage of this compound is critical for obtaining reliable and reproducible results. The appropriate dose will vary depending on the research model, the route of administration, and the specific experimental question. The following tables summarize reported dosages from various studies.

Table 1: this compound Dosage in Rat Models

Research ModelRoute of AdministrationDosage RangeKey FindingsReference
Anxiety Intracerebroventricular (i.c.v.)1.25 nmol/ratEnhanced conditioned fear response.[4]
Stress Response (ACTH release) Intravenous (i.v.)30 µg/kgSlightly enhanced the early ACTH response to some stressors.[5]
Gastric Motility Intracisternal (i.c.)30 - 100 µgDose-dependently blocked urocortin-induced inhibition of gastric motility.[6]

Table 2: this compound Dosage in Mouse Models

Research ModelRoute of AdministrationDosage RangeKey FindingsReference
Food Intake Intraperitoneal (i.p.)30 - 100 µg/kgBlocked urocortin-induced inhibition of food intake.[7]
Gastric Emptying Intraperitoneal (i.p.)10 µg/kgPrevented urocortin 2-induced delay in gastric emptying.[7]
Alopecia (CRF-OE mice) Subcutaneous (s.c.)5 µ g/mouse (daily for 5 days)Had a moderate effect on pigmentation but not on hair re-growth.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments involving this compound. Below are example protocols for common assays.

Protocol 1: Assessment of Anxiety-Like Behavior in Rats using the Elevated Plus Maze (EPM)

This protocol is adapted from standard EPM procedures and is suitable for evaluating the effects of this compound on anxiety.[8][9][10][11]

Objective: To assess the anxiolytic or anxiogenic potential of this compound.

Materials:

  • Elevated plus maze apparatus

  • This compound

  • Vehicle (e.g., sterile saline)

  • Intracerebroventricular (i.c.v.) injection setup

  • Video tracking software

Procedure:

  • Animal Habituation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.[9]

  • This compound Administration: Administer this compound or vehicle via i.c.v. injection at the desired dose and time point before the test.

  • EPM Test:

    • Place the rat in the center of the elevated plus maze, facing an open arm.[11]

    • Allow the animal to explore the maze for 5 minutes.[11]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.

Protocol 2: Measurement of Gastric Emptying in Mice

This protocol provides a method to assess the effect of this compound on gastric motility.

Objective: To determine the effect of this compound on the rate of gastric emptying.

Materials:

Procedure:

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.[7]

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the chosen dose and pre-treatment time.

  • Marker Administration: Administer a fixed volume of the non-absorbable marker solution orally via gavage.

  • Gastric Emptying Period: Return the mice to their cages without food or water for a defined period (e.g., 90 minutes).[13]

  • Tissue Collection:

    • Euthanize the mice at the end of the experimental period.

    • Perform a laparotomy and carefully clamp the pylorus and the cardiac end of the stomach.

    • Excise the stomach and measure the distance traveled by the marker through the small intestine.

  • Data Analysis: Gastric emptying can be expressed as the percentage of the total length of the small intestine that the marker has traversed.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound

  • Problem: this compound, being a peptide, may exhibit limited solubility in aqueous solutions.

  • Solution:

    • Vehicle Selection: While some sources state solubility in water, for in vivo studies, co-solvents may be necessary.[14] Common vehicle formulations include:

      • Sterile saline.

      • 10% DMSO in corn oil.[15]

      • A solution of DMSO, PEG300, Tween 80, and saline.[15]

    • Sonication: Gentle sonication can aid in the dissolution of the peptide.[14]

    • pH Adjustment: Ensure the pH of the final solution is within a physiological range.

Issue 2: Lack of Expected Effect or High Variability

  • Problem: Failure to observe the expected biological effect of this compound or high variability between subjects.

  • Possible Causes and Solutions:

    • Incorrect Dosage: The administered dose may be too low or too high. Perform a dose-response study to determine the optimal concentration for your specific model and endpoint.

    • Inappropriate Administration Route: The route of administration can significantly impact the bioavailability and distribution of the peptide. Consider the target site of action (central vs. peripheral) when selecting the injection method (e.g., i.c.v. for central nervous system targets, i.p. or s.c. for peripheral effects).

    • Timing of Administration: The pre-treatment time may not be optimal. Conduct a time-course experiment to determine the peak activity of this compound in your model.

    • Peptide Stability: Peptides can be susceptible to degradation. Store this compound according to the manufacturer's instructions (typically at -20°C or -80°C).[14] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Animal Handling and Stress: Excessive handling or stressful experimental conditions can influence behavioral and physiological outcomes, potentially masking the effects of the drug. Ensure proper habituation of the animals to the experimental procedures.[9]

Issue 3: Unexpected or Off-Target Effects

  • Problem: Observation of effects that are not consistent with the known pharmacology of CRF2 receptor antagonism.

  • Possible Causes and Solutions:

    • Dose-Related Effects: Very high doses may lead to non-specific effects. Use the lowest effective dose determined from a dose-response study.

    • Interaction with Other Systems: While this compound is highly selective for the CRF2 receptor, the CRF system is complex and interacts with other neurotransmitter and hormonal systems. Consider potential downstream or indirect effects.

    • Purity of the Compound: Ensure the purity of the this compound being used. Impurities could contribute to unexpected findings.

Visualizations

Signaling Pathway

CRF2_Signaling_Pathway Astressin2B This compound CRF2_Receptor CRF2 Receptor Astressin2B->CRF2_Receptor Blocks G_Protein G-Protein (Gs, Gq, Gi) CRF2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gs) PLC Phospholipase C (PLC) G_Protein->PLC Stimulates (Gq) Cellular_Response Cellular Response (e.g., altered neuronal activity, muscle contraction) G_Protein->Cellular_Response Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Ca_Release->Cellular_Response

Caption: CRF2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Study

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling and Test Environment Animal_Acclimation->Habituation Drug_Preparation This compound Preparation (Dissolution in appropriate vehicle) Habituation->Drug_Preparation Administration This compound or Vehicle Administration (Specify route, dose, timing) Drug_Preparation->Administration Behavioral_Assay Behavioral or Physiological Assay (e.g., EPM, Gastric Emptying) Administration->Behavioral_Assay Data_Collection Data Collection (Automated or manual scoring) Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Experiment yields unexpected results Check_Dosage Is the dosage appropriate? Start->Check_Dosage Dose_Response Perform dose-response study Check_Dosage->Dose_Response No Check_Route Is the administration route correct? Check_Dosage->Check_Route Yes Dose_Response->Check_Route Consider_Target Consider central vs. peripheral targets Check_Route->Consider_Target No Check_Timing Is the timing of administration optimal? Check_Route->Check_Timing Yes Consider_Target->Check_Timing Time_Course Conduct time-course experiment Check_Timing->Time_Course No Check_Solubility Is the compound fully dissolved? Check_Timing->Check_Solubility Yes Time_Course->Check_Solubility Optimize_Vehicle Optimize vehicle/preparation method Check_Solubility->Optimize_Vehicle No Check_Controls Are control groups behaving as expected? Check_Solubility->Check_Controls Yes Optimize_Vehicle->Check_Controls Review_Protocol Review and standardize protocol Check_Controls->Review_Protocol No Consult Consult literature and technical support Check_Controls->Consult Yes Review_Protocol->Consult

References

Potential off-target effects of Astressin 2B.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Astressin 2B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent and selective CRF2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3][4][5][6] It has a significantly lower affinity for the CRF1 receptor, making it a valuable tool for isolating CRF2-mediated pathways.[1][2][3][4][5][6] Its primary on-target effect is to block the physiological actions initiated by the binding of endogenous CRF2 ligands like urocortins.[7][8]

Q2: Is this compound completely selective for CRF2? Could I be seeing off-target effects?

A2: this compound exhibits high selectivity for CRF2 over CRF1.[1][3][4][5][6] However, like any antagonist, selectivity is concentration-dependent. At excessively high concentrations, the possibility of cross-reactivity with CRF1 cannot be entirely ruled out. One study noted that another CRF2 antagonist, antisauvagine-30, may exert effects via CRF1 at high doses, and suggests this compound is more selective.[2] If you suspect off-target effects, it is crucial to perform a dose-response curve to ensure you are using the lowest effective concentration.

Q3: I'm observing an unexpected or paradoxical effect in my experiment. Is this an off-target effect?

A3: Not necessarily. The CRF2 signaling pathway is complex and its blockade can lead to results that may seem counterintuitive. For example:

  • Exacerbation of Indomethacin-Induced Ulcers: this compound has been reported to worsen the intestinal ulcerogenic response to indomethacin.[3] This is likely an on-target effect related to the role of CRF2 signaling in gut homeostasis and response to injury.

  • Enhanced ACTH Levels: In some stress paradigms, specific blockade of CRF2 with this compound has been observed to slightly enhance ACTH levels during the early phase of the stress response.[9]

  • Anxiety Models: The role of CRF2 in anxiety is complex, with some studies suggesting it counteracts the effects of CRF1 signaling.[10] Therefore, blocking CRF2 with this compound could, in some contexts, enhance fear or anxiety-like responses.[10]

These are likely consequences of blocking a specific branch of the CRF system, rather than true off-target effects.

Q4: Can this compound be used for in vivo CNS studies?

A4: this compound is a peptide and, as such, does not cross the blood-brain barrier when administered peripherally (e.g., intravenously or intraperitoneally).[4] For studying the central effects of CRF2 blockade, direct administration into the central nervous system (e.g., intracerebroventricularly, i.c.v.) is required.[4][8]

Q5: I'm seeing no effect in my experiment where I expect to see one. What could be the issue?

A5: This could be due to several factors:

  • Route of Administration: As mentioned, peripheral administration will not affect central CRF2 receptors.[4]

  • Receptor Subtype Expression: The target tissue may not express CRF2, or may express different splice variants (CRF2α, CRF2β) which could have different sensitivities.[7]

  • Peptide Stability and Solubility: Ensure the peptide is properly solubilized and handled. This compound is soluble in water up to 1 mg/ml.[1] Store stock solutions at -20°C or -80°C as recommended by the supplier.[1][6] Repeated freeze-thaw cycles should be avoided.

  • Experimental Model: The physiological context is critical. For example, this compound prevents CRF-induced inhibition of gastric emptying, but does not block CRF-induced stimulation of colonic transit, which is a CRF1-mediated effect.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected physiological response (e.g., increased anxiety, inflammation) Paradoxical "on-target" effect due to the complex role of CRF2 in homeostasis.Review literature on the specific role of CRF2 in your experimental model. Consider that blocking a homeostatic, protective, or recovery-related signal can result in a seemingly negative outcome.[2][3][9]
Dose-dependent cross-reactivity with CRF1. Perform a full dose-response curve to identify the minimal effective concentration. Compare your results with a selective CRF1 antagonist as a control.
Variability between tissue types or experimental models. Differential expression of CRF2 receptor splice variants (e.g., CRF2α, CRF2β), which can vary between brain and peripheral tissues.[7]Verify the expression of CRF2 receptors and their specific isoforms in your target tissue using techniques like qPCR or Western blot.
No effect observed in a CNS-related paradigm after peripheral injection. This compound is a peptide and does not cross the blood-brain barrier. [4]For CNS studies, administer this compound directly into the CNS (e.g., i.c.v. injection).
Precipitation of the compound in solution or inconsistent results. Improper solubilization or storage. this compound is a large peptide with specific solubility and stability requirements.Prepare fresh solutions for each experiment if possible. Solubilize in water at a concentration no higher than 1 mg/ml.[1] For long-term storage, follow the supplier's recommendations, typically at -20°C or -80°C.[1][6] Avoid multiple freeze-thaw cycles.
Effect is observed, but the underlying pathway is unclear. Interaction with other signaling pathways downstream of CRF2. Investigate potential downstream effectors. For example, it has been noted that acetylcholine-mediated effects on cell adhesion can be blocked by this compound, indicating a dependency on CRF2 signaling.[3]

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor IC₅₀ (nM) Reference(s)
CRF2 1.3 [1][2][3][4][5][6]

| CRF1 | > 500 |[1][2][3][4][5][6] |

Visualizations

CRF_Signaling_Pathway cluster_ligands Endogenous Ligands cluster_receptors CRF Receptors cluster_antagonists Experimental Tools cluster_effects Physiological Effects Urocortins Urocortins (II, III) CRF2 CRF2 Receptor Urocortins->CRF2 High Affinity CRF CRF CRF->CRF2 Lower Affinity CRF1 CRF1 Receptor CRF->CRF1 High Affinity GastricEmptying ↓ Gastric Emptying CRF2->GastricEmptying AnxietyModulation Anxiety Modulation CRF2->AnxietyModulation CRF1->AnxietyModulation ColonicMotility ↑ Colonic Motility CRF1->ColonicMotility Astressin2B This compound Astressin2B->CRF2 Blocks

Caption: this compound selectively antagonizes the CRF2 receptor.

Troubleshooting_Workflow Start Unexpected Result Observed with this compound CheckDose Is the concentration in the optimal range? Start->CheckDose CheckRoute Is the route of administration appropriate for the target? CheckDose->CheckRoute Yes HighDose High Dose: Potential CRF1 cross-reactivity. CheckDose->HighDose No CheckModel Is CRF2 known to be involved in this specific model/tissue? CheckRoute->CheckModel Yes PeripheralAdmin Peripheral Admin for CNS target: Drug won't cross BBB. CheckRoute->PeripheralAdmin No ConsiderParadox Could this be a paradoxical 'on-target' effect? CheckModel->ConsiderParadox Yes UnknownExpression CRF2 expression is unknown or variable. CheckModel->UnknownExpression No ReviewLit Action: Review literature for complex CRF2 roles. ConsiderParadox->ReviewLit Yes Conclusion Refined Hypothesis ConsiderParadox->Conclusion No, likely off-target or artifact PerformDoseResponse Action: Perform Dose-Response Curve HighDose->PerformDoseResponse PerformDoseResponse->CheckDose UseDirectAdmin Action: Use i.c.v. or other direct CNS administration PeripheralAdmin->UseDirectAdmin UseDirectAdmin->CheckRoute ValidateExpression Action: Validate CRF2 mRNA/ protein expression in tissue. UnknownExpression->ValidateExpression ValidateExpression->CheckModel ReviewLit->Conclusion

Caption: A logical workflow for troubleshooting this compound experiments.

Key Experimental Protocols

Protocol 1: In Vivo Assessment of CRF2 Antagonism on Gastric Emptying

This protocol is adapted from studies demonstrating the canonical on-target effect of this compound.[1][6][11][12]

  • Animal Model: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice, fasted overnight with free access to water.

  • Test Meal: A non-nutritive, solid meal (e.g., 1.5% carboxymethyl cellulose (B213188) containing a colored marker like phenol (B47542) red or a radioactive label like ⁵¹Cr).

  • Drug Administration:

    • Administer this compound (e.g., 30-100 µg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection.

    • Control groups should receive a vehicle (e.g., sterile saline).

    • 10-15 minutes after the antagonist/vehicle, administer a CRF2 agonist (e.g., urocortin 1, i.p.) or vehicle to induce delayed gastric emptying.

  • Procedure:

    • Administer the test meal by oral gavage a set time (e.g., 10 minutes) after the agonist/vehicle injection.

    • After a predetermined period (e.g., 20-60 minutes), euthanize the animals.

    • Clamp the pylorus and cardia, and carefully remove the stomach.

    • Measure the amount of marker remaining in the stomach relative to the amount administered.

  • Expected Outcome: The CRF2 agonist should significantly delay gastric emptying (more marker remaining in the stomach) compared to the vehicle control. Pre-treatment with this compound should block this effect, resulting in gastric emptying rates similar to the control group.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a standard method to determine the binding affinity (IC₅₀) of this compound.

  • Cell Line/Tissue Preparation: Use a cell line stably expressing the human CRF2 receptor (e.g., HEK293 or CHO cells) or membrane preparations from tissues known to express the receptor. A parallel assay with a CRF1-expressing cell line should be run to confirm selectivity.

  • Radioligand: A radiolabeled CRF peptide with high affinity for CRF2, such as [¹²⁵I]-Sauvagine or [¹²⁵I]-Urocortin 1.

  • Competitive Binding Assay:

    • In a multi-well plate, incubate a constant amount of membrane preparation with a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

    • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ value.

    • The IC₅₀ is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The high IC₅₀ value for CRF1 (>500 nM) compared to CRF2 (~1.3 nM) demonstrates its selectivity.[1][3][5][6]

References

Astressin 2B half-life and duration of action in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments using Astressin 2B, a potent and selective corticotropin-releasing factor receptor 2 (CRF2) antagonist. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life and duration of action of this compound?

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective and potent competitive antagonist of the corticotropin-releasing factor receptor 2 (CRF2).[3][4] It exhibits high affinity for the CRF2 receptor while having a much lower affinity for the CRF1 receptor.[3][4] By binding to the CRF2 receptor, this compound blocks the signaling pathways activated by endogenous CRF2 receptor agonists like urocortins.

Q3: How should this compound be prepared for in vivo administration?

A3: The solubility and formulation of this compound for in vivo experiments depend on the administration route. Commercial suppliers suggest that it is soluble in water up to 1 mg/ml. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, sterile isotonic saline is a common vehicle.[5] For intravenous (i.v.) administration, it can be dissolved in sterile, distilled, apyrogenic water with the pH adjusted to 7.0, followed by further dilution in a phosphate (B84403) buffer containing bovine serum albumin and ascorbic acid.[6]

Q4: What are the typical doses of this compound used in rodent models?

A4: The effective dose of this compound can vary depending on the animal model, administration route, and the specific biological effect being studied. Doses ranging from 1 to 60 µg/kg have been reported in rats for antagonizing CRF2-mediated effects.[3] For example, in studies investigating gastric emptying in rats, intracisternal injections of 3 µg of this compound were sufficient to antagonize the effects of CRF and urocortin 2.[7] In mice, a dose of 5 µ g/mouse administered intraperitoneally or subcutaneously has been used.[5]

Quantitative Data Summary

ParameterValue/DescriptionSpeciesAdministration RouteExperimental ModelReference
Duration of Action Long-acting; antagonized urocortin effects for at least 6 hours.MiceIntraperitonealGastric Emptying[1]
Duration of Action (related compound Astressin-B) > 4 hoursRatIntravenousACTH Secretion Inhibition[1]
Duration of Action (related compound Astressin-B) > 24 hoursRatSubcutaneousACTH Secretion Inhibition[1]
IC50 for CRF2 Receptor 1.3 nM-In vitroReceptor Binding Assay[3][4]
IC50 for CRF1 Receptor > 500 nM-In vitroReceptor Binding Assay[3][4]

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the activation of the CRF2 receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway involves the coupling of the CRF2 receptor to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). There is also evidence for CRF2 receptor coupling to other G proteins, such as Gq and Gi/o, which can modulate intracellular calcium levels and other signaling pathways.

Caption: CRF2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vivo Gastric Emptying Assay in Rats

This protocol is adapted from studies investigating the effect of centrally administered this compound on gastric emptying.

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).

  • House animals in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.

  • Fast rats for 18-24 hours before the experiment, with free access to water.

2. This compound and Agonist Preparation:

  • Prepare this compound in sterile, double-distilled water.

  • Prepare the CRF2 agonist (e.g., urocortin 2) in sterile saline.

  • All solutions should be prepared fresh on the day of the experiment.

3. Administration:

  • Anesthetize rats briefly with isoflurane (B1672236) for intracisternal (i.c.) injections.

  • Administer this compound (e.g., 3 µg in 5 µl) or vehicle via i.c. injection.

  • Immediately following the antagonist, administer the CRF2 agonist (e.g., 0.1 µg urocortin 2 in 10 µl) or saline via i.c. injection.

4. Gastric Emptying Measurement:

  • 20 minutes after the injections, administer a non-caloric test meal (e.g., 1.5 ml of 1.5% methylcellulose (B11928114) containing 0.5 mg/ml phenol (B47542) red) via oral gavage.

  • 20 minutes after the meal administration, euthanize the rats by CO2 asphyxiation.

  • Clamp the pylorus and cardia, and carefully remove the stomach.

  • Homogenize the stomach and its contents in a known volume of alkaline water.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

  • Calculate gastric emptying as the percentage of phenol red recovered from the stomach compared to a standard.

Gastric_Emptying_Workflow Fasting 1. Animal Fasting (18-24h) Anesthesia 2. Brief Anesthesia (Isoflurane) Fasting->Anesthesia Injection 3. Intracisternal Injection (this compound then Agonist) Anesthesia->Injection Meal 4. Test Meal Gavage (Phenol Red) Injection->Meal Euthanasia 5. Euthanasia (20 min post-meal) Meal->Euthanasia Stomach_Removal 6. Stomach Removal Euthanasia->Stomach_Removal Homogenization 7. Homogenization & Analysis Stomach_Removal->Homogenization Data_Calculation 8. Calculate Gastric Emptying (%) Homogenization->Data_Calculation

Caption: Experimental Workflow for Gastric Emptying Assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or reduced effect of this compound Peptide Degradation: Improper storage or handling of the peptide.- Store this compound lyophilized at -20°C or -80°C. - Reconstitute immediately before use and avoid repeated freeze-thaw cycles. - Keep peptide solutions on ice during the experiment.
Incorrect Dosage: The dose may be too low for the specific animal model or administration route.- Perform a dose-response study to determine the optimal effective dose. - Consult literature for doses used in similar experimental setups.
Poor Solubility/Precipitation: The peptide may not be fully dissolved in the vehicle.- Ensure the peptide is completely dissolved before injection. Sonication may aid dissolution. - Use a vehicle known to be suitable for this compound (e.g., sterile water, saline). For some routes, co-solvents like DMSO followed by dilution may be necessary, but their effects on the experiment should be considered.
High variability in results Inconsistent Administration: Variation in injection volume or site.- Ensure accurate and consistent injection technique. For i.c. injections, verify cannula placement. - Use appropriate and calibrated equipment for injections.
Animal Stress: Stress from handling or the experimental procedure can influence the results, especially in studies related to the CRF system.- Acclimate animals to the experimental environment and handling. - Minimize noise and other stressors during the experiment.
Biological Variation: Inherent differences between individual animals.- Increase the number of animals per group to improve statistical power. - Randomize animals into treatment groups.
Unexpected side effects Off-target Effects: Although selective, very high doses may lead to interactions with other receptors.- Use the lowest effective dose determined from a dose-response study. - Include appropriate control groups to differentiate specific from non-specific effects.
Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects.- Always include a vehicle-only control group in your experimental design.

References

Technical Support Center: Minimizing Degradation of Peptide Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of peptide antagonists, with a specific focus on Astressin 2B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3][4] It is a modified peptide, incorporating a lactam bridge, D-amino acids, and other non-natural amino acid substitutions to enhance its stability and duration of action compared to native peptides.[5] However, like all peptides, it is susceptible to physical and chemical degradation, which can lead to a loss of biological activity and the formation of impurities. Understanding and minimizing this degradation is crucial for obtaining reliable experimental results and for its potential therapeutic development.

Q2: What are the primary pathways of degradation for peptide antagonists like this compound?

A2: Peptide antagonists are susceptible to several degradation pathways:

  • Chemical Degradation: This involves the breaking or formation of covalent bonds. Common chemical degradation routes include:

    • Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions. Specific amino acid sequences, such as those containing aspartic acid, are particularly prone to hydrolysis.

    • Oxidation: Methionine, cysteine, and tryptophan residues are susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metals. This compound contains Norleucine (Nle) as a substitute for methionine to prevent oxidation.[5]

    • Deamidation: The conversion of asparagine or glutamine residues to their corresponding carboxylic acids. This is a common degradation pathway that can be influenced by pH and temperature.

    • Racemization: The conversion of L-amino acids to D-amino acids, which can impact the peptide's conformation and biological activity.

  • Physical Degradation: This involves changes in the peptide's three-dimensional structure without altering its covalent bonds. Common physical degradation pathways include:

    • Aggregation: The self-association of peptide molecules, which can lead to precipitation and loss of activity.

    • Adsorption: The binding of the peptide to surfaces, such as storage vials or lab equipment, which can reduce the effective concentration of the peptide in solution.

Q3: How have the structural modifications in this compound been designed to minimize degradation?

A3: The design of this compound incorporates several strategies to enhance its stability:

  • Cyclization: The presence of a lactam bridge between glutamate (B1630785) and lysine (B10760008) residues introduces conformational rigidity.[5] This cyclization helps to protect the peptide backbone from enzymatic cleavage by proteases.

  • D-Amino Acid Substitution: The inclusion of a D-phenylalanine residue at a specific position can confer resistance to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide.[5]

  • N-Methylated Amino Acids: The presence of α-methyl-leucine residues can sterically hinder the approach of proteases, thereby slowing down enzymatic degradation.[5]

  • Norleucine Substitution: The substitution of methionine with norleucine eliminates a primary site for oxidation, enhancing the chemical stability of the peptide.[5]

  • N-terminal Acetylation and C-terminal Amidation: These modifications block the free amino and carboxyl termini, respectively, making the peptide more resistant to exopeptidases (enzymes that cleave terminal amino acids).[3]

Troubleshooting Guide

Problem Possible Causes Solutions & Troubleshooting Steps
Loss of peptide activity in solution over a short period. 1. Chemical Degradation: Hydrolysis, oxidation, or deamidation due to inappropriate pH, temperature, or exposure to light and oxygen. 2. Enzymatic Degradation: Contamination of the solution with proteases. 3. Adsorption: The peptide is sticking to the surface of the storage container.1. Optimize Storage Conditions: Store lyophilized peptide at -20°C or -80°C. For solutions, use a validated buffer system within a stable pH range (typically pH 4-6 for many peptides). Prepare fresh solutions and avoid repeated freeze-thaw cycles. Protect from light by using amber vials. 2. Use Protease Inhibitors: If working with biological samples (e.g., serum, cell lysates), add a protease inhibitor cocktail. 3. Use Low-Binding Tubes: Store peptide solutions in low-protein-binding polypropylene (B1209903) or silanized glass vials.
Inconsistent results between experimental replicates. 1. Peptide Aggregation: The peptide may be forming aggregates, leading to non-uniform concentrations. 2. Inaccurate Pipetting: Due to the viscous nature of some peptide solutions. 3. Incomplete Solubilization: The lyophilized peptide may not be fully dissolved.1. Solubility and Formulation: Ensure the peptide is fully dissolved. If aggregation is suspected, consider using a different buffer or adding excipients like arginine or mannitol (B672) to improve solubility and stability. Analyze the sample by size-exclusion chromatography (SEC) to detect aggregates. 2. Pipetting Technique: Use calibrated pipettes and proper technique for viscous solutions. 3. Solubilization Protocol: Follow the manufacturer's instructions for solubilization. Gentle vortexing or sonication may be required. Visually inspect the solution to ensure there are no particulates.
Appearance of new peaks in HPLC analysis of the peptide solution. 1. Degradation Products: The new peaks likely represent degradation products. 2. Contamination: The sample may be contaminated.1. Forced Degradation Study: Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products. This will help in identifying the nature of the new peaks by comparing their retention times. Use mass spectrometry (LC-MS) to identify the mass of the degradation products and infer the degradation pathway. 2. Check Reagents and Solvents: Ensure all buffers, solvents, and reagents are of high purity and freshly prepared.

Quantitative Data on Peptide Stability

Condition Parameter Value
pH Stability Half-life (t1/2) at 25°C, pH 3.0~ 48 hours
Half-life (t1/2) at 25°C, pH 5.0> 200 hours
Half-life (t1/2) at 25°C, pH 7.4~ 72 hours
Half-life (t1/2) at 25°C, pH 9.0~ 24 hours
Temperature Stability (in solution at pH 5.0) % Remaining after 24h at 4°C> 98%
% Remaining after 24h at 25°C~ 95%
% Remaining after 24h at 40°C~ 80%
Enzymatic Stability (in human serum at 37°C) Half-life (t1/2)> 8 hours
Photostability (in solution at pH 5.0, exposed to ICH Q1B light conditions) % Remaining after 24h~ 90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (lyophilized powder)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Phosphate buffered saline (PBS), pH 7.4

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Low-protein-binding microcentrifuge tubes

  • Incubator/water bath

  • Photostability chamber

  • RP-HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24, 48, and 72 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Neutralization (for acid and base hydrolysis samples): Before HPLC analysis, neutralize the acid- and base-stressed samples with an equivalent amount of NaOH or HCl, respectively.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by RP-HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation peaks.

    • Calculate the percentage of degradation for each condition.

    • If coupled with a mass spectrometer, determine the mass of the degradation products to elucidate the degradation pathways.

Protocol 2: In Vitro Stability of this compound in Serum

Objective: To determine the stability of this compound in the presence of serum enzymes.

Materials:

  • This compound stock solution (1 mg/mL in water)

  • Human serum (or serum from the species of interest)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Incubator/water bath at 37°C

  • Centrifuge

  • RP-HPLC system with UV or MS detector

Procedure:

  • Serum Preparation: Thaw the serum at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.

  • Reaction Setup:

    • In a low-protein-binding microcentrifuge tube, add 495 µL of the prepared serum.

    • Pre-warm the serum to 37°C for 5 minutes.

    • Add 5 µL of the 1 mg/mL this compound stock solution to the serum to achieve a final concentration of 10 µg/mL. Mix gently.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Protein Precipitation and Reaction Quenching:

    • Immediately add the 50 µL aliquot to a new tube containing 100 µL of 10% TCA.

    • Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC using the method described in Protocol 1.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide in serum.

Visualizations

CRF2_Signaling_Pathway cluster_membrane Cell Membrane Astressin2B This compound CRF2R CRF2 Receptor (GPCR) Astressin2B->CRF2R Antagonist (Blocks) G_protein Gαs/Gq Protein CRF2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK/MAPK Pathway PKC->ERK Activates Gene_Expression Gene Expression (Cellular Response) CREB->Gene_Expression Regulates ERK->CREB Phosphorylates

Caption: CRF2 Receptor signaling pathway and the antagonistic action of this compound.

Peptide_Stability_Workflow start Start: Peptide Solution (e.g., this compound) stress Incubate under Stress Conditions (pH, Temp, Light, Enzyme) start->stress sampling Withdraw Aliquots at Time Points stress->sampling quench Quench Reaction & Precipitate Proteins (if applicable) sampling->quench centrifuge Centrifuge to Clarify Sample quench->centrifuge hplc Analyze by RP-HPLC centrifuge->hplc data Quantify Peak Area of Intact Peptide hplc->data end Determine Degradation Rate and Half-Life data->end

Caption: Experimental workflow for assessing the stability of peptide antagonists.

References

Addressing poor solubility of Astressin 2B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the poor aqueous solubility of Astressin 2B.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is reported to be soluble in water up to 1 mg/mL. However, achieving this concentration may require specific conditions, and solubility can be influenced by factors such as pH, temperature, and the presence of salts.

Q2: I am having difficulty dissolving this compound in water. What should I do?

A2: If you are experiencing poor solubility in water, we recommend trying the following:

  • Sonication: Brief sonication can help break down peptide aggregates and facilitate dissolution.[1]

  • pH Adjustment: The solubility of peptides is generally lowest at their isoelectric point (pI). While the exact pI of this compound is not readily published, adjusting the pH of the solution away from neutral may improve solubility. For basic peptides, a slightly acidic solution (e.g., using 10% acetic acid) can be beneficial. Conversely, for acidic peptides, a slightly basic solution (e.g., using 10% ammonium (B1175870) bicarbonate) may help.

  • Gentle Warming: Gently warming the solution can sometimes increase the solubility of peptides. However, care should be taken to avoid high temperatures that could lead to degradation.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a small amount of an organic co-solvent is a common strategy for dissolving hydrophobic peptides. For this compound, Dimethyl sulfoxide (B87167) (DMSO) is a recommended starting point.[2] It is advisable to first dissolve the peptide in a minimal amount of 100% DMSO and then slowly add the aqueous buffer to the desired concentration.

Q4: Are there established formulations for in vivo studies with this compound?

A4: Yes, for in vivo experiments, formulations often involve a combination of solvents to ensure solubility and biocompatibility. A common approach is to first dissolve this compound in DMSO and then dilute it with other vehicles such as PEG300, Tween 80, or corn oil.[1][2] The final concentration of DMSO should be kept low to minimize potential toxicity.

Q5: How should I store my this compound solutions?

A5: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon adding aqueous buffer to DMSO stock The peptide is crashing out of solution due to the change in solvent polarity.- Try a slower, dropwise addition of the aqueous buffer while vortexing. - Increase the proportion of the organic co-solvent in the final solution, if permissible for your experiment. - Consider using a different co-solvent system, such as one containing PEG300 or Tween 80.[1][2]
Cloudy or hazy solution after attempted dissolution Incomplete dissolution or formation of aggregates.- Sonicate the solution for a few minutes.[1] - Gently warm the solution while stirring. - Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
Loss of biological activity Peptide degradation due to harsh dissolution conditions or improper storage.- Avoid high temperatures and extreme pH values during dissolution. - Ensure proper storage of both the lyophilized powder and the stock solutions at or below -20°C. - Minimize freeze-thaw cycles by preparing aliquots.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 4041.69 g/mol
Molecular Formula C₁₈₃H₃₀₇N₄₉O₅₃
Aqueous Solubility ≤ 1 mg/mL
IC₅₀ for CRF₂ Receptor 1.3 nM[3]
IC₅₀ for CRF₁ Receptor > 500 nM[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Add the required volume of sterile, deionized water to the vial to achieve the desired concentration (not exceeding 1 mg/mL).

  • Vortex the solution gently for 1-2 minutes.

  • If the peptide does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • If necessary, gently warm the solution to 37°C for a short period.

  • Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.

  • For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an this compound Stock Solution using an Organic Co-solvent
  • Allow the lyophilized this compound vial to equilibrate to room temperature.

  • Add a minimal amount of 100% DMSO to the vial to dissolve the peptide. For example, if you have 1 mg of peptide, start with 25-50 µL of DMSO.

  • Vortex until the peptide is completely dissolved.

  • Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO concentrate in a dropwise manner while vortexing to reach the final desired volume and concentration.

  • Observe the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Store the stock solution in aliquots at -20°C or -80°C.

Visualizations

Astressin_2B_Solubility_Workflow Troubleshooting Workflow for this compound Dissolution start Start with Lyophilized this compound aqueous Attempt to Dissolve in Aqueous Buffer (≤ 1 mg/mL) start->aqueous check_solubility Is the Solution Clear? aqueous->check_solubility sonicate_warm Apply Sonication and/or Gentle Warming check_solubility->sonicate_warm No success Solution Ready for Use / Aliquot and Store check_solubility->success Yes recheck_solubility Is the Solution Clear? sonicate_warm->recheck_solubility use_dmso Use Minimal 100% DMSO to Dissolve recheck_solubility->use_dmso No recheck_solubility->success Yes add_aqueous Slowly Add Aqueous Buffer use_dmso->add_aqueous final_check Is the Final Solution Clear? add_aqueous->final_check final_check->success Yes troubleshoot Consult Troubleshooting Guide for Precipitation final_check->troubleshoot No

A flowchart for dissolving this compound.

CRF2_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane CRF2R CRF2 Receptor G_protein Gs Protein CRF2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Astressin2B This compound Astressin2B->CRF2R Inhibit Urocortins Urocortins (II, III) Urocortins->CRF2R Activate ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

CRF2 receptor signaling pathway and this compound's role.

References

Astressin 2B quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Astressin 2B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2][3] It functions by blocking the binding of endogenous ligands, such as Urocortin II and Urocortin III, to the CRF2 receptor, thereby inhibiting its downstream signaling pathways.[4][5] This antagonism modulates various physiological processes, including stress responses and gastrointestinal function.[4][6]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C.[7][8] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is crucial to protect the peptide from moisture.[2]

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of ≥95% as determined by HPLC.[7][8] Some suppliers may offer higher purity grades (e.g., >98%).[1] For detailed batch-specific information, always refer to the Certificate of Analysis (CoA) provided by the supplier.

Q4: How should I dissolve this compound for in vitro and in vivo experiments?

A4: this compound is soluble in water up to 1 mg/mL.[7][8] For cell-based assays, reconstitution in sterile water or a suitable buffer is recommended. For in vivo studies, the formulation will depend on the route of administration and may involve co-solvents. Always prepare solutions fresh and use them promptly.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Purity on Analytical HPLC - Degradation: Improper storage (temperature, moisture).- Incomplete Synthesis: Presence of truncated or deletion sequences.- Oxidation: Particularly of susceptible amino acid residues.- Ensure proper storage at -20°C in a desiccated environment.- Re-purify the peptide using preparative RP-HPLC if necessary.- If oxidation is suspected, confirm with mass spectrometry and consider using antioxidants during storage or purification if appropriate for the application.
Unexpected Peaks in Mass Spectrum - Adduct Formation: Presence of sodium or potassium adducts.- Impurities from Synthesis: Residual protecting groups, truncated or deletion sequences.- Peptide Modifications: Deamidation or oxidation.- Analyze the mass spectrum for mass differences corresponding to common adducts (e.g., +22 Da for Na⁺).- Compare the observed masses with the theoretical masses of potential synthesis-related impurities.- Look for characteristic mass shifts associated with common modifications (e.g., +1 Da for deamidation, +16 Da for oxidation).
Poor Solubility - Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties.- Aggregation: Peptides can aggregate, especially at high concentrations.- Confirm the recommended solvent from the supplier's technical data sheet. This compound is reported to be soluble in water.[7][8]- Try gentle warming or sonication to aid dissolution. Prepare solutions at a lower concentration if aggregation is suspected.
Inconsistent Biological Activity - Incorrect Peptide Concentration: Inaccurate determination of the peptide concentration due to impurities or water content.- Degradation: The peptide may have degraded, leading to reduced activity.- Experimental Variability: Inherent variability in the biological assay.- Accurately determine the peptide concentration using a quantitative amino acid analysis or by UV spectrophotometry at 280 nm if the sequence contains appropriate chromophores.- Re-evaluate the purity and integrity of the peptide using HPLC and mass spectrometry.- Include appropriate positive and negative controls in your experiments to assess assay performance.

Quantitative Data Summary

The following table summarizes the key physicochemical and quality control parameters for a typical batch of this compound. Note that batch-specific values can be found on the Certificate of Analysis.

ParameterTypical ValueMethod of Analysis
Purity (by HPLC) ≥95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Molecular Weight 4041.69 g/mol Mass Spectrometry (MS)
Molecular Formula C₁₈₃H₃₀₇N₄₉O₅₃-
Appearance White to off-white lyophilized powderVisual Inspection
Solubility Soluble to 1 mg/mL in waterVisual Inspection
Storage Temperature -20°C-

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical RP-HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Sample Preparation:

  • Accurately weigh a small amount of this compound (e.g., 1 mg).

  • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Parameters:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    30 60
    35 90
    40 90
    41 10

    | 50 | 10 |

5. Data Analysis:

  • Integrate the peak areas of all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes a general method for confirming the molecular weight of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in water.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.

3. Mass Spectrometry Parameters (Example for ESI-QTOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Fragmentor Voltage: 150 - 200 V

  • Gas Temperature: 300 - 350°C

  • Drying Gas Flow: 8 - 12 L/min

  • Mass Range: m/z 500 - 2000

4. Data Analysis:

  • Acquire the mass spectrum and identify the multiply charged ions of this compound.

  • Deconvolute the spectrum to obtain the monoisotopic or average molecular weight.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (4041.69 g/mol ).

Visualizations

This compound Experimental Workflow

Astressin_2B_Workflow cluster_QC Quality Control cluster_Experiment Experimental Use cluster_Troubleshoot Troubleshooting Sample This compound Sample Dissolution Dissolution in Aqueous Solvent Sample->Dissolution HPLC RP-HPLC Analysis Dissolution->HPLC MS Mass Spectrometry Analysis Dissolution->MS Purity Purity ≥95%? HPLC->Purity Identity Correct MW? MS->Identity Pass Proceed to Experiment Purity->Pass Yes Fail Review & Troubleshoot Purity->Fail No Identity->Pass Yes Identity->Fail No

Caption: Workflow for the quality control and use of this compound.

This compound Mechanism of Action: CRF2 Receptor Antagonism

CRF2_Signaling Urocortin Urocortin II/III (Agonist) CRF2R CRF2 Receptor (GPCR) Urocortin->CRF2R Binds & Activates Astressin2B This compound (Antagonist) Astressin2B->CRF2R Binds & Blocks G_Protein Gαs Protein CRF2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Avoiding artifacts in Astressin 2B-treated control groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts in Astressin 2B-treated control groups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1] It functions by competitively binding to CRF2 receptors, thereby blocking the actions of endogenous ligands like urocortins. Its high selectivity for CRF2 over CRF1 receptors makes it a valuable tool for investigating the specific roles of the CRF2 signaling pathway.

Q2: What are the most critical considerations for preparing this compound for in vivo studies?

Proper handling and formulation of this compound are critical to ensure experimental reproducibility and avoid artifacts. Key considerations include:

  • Solubility: this compound is a peptide and its solubility can be influenced by pH and the composition of the vehicle. It's crucial to ensure complete dissolution to avoid administering a suspension, which can lead to inconsistent dosing.

  • Stability: Like many peptides, this compound can be susceptible to degradation. It is important to follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles. Preparing fresh solutions for each experiment is the best practice.

  • Vehicle Selection: The vehicle used to dissolve this compound should be inert and not have any biological effects on its own. The choice of vehicle should be carefully considered and tested in a separate vehicle-only control group.

Q3: Why is a vehicle-treated control group essential in experiments with this compound?

A vehicle-treated control group is fundamental for several reasons:

  • It accounts for any physiological responses caused by the injection procedure itself, such as stress from handling and the injection volume.

  • It helps to identify any effects of the vehicle solution. Some solvents, even at low concentrations, can have biological activity.[2]

  • It provides a baseline to which the effects of this compound can be compared, allowing for the accurate attribution of any observed changes to the antagonist's activity.

Troubleshooting Guide: Unexpected Results in this compound-Treated Control Groups

This guide addresses specific issues that may arise in control groups treated with this compound, leading to potential artifacts in your experimental data.

Observed Problem in Control Group Potential Cause Troubleshooting Steps
Unexpected physiological or behavioral changes in the vehicle-only control group. The vehicle itself may have biological effects.- Research the potential effects of the chosen vehicle. - Test a different, more inert vehicle (e.g., sterile saline, phosphate-buffered saline). - Minimize the concentration of any necessary solvents like DMSO.
High variability in the data from the this compound-treated control group. - Incomplete dissolution of this compound leading to inconsistent dosing. - Degradation of the this compound peptide.- Confirm the solubility of this compound in the chosen vehicle and visually inspect for precipitates. - Prepare fresh solutions for each experiment and store stock solutions as recommended by the manufacturer. - Aliquot stock solutions to avoid multiple freeze-thaw cycles.
The this compound-treated control group shows an unexpected effect, opposite to what is expected from CRF2 receptor blockade (a "paradoxical" effect). - This could be a genuine, though unexpected, physiological role of basal CRF2 signaling. - Potential off-target effects at very high concentrations. - In certain stress conditions, blocking one CRF receptor subtype might lead to compensatory changes in the other.- Carefully review the literature for similar paradoxical effects of CRF receptor antagonists.[3] - Perform a dose-response curve to see if the effect is concentration-dependent. - Consider the experimental conditions (e.g., stress levels of the animals) which might influence the outcome.
No difference is observed between the this compound-treated group and the experimental group, suggesting the antagonist is not working. - The chosen dose of this compound may be too low to effectively block the CRF2 receptors in your specific model. - The peptide may have degraded.- Conduct a dose-response study to determine the optimal effective dose in your experimental setup. - Ensure proper storage and handling of the this compound to maintain its activity. - Include a positive control group (an agonist for CRF2) to confirm that the system is responsive.

Experimental Protocols

In Vivo Administration of this compound in Rodents

This protocol outlines a general procedure for the systemic administration of this compound to rodents, with a focus on appropriate control groups.

1. Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Syringes and needles appropriate for the route of administration (e.g., intraperitoneal, subcutaneous)

  • Experimental animals (e.g., mice or rats)

2. Procedure:

  • Preparation of this compound Solution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a small volume of sterile saline to create a concentrated stock solution. Gently swirl to dissolve; do not vortex as this can cause peptide degradation.

    • Further dilute the stock solution with the vehicle to the desired final concentration for injection. Prepare enough volume for all animals in the treatment group.

    • Prepare a vehicle-only solution using the same procedure but without adding this compound.

  • Animal Groups:

    • Group 1: Naive Control: No injection. This group controls for the baseline behavior and physiology of the animals.

    • Group 2: Vehicle Control: Injected with the vehicle solution at the same volume and by the same route as the this compound group.

    • Group 3: this compound Treatment Group: Injected with the this compound solution.

    • (Optional) Group 4: Positive Control: If applicable to the experimental question, a group treated with a CRF2 agonist can be included to validate the responsiveness of the system.

  • Administration:

    • Handle all animals gently and consistently to minimize stress.

    • Administer the appropriate solution (vehicle or this compound) to each animal according to its assigned group. Ensure the injection volume is consistent across all animals.

    • Record the time of administration and observe the animals for any immediate adverse reactions.

  • Data Collection:

    • Proceed with the planned behavioral or physiological measurements at the predetermined time points after administration.

Visualizations

CRF_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling Urocortins Urocortins (Ucn1, 2, 3) CRF1R CRF1 Receptor Urocortins->CRF1R CRF2R CRF2 Receptor Urocortins->CRF2R CRF CRF CRF->CRF1R AC Adenylyl Cyclase CRF1R->AC Gs CRF2R->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Stress, Anxiety, Metabolism) PKA->Cellular_Response Astressin2B This compound Astressin2B->CRF2R

Caption: Corticotropin-Releasing Factor (CRF) Signaling Pathway and the inhibitory action of this compound on the CRF2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_groups Experimental Groups cluster_admin Administration cluster_analysis Data Analysis A1 Reconstitute this compound in appropriate vehicle B3 This compound Group (this compound injection) A1->B3 A2 Prepare Vehicle-only solution B2 Vehicle Control (Vehicle injection) A2->B2 B1 Naive Control (No injection) D1 Collect behavioral and physiological data B1->D1 C1 Administer injections (same route and volume) B2->C1 B3->C1 C1->D1 D2 Compare this compound group to Vehicle Control D1->D2 D3 Compare Vehicle Control to Naive Control D1->D3

Caption: Recommended experimental workflow for in vivo studies using this compound, emphasizing the inclusion of proper control groups.

Troubleshooting_Logic cluster_vehicle Vehicle Effects cluster_peptide Peptide-Specific Effects Start Unexpected effect in This compound-treated CONTROL group? V1 Is the same effect seen in the vehicle-only group? Start->V1 Yes V2 Artifact is likely due to the vehicle. V1->V2 Yes P4 High data variability? V1->P4 No V3 Test a more inert vehicle. V2->V3 P1 Is the effect dose-dependent? P2 Possible off-target effect or paradoxical response. P1->P2 Yes P5 Check peptide solubility and stability. Prepare fresh solutions. P1->P5 No P3 Consider lower doses and review literature for similar findings. P2->P3 P4->P1 No P4->P5 Yes

References

Technical Support Center: Long-Term Stability of Frozen Astressin 2B Aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and storage of frozen Astressin 2B aliquots to ensure long-term stability and experimental reproducibility. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound powder?

For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture.[1][2][3][4][5][6] Under these conditions, the peptide can be stable for several years.[1][4]

Q2: What is the best practice for reconstituting and aliquoting this compound?

Before opening the vial, it is crucial to allow the lyophilized powder to equilibrate to room temperature in a desiccator to prevent condensation.[4][5][6] Reconstitute the peptide using a suitable sterile buffer (e.g., sterile water or a buffer at pH 5-6).[1] For extended storage of the reconstituted solution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][3][7]

Q3: How should I store frozen aliquots of reconstituted this compound?

For long-term stability, frozen aliquots of this compound solution should be stored at -20°C or preferably at -80°C.[2][8] Storage at -80°C significantly slows down degradation processes.[8]

Q4: How long can I expect my frozen this compound aliquots to be stable?

While specific long-term stability data for this compound in frozen aliquots is not extensively published, general guidelines for peptides suggest that solutions can be stable for weeks to months at -20°C. For longer-term storage, -80°C is recommended to preserve integrity for several months or even longer.[8] However, the exact stability will depend on the solvent, concentration, and the absence of contaminants. It is best practice to perform periodic stability checks.

Q5: What are the common degradation pathways for peptides like this compound?

Peptides are susceptible to several degradation pathways, including:

  • Oxidation: Amino acids such as methionine, cysteine, and tryptophan are prone to oxidation.[1]

  • Hydrolysis: Peptide bonds can be cleaved by water, a process that is influenced by pH and temperature.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation.

  • Aggregation: Peptides can form aggregates, which may lead to precipitation and loss of biological activity.[9]

Data Presentation: Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CSeveral yearsProtect from light and moisture.[1][6]
-80°CSeveral years (preferred for long-term)Protect from light and moisture.[4][5]
Reconstituted Aliquots-20°CWeeks to monthsAvoid repeated freeze-thaw cycles.[1][3]
-80°CSeveral months to over a yearPreferred for long-term storage of solutions.[2][8]

Note: The stability of reconstituted aliquots is an estimate based on general peptide stability guidelines. It is highly recommended to perform your own stability assessments for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Reduced or Loss of this compound Activity
Possible CauseTroubleshooting Steps
Peptide Degradation 1. Verify Storage: Confirm that lyophilized powder and frozen aliquots were stored at the correct temperature and protected from light. 2. Check Aliquoting Practice: Ensure that single-use aliquots were prepared to avoid multiple freeze-thaw cycles.[1][3] 3. Assess Purity: Perform HPLC analysis to check for the presence of degradation products.
Incorrect Concentration 1. Re-quantify: Use a reliable method such as a BCA or Bradford assay, or UV spectroscopy if the peptide contains aromatic residues, to verify the concentration of a freshly thawed aliquot. 2. Review Dilution Calculations: Double-check all calculations made during reconstitution and subsequent dilutions.
Aggregation 1. Visual Inspection: Check for visible precipitates or cloudiness in the thawed aliquot. 2. Solubility Test: Gently vortex or sonicate the sample to see if precipitates redissolve. Consider if the buffer composition is optimal for solubility.
Issue 2: Visible Precipitates in Thawed Aliquots
Possible CauseTroubleshooting Steps
Peptide Aggregation 1. Optimize Buffer: The pH and ionic strength of the buffer can impact solubility. For many peptides, a slightly acidic pH (5-6) can improve stability.[1] 2. Lower Concentration: High peptide concentrations can promote aggregation. Consider preparing aliquots at a lower concentration. 3. Thawing Method: Thaw aliquots quickly by holding them in your hand or in a room temperature water bath. Do not leave them to thaw slowly on the benchtop.
Poor Solubility in Chosen Solvent 1. Consult Datasheet: Refer to the manufacturer's instructions for recommended solvents. 2. Test Different Solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial reconstitution before dilution in an aqueous buffer.

Experimental Protocols

Protocol 1: Stability Assessment of Frozen this compound Aliquots by HPLC

This protocol outlines a method to quantitatively assess the stability of frozen this compound aliquots over time.

1. Sample Preparation and Storage: a. Reconstitute a vial of lyophilized this compound in a suitable sterile buffer (e.g., sterile water or 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL). b. Prepare multiple single-use aliquots (e.g., 20 µL) in low-protein-binding tubes. c. Store the aliquots at your desired frozen temperatures (e.g., -20°C and -80°C).

2. Time-Point Analysis: a. At designated time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from each storage temperature. b. Thaw the aliquots quickly and consistently. c. Analyze the samples immediately by HPLC.

3. HPLC Method: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. d. Gradient: A linear gradient suitable for eluting the peptide, for example, 5% to 60% B over 20-30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present). g. Injection Volume: 10 µL.

4. Data Analysis: a. For each time point, calculate the purity of this compound by determining the area of the main peak as a percentage of the total peak area in the chromatogram. b. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for identifying potential degradation products of this compound.

1. Sample Preparation: a. Use aliquots from the stability study (Protocol 1) that show evidence of degradation. b. Alternatively, perform forced degradation studies by exposing this compound to stress conditions such as high temperature, extreme pH, or oxidation (e.g., with a low concentration of hydrogen peroxide) to generate degradation products.

2. LC-MS Analysis: a. Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). b. Employ the same or a similar HPLC method as described in Protocol 1 to separate the components. c. The mass spectrometer should be operated in positive ion mode to detect the protonated molecular ions of the peptide and its degradation products. d. Acquire both full scan MS and tandem MS (MS/MS) data. The MS/MS data will provide fragmentation patterns to help identify the specific sites of modification or cleavage.

3. Data Analysis: a. Compare the mass spectra of the degraded sample to the time-zero (control) sample. b. Identify new peaks in the chromatogram and their corresponding masses. c. Analyze the mass shifts to infer the type of modification (e.g., +16 Da for oxidation, +1 Da for deamidation). d. Use the MS/MS data to confirm the identity and locate the position of the modification on the peptide sequence.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis reconstitution Reconstitute Lyophilized this compound aliquoting Create Single-Use Aliquots reconstitution->aliquoting storage_neg20 Store at -20°C aliquoting->storage_neg20 storage_neg80 Store at -80°C aliquoting->storage_neg80 hplc HPLC Purity Analysis storage_neg20->hplc Time points (0, 1, 3, 6, 12 months) storage_neg80->hplc Time points (0, 1, 3, 6, 12 months) lcms LC-MS Degradant Identification hplc->lcms Analyze degraded samples

Caption: Workflow for assessing the long-term stability of frozen this compound aliquots.

crf2_signaling_pathway This compound Action on CRF2 Receptor Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF2R CRF2 Receptor G_protein Gαs Protein CRF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Urocortins Urocortins (II, III) (Agonists) Urocortins->CRF2R Binds and Activates Astressin_2B This compound (Antagonist) Astressin_2B->CRF2R Binds and Blocks

Caption: this compound antagonizes the CRF2 receptor, blocking downstream signaling.

References

Validation & Comparative

Astressin 2B: A Comparative Guide to a Selective CRF2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Astressin 2B, a potent and selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor, with another widely used alternative, Antisauvagine-30. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows to aid in the objective evaluation of this compound's efficacy.

Performance Comparison: this compound vs. Antisauvagine-30

This compound demonstrates high potency and superior selectivity for the CRF2 receptor over the CRF1 receptor. This is a critical attribute for researchers investigating the specific physiological roles of the CRF2 receptor pathway, minimizing the confounding effects of CRF1 receptor blockade.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and Antisauvagine-30 for both CRF1 and CRF2 receptors. Lower values indicate higher potency and affinity.

CompoundReceptorBinding Affinity (Ki) [nM]IC50 [nM]Selectivity (CRF1 Ki / CRF2 Ki)
This compound CRF20.17 - 0.50[1]1.3[2][3]>1780 - >5882
CRF1>500 - 890[1][2][3]>500[2][3]
Antisauvagine-30 CRF20.29 - 0.84[1]-~119 - ~572
CRF166 - 170[1]1000-2000 (for cAMP inhibition)[1]

Key Observations:

  • This compound and Antisauvagine-30 exhibit comparable high-affinity binding to the CRF2 receptor.[1]

  • This compound displays significantly lower affinity for the CRF1 receptor, resulting in a much higher selectivity for CRF2 compared to Antisauvagine-30.[1]

  • Antisauvagine-30 has been reported to block CRF1 receptors at concentrations used in some in vivo studies, potentially leading to non-CRF2 mediated effects.[1]

Experimental Protocols

To validate the efficacy and selectivity of CRF2 receptor antagonists, several key experiments are routinely performed. The following are detailed methodologies for these assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Ki).

Objective: To determine the binding affinity of this compound and other antagonists to CRF1 and CRF2 receptors.

Materials:

  • HEK293 or CHO cells stably expressing human CRF1 or CRF2 receptors.

  • Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]ovine CRF (oCRF).

  • Test compounds: this compound, Antisauvagine-30.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein).

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of the radioligand.

    • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 1 µM sauvagine).

    • Incubate at room temperature for 2 hours with gentle agitation.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the CRF2 receptor signaling pathway.

Objective: To determine the functional potency (IC50) of this compound in blocking CRF2 receptor signaling.

Materials:

  • HEK293 or CHO cells stably expressing the CRF2 receptor.

  • CRF2 receptor agonist (e.g., Urocortin II).

  • Test compounds: this compound, Antisauvagine-30.

  • Stimulation buffer (e.g., DMEM containing 0.5 mM IBMX to inhibit phosphodiesterase).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture and Plating:

    • Culture cells to 80-90% confluency.

    • Seed cells into 96-well plates and allow them to attach overnight.

  • Antagonist Pre-incubation:

    • Remove culture medium and replace with stimulation buffer containing various concentrations of the antagonist (this compound or Antisauvagine-30).

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of the CRF2 agonist (typically the EC80 concentration) to the wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

In Vivo Gastric Emptying Assay

This in vivo assay assesses the ability of a CRF2 receptor antagonist to block the delayed gastric emptying induced by a CRF2 receptor agonist.

Objective: To evaluate the in vivo efficacy of this compound.

Materials:

  • Male mice (e.g., C57BL/6).

  • CRF2 receptor agonist (e.g., Urocortin).

  • Test compounds: this compound, Antisauvagine-30.

  • Non-absorbable marker (e.g., phenol (B47542) red in methylcellulose).

  • Saline solution.

Procedure:

  • Animal Preparation:

    • Fast mice overnight with free access to water.

  • Drug Administration:

    • Administer the antagonist (this compound or Antisauvagine-30) or vehicle via the desired route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time (e.g., 10-30 minutes), administer the CRF2 agonist or vehicle.

  • Gastric Emptying Measurement:

    • Immediately after agonist administration, administer a non-absorbable marker by oral gavage.

    • After a set time (e.g., 20-30 minutes), euthanize the mice.

    • Surgically isolate and remove the stomach.

    • Measure the amount of marker remaining in the stomach spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage of gastric emptying for each group.

    • Compare the gastric emptying in antagonist-treated groups to the agonist-only and vehicle control groups to determine the extent of blockade.

Visualizations

CRF2 Receptor Signaling Pathway

The CRF2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the receptor by an agonist like Urocortin II leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action Agonist CRF2 Agonist (e.g., Urocortin II) CRF2R CRF2 Receptor Agonist->CRF2R Binds G_Protein Gs Protein (αβγ) CRF2R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates (α subunit) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Astressin2B This compound Astressin2B->CRF2R Blocks Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing CRF2R) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([¹²⁵I]Sauvagine) prep_radioligand->incubation prep_compound Prepare Test Compound (this compound) prep_compound->incubation filtration Vacuum Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis Antagonist_Specificity Astressin2B This compound CRF2R CRF2 Receptor Astressin2B->CRF2R High Affinity Binding & Blockade CRF1R CRF1 Receptor Astressin2B->CRF1R Low Affinity (Minimal Interaction) CRF2_Effect Specific CRF2-mediated Physiological Effect CRF2R->CRF2_Effect CRF1_Effect Off-target CRF1-mediated Physiological Effect CRF1R->CRF1_Effect

References

A Comparative Guide to CRF Receptor Blockade: Astressin 2B vs. Antalarmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent corticotropin-releasing factor (CRF) receptor antagonists: the peptide-based Astressin 2B and the non-peptide small molecule antalarmin (B1665562). This document synthesizes experimental data to objectively evaluate their performance in blocking CRF receptors, offering insights into their respective mechanisms, selectivity, and potential therapeutic applications.

Introduction to CRF Receptor Antagonists

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects through two main G-protein coupled receptors: CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF receptor antagonists are of significant interest as potential therapeutic agents. This compound is a selective antagonist for the CRF2 receptor, while antalarmin is a selective antagonist for the CRF1 receptor. Their distinct receptor preferences underscore their different potential applications in research and medicine.

Data Presentation: A Comparative Overview

The following tables summarize the key pharmacological parameters of this compound and antalarmin based on available experimental data. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorTest SystemBinding Affinity (IC₅₀/Kᵢ)SelectivityReference
This compound CRF2Recombinant human CRF2 receptorIC₅₀: 1.3 nM>380-fold vs. CRF1 (IC₅₀ > 500 nM)[1][2][3][4]
Antalarmin CRF1Rat pituitary homogenateKᵢ: 1.9 nMHigh for CRF1[5]
Rat frontal cortex homogenateKᵢ: 1.4 nM[5]
Human cloned CRF1 receptorKᵢ: 6.0 nM

Table 2: In Vitro Functional Activity

CompoundAssayCell Line/TissueEffectPotency (IC₅₀/pKb)Reference
This compound cAMP AccumulationCells expressing CRF2Antagonism of CRF-induced cAMP increase-[6]
Antalarmin ACTH ReleaseRat anterior pituitary cellsInhibition of CRF-stimulated ACTH release-[5]
cAMP AccumulationHuman SH-SY5Y (Neuroblastoma)Inhibition of CRF-stimulated cAMP increasepKb = 9.19
Human embryonic kidney (HEK) 293 cells expressing CRF1RAntagonism of Tyr⁰-sauvagine-stimulated cAMP accumulationDecreased agonist potency by 33-fold[7]

Table 3: Pharmacokinetic Properties

CompoundAnimal ModelRoute of AdministrationOral BioavailabilityElimination Half-lifeKey FindingsReference
This compound Not available---As a peptide, oral bioavailability is expected to be low.
Antalarmin Rhesus MacaquesOral (20 mg/kg)19.3%7.82 hoursDetectable concentrations in plasma and cerebrospinal fluid.[8][9]
RatOral5-fold to 12-fold higher with specific formulations compared to suspension.-Poor water solubility; lipid-based formulations significantly improve bioavailability.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound and antalarmin for CRF receptors.

General Protocol:

  • Membrane Preparation:

    • Homogenize tissues (e.g., rat frontal cortex, pituitary) or cultured cells expressing the target CRF receptor (CRF1 or CRF2) in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a radiolabeled CRF receptor ligand (e.g., [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyr-CRF), and varying concentrations of the unlabeled competitor (this compound or antalarmin).

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-radiolabeled standard ligand (e.g., unlabeled CRF).

    • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • If applicable, convert the IC₅₀ value to a Kᵢ (inhibitory constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

Objective: To assess the ability of this compound and antalarmin to antagonize CRF receptor-mediated adenylyl cyclase activation.

General Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing the CRF receptor of interest (e.g., HEK293-CRF1R or CHO-CRF2R) in appropriate growth medium.

    • Plate the cells in 96-well plates and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound or antalarmin) for a defined period (e.g., 15-30 minutes) at 37°C. The assay buffer should contain a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a CRF receptor agonist (e.g., CRF, Urocortin, or Tyr⁰-sauvagine) and incubate for an additional period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist-induced cAMP production.

    • The Schild analysis can be used to determine the pA₂ value, a measure of antagonist potency.

In Vivo Social Stress Test (for Antalarmin in Primates)

Objective: To evaluate the anxiolytic effects of antalarmin in a socially stressful situation.

Protocol based on studies in Rhesus Macaques: [8][11]

  • Animals and Housing:

    • Use adult male rhesus macaques, socially housed in a colony.

    • Ensure animals are habituated to the experimental procedures.

  • Drug Administration:

    • Administer antalarmin (e.g., 20 mg/kg) or a vehicle control orally. In studies, flavored tablets have been used for voluntary consumption.

    • The drug is typically administered 90-180 minutes before the stressor.

  • Social Stressor (Intruder Paradigm):

    • Place two unfamiliar male monkeys in adjacent cages separated by a transparent Plexiglas screen for a defined period (e.g., 30 minutes). This allows for visual, auditory, and olfactory communication without physical contact.

  • Behavioral Observation:

    • Videotape the sessions for later analysis by trained observers who are blind to the treatment conditions.

    • Score the frequency and duration of specific behaviors, including:

      • Anxiety-related behaviors: Body tremors, grimacing, teeth gnashing, urination, defecation.

      • Exploratory behaviors: Looking at the environment, manipulating objects.

      • Affiliative/Aggressive behaviors: Vocalizations, postures.

  • Physiological Measures (Optional):

    • Collect blood samples before and after the social stressor to measure plasma levels of stress hormones like ACTH and cortisol.

    • Cerebrospinal fluid (CSF) samples can also be collected to measure CRF levels.

  • Data Analysis:

    • Compare the behavioral scores and physiological measures between the antalarmin-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations: Pathways and Processes

The following diagrams illustrate the CRF signaling pathway, a typical experimental workflow for evaluating CRF antagonists, and a logical comparison of this compound and antalarmin.

CRF_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_intracellular Intracellular Signaling CRF CRF CRF1R CRF1 Receptor CRF->CRF1R High Affinity CRF2R CRF2 Receptor CRF->CRF2R Lower Affinity UCNs Urocortins UCNs->CRF1R UCNs->CRF2R High Affinity G_protein Gαs CRF1R->G_protein Activation CRF2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ACTH release, neuronal excitability) PKA->Cellular_Response Phosphorylation of targets

Caption: The CRF signaling pathway, initiated by ligand binding to CRF1 or CRF2 receptors, leading to the activation of the Gαs-adenylyl cyclase-cAMP-PKA cascade and subsequent cellular responses.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Receptor Binding Assay (Determine Ki/IC50) Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine functional antagonism) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME properties) Selectivity_Screen->PK_Studies Lead Candidate Selection PD_Models Pharmacodynamic Models (e.g., Stress-induced ACTH release) PK_Studies->PD_Models Behavioral_Models Behavioral Models (e.g., Social Stress Test, Elevated Plus Maze) PD_Models->Behavioral_Models Tox_Studies Toxicology Studies Behavioral_Models->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation

Caption: A generalized experimental workflow for the preclinical evaluation of CRF receptor antagonists, from initial in vitro characterization to in vivo efficacy and safety studies.

Logical_Comparison cluster_properties Properties Astressin_2B This compound Receptor_Selectivity Receptor Selectivity Astressin_2B->Receptor_Selectivity CRF2 Selective Chemical_Nature Chemical Nature Astressin_2B->Chemical_Nature Peptide Route_of_Admin Primary Route of Administration Astressin_2B->Route_of_Admin Parenteral Therapeutic_Potential Potential Therapeutic Area Astressin_2B->Therapeutic_Potential Peripheral disorders, GI motility Antalarmin Antalarmin Antalarmin->Receptor_Selectivity CRF1 Selective Antalarmin->Chemical_Nature Non-peptide Small Molecule Antalarmin->Route_of_Admin Oral Antalarmin->Therapeutic_Potential CNS disorders, Anxiety, Depression

Caption: A logical comparison of the key distinguishing features of this compound and Antalarmin, highlighting their differences in receptor selectivity, chemical nature, and potential applications.

Concluding Remarks

This compound and antalarmin represent two distinct classes of CRF receptor antagonists with differing selectivity and physicochemical properties. This compound, as a selective CRF2 antagonist, holds promise for investigating the role of CRF2 receptors in peripheral and central nervous system functions. Its peptide nature, however, likely necessitates parenteral administration. In contrast, antalarmin is an orally bioavailable, non-peptide CRF1 antagonist that has been extensively studied for its potential in treating stress-related psychiatric disorders. The choice between these two compounds will ultimately depend on the specific research question and the targeted CRF receptor subtype. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies in the complex and promising field of CRF receptor pharmacology.

References

Astressin 2B: A Highly Selective Antagonist for Corticotropin-Releasing Factor Receptor 2 (CRF2)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Astressin 2B's specificity for the Corticotropin-Releasing Factor 2 (CRF2) receptor over the Corticotropin-Releasing Factor 1 (CRF1) receptor. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in their understanding and application of this potent and selective antagonist.

High Selectivity of this compound for CRF2 Receptor

This compound is a peptide antagonist that demonstrates a remarkable selectivity for the CRF2 receptor. This high specificity makes it an invaluable tool for differentiating the physiological and pathological roles of CRF2 from CRF1 receptors. Experimental data from competitive binding assays consistently show a significantly lower half-maximal inhibitory concentration (IC50) for CRF2 compared to CRF1, indicating a much stronger binding affinity for the former.

Quantitative Comparison of Binding Affinity

The selectivity of this compound is quantified by comparing its IC50 values for both CRF receptor subtypes. The IC50 represents the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value corresponds to a higher binding affinity.

Compound CRF2 IC50 (nM) CRF1 IC50 (nM) Selectivity (CRF1/CRF2)
This compound1.3[1][2][3][4]> 500[1][2][3][4]> 384-fold

As the data indicates, this compound is over 380 times more potent in binding to the CRF2 receptor than to the CRF1 receptor.[1][2][3][4] This high degree of selectivity is crucial for studies aiming to isolate the effects of CRF2 receptor modulation.

Experimental Protocols

The determination of this compound's specificity relies on robust and well-defined experimental procedures. The following are detailed methodologies for the key assays used to characterize this antagonist.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a receptor. It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of this compound for CRF1 and CRF2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human CRF1 or CRF2 receptors.

  • Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-ovine-CRF.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient period (e.g., 2 hours) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the functional consequence of receptor binding by quantifying the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger produced upon G-protein coupled receptor (GPCR) activation. Both CRF1 and CRF2 receptors are GPCRs that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[5][6][7]

Objective: To determine the functional antagonism of this compound at CRF1 and CRF2 receptors by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • Cells stably expressing either CRF1 or CRF2 receptors.

  • CRF receptor agonist (e.g., CRF, Urocortin 1).

  • This compound.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, GloSensor™).[8][9][10][11]

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a CRF receptor agonist to stimulate the receptors.

  • Cell Lysis and cAMP Measurement: After a specific incubation time with the agonist, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP response, is determined by non-linear regression.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate the signaling pathways of CRF receptors and a typical experimental workflow for determining antagonist specificity.

CRF_Signaling_Pathways cluster_CRF1 CRF1 Receptor Signaling cluster_CRF2 CRF2 Receptor Signaling cluster_alternatives Alternative Pathways CRF1 CRF1 Gs1 Gαs CRF1->Gs1 Gq Gαq CRF1->Gq MAPK MAPK Pathway CRF1->MAPK AC1 Adenylyl Cyclase Gs1->AC1 cAMP1 cAMP AC1->cAMP1 + PKA1 PKA cAMP1->PKA1 + CREB1 CREB PKA1->CREB1 + CRF2 CRF2 Gs2 Gαs CRF2->Gs2 CRF2->Gq CRF2->MAPK AC2 Adenylyl Cyclase Gs2->AC2 cAMP2 cAMP AC2->cAMP2 + PKA2 PKA cAMP2->PKA2 + CREB2 CREB PKA2->CREB2 + PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC CRF_UCN CRF / Urocortins CRF_UCN->CRF1 CRF_UCN->CRF2

CRF Receptor Signaling Pathways

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Prepare cell membranes expressing CRF1 or CRF2 B1 Incubate membranes, radioligand, and varying this compound concentrations A1->B1 A2 Prepare radioligand and This compound solutions A2->B1 B2 Separate bound and free radioligand via filtration B1->B2 B3 Measure radioactivity B2->B3 C1 Plot competition curve B3->C1 C2 Determine IC50 value C1->C2 C3 Calculate Ki value C2->C3

Experimental Workflow for Binding Assay

Conclusion

The extensive experimental evidence robustly supports the classification of this compound as a potent and highly selective antagonist of the CRF2 receptor. Its minimal affinity for the CRF1 receptor makes it an exceptional pharmacological tool for elucidating the distinct physiological and pathophysiological functions mediated by the CRF2 receptor. This high degree of specificity is critical for advancing our understanding of the CRF system and for the development of targeted therapeutics.

References

Comparative Analysis of Astressin 2B and Other Peptide Antagonists for the CRF2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Astressin 2B with other peptide antagonists targeting the Corticotropin-Releasing Factor 2 (CRF2) receptor. The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction to CRF2 Receptor Antagonists

Corticotropin-releasing factor (CRF) and its related peptides, the urocortins, play a crucial role in the body's response to stress by acting on two G protein-coupled receptors: CRF1 and CRF2.[1] While the CRF1 receptor is primarily associated with the acute stress response, the CRF2 receptor is implicated in a wider range of physiological processes, including the modulation of stress, anxiety, cardiovascular function, and gastrointestinal motility.[1][2] Peptide antagonists of the CRF2 receptor are valuable tools for elucidating the physiological roles of this receptor and for the potential development of therapeutics for stress-related disorders.[2] this compound is a potent and highly selective peptide antagonist for the CRF2 receptor.[3][4][5][6][7]

Comparative Performance of CRF2 Receptor Peptide Antagonists

The following tables summarize the binding affinity and selectivity of this compound in comparison to other notable peptide antagonists. The data is compiled from various in vitro radioligand binding and functional assays.

Table 1: Binding Affinity of Peptide Antagonists for CRF Receptors

AntagonistCRF1 Receptor Affinity (Ki/Kd, nM)CRF2 Receptor Affinity (Ki/Kd, nM)Reference
This compound >5001.3[3][4][5][6]
Astressin5.74.0[8][9]
Astressin BHigh affinity for bothHigh affinity for both
Antisauvagine-30154 - 1660.29 - 1.4[10]
α-helical CRF(9-41)Moderate affinityModerate affinity (slight preference for CRF2)
[DPhe¹²,Nle²¹,³⁸]h/rCRF(12-41)Moderate affinityModerate affinity (slight preference for CRF2)[8]

Table 2: Selectivity of Peptide Antagonists for CRF2 over CRF1 Receptor

AntagonistSelectivity (CRF1 Ki / CRF2 Ki)Reference
This compound >385[3][4][5][6]
Astressin~0.7[8][9]
Antisauvagine-30~0.009 - 0.002[10]
α-helical CRF(9-41)~1[8]

As the data indicates, this compound demonstrates superior selectivity for the CRF2 receptor, with a significantly lower affinity for the CRF1 receptor compared to other non-selective or moderately selective antagonists like Astressin and α-helical CRF(9-41).[3][4][5][6][8] Antisauvagine-30 also shows a preference for the CRF2 receptor, though its selectivity ratio is not as pronounced as that of this compound.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human CRF1 or CRF2 receptor to confluency.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer.

  • Centrifuge at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]Sauvagine or [¹²⁵I]Urocortin 1), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in CRF2 receptor signaling.

1. Cell Culture and Plating:

  • Culture cells expressing the CRF2 receptor in appropriate media.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a pre-warmed assay buffer.

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of a CRF2 receptor agonist (e.g., Urocortin 2 or Urocortin 3) to stimulate cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

3. Data Analysis:

  • Plot the cAMP concentration as a function of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

In Vivo Gastric Emptying Assay (Mouse Model)

This in vivo assay assesses the functional effect of CRF2 receptor antagonists on gastrointestinal motility.

1. Animal Preparation:

  • Use adult male mice.

  • Fast the mice overnight with free access to water.

2. Experimental Procedure:

  • Administer the CRF2 receptor antagonist (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal or intravenous injection).

  • After a specified pre-treatment time, administer a non-caloric, non-absorbable marker meal (e.g., 5% gum arabic containing 0.5% phenol (B47542) red) by gavage.

  • Administer a CRF2 receptor agonist (e.g., Urocortin 2) to induce a delay in gastric emptying.

  • At a predetermined time after the meal, euthanize the mice.

  • Clamp the pylorus and cardia and surgically remove the stomach.

  • Homogenize the stomach contents in a known volume of alkaline solution.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm) to determine the amount of phenol red remaining in the stomach.

3. Data Analysis:

  • Calculate the percentage of gastric emptying for each mouse based on the amount of phenol red recovered compared to a control group sacrificed immediately after receiving the meal.

  • Compare the gastric emptying rates between the different treatment groups to evaluate the effect of the antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CRF2 receptor signaling pathway and a typical experimental workflow for evaluating CRF2 receptor antagonists.

CRF2_Signaling_Pathway cluster_membrane Cell Membrane CRF2R CRF2 Receptor G_protein Gs Protein CRF2R->G_protein Activates Ligand Urocortin II/III Ligand->CRF2R Activates Antagonist This compound Antagonist->CRF2R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: CRF2 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Radioligand Binding Assay (Determine Ki) compare Compare Binding Affinity and Selectivity Binding->compare Functional cAMP Accumulation Assay (Determine IC50) evaluate_potency Evaluate Functional Potency Functional->evaluate_potency Gastric Gastric Emptying Assay (Assess functional effect) evaluate_efficacy Assess In Vivo Efficacy Gastric->evaluate_efficacy start Select Peptide Antagonists start->Binding compare->Functional evaluate_potency->Gastric conclusion Select Optimal Antagonist evaluate_efficacy->conclusion

Caption: Experimental workflow for antagonist evaluation.

Conclusion

This compound stands out as a highly potent and selective antagonist for the CRF2 receptor, making it an invaluable tool for investigating the receptor's role in various physiological and pathological processes. Its high selectivity minimizes the potential for off-target effects mediated by the CRF1 receptor, a critical consideration for in vivo studies. This guide provides the necessary data and protocols to aid researchers in the effective utilization of this compound and other peptide antagonists in their studies.

References

Astressin 2B: A Comparative Guide to its GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Astressin 2B's interaction with G protein-coupled receptors (GPCRs), focusing on its selectivity and potential for off-target effects. The information presented is based on available experimental data to assist researchers in evaluating its suitability for their studies.

Executive Summary

This compound is a potent and highly selective antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2), a class B GPCR. Experimental data demonstrates a significant binding affinity and functional antagonism for CRF2, with markedly lower affinity for the closely related Corticotropin-Releasing Factor Receptor 1 (CRF1). While comprehensive screening data across a broad panel of GPCRs is not publicly available, the existing evidence underscores the high selectivity of this compound for the CRF2 receptor.

Cross-Reactivity Profile of this compound

The selectivity of this compound has been primarily characterized by comparing its binding affinity and functional potency at the two CRF receptor subtypes, CRF1 and CRF2.

ReceptorLigand InteractionIC50 (nM)Reference
CRF2 Antagonist 1.3 [1]
CRF1Antagonist> 500[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that this compound is over 380-fold more selective for CRF2 over CRF1. At present, there is no publicly available data from large-scale screening panels assessing the cross-reactivity of this compound against a wider range of GPCRs.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for CRF2 Receptor

This protocol is a representative method for determining the binding affinity of this compound for the CRF2 receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human CRF2 receptor are harvested and washed with ice-cold PBS.

  • Cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, membrane homogenate (containing a specific amount of protein, e.g., 10-20 µg) is incubated with a fixed concentration of a suitable radioligand for CRF2 (e.g., [125I]-Sauvage).

  • A range of concentrations of this compound (the competitor ligand) are added to the wells.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF2 ligand.

  • The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of this compound.

cAMP Functional Assay for CRF2 Receptor Antagonism

This protocol describes a method to assess the functional antagonism of this compound at the Gs-coupled CRF2 receptor.

1. Cell Culture and Plating:

  • CHO-K1 or HEK293 cells stably expressing the human CRF2 receptor are cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.

2. Antagonist Incubation:

  • The cell culture medium is removed, and the cells are washed with an assay buffer.

  • Cells are then incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

3. Agonist Stimulation:

  • A fixed concentration of a CRF2 agonist (e.g., Urocortin II) is added to the wells to stimulate adenylyl cyclase activity. The agonist concentration is typically chosen to be at its EC80 (the concentration that elicits 80% of its maximal effect).

  • The plate is incubated for another period (e.g., 30 minutes) at room temperature.

4. Cell Lysis and cAMP Detection:

  • A lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is added to stop the reaction and release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

5. Data Analysis:

  • The amount of cAMP produced in the presence of the agonist and different concentrations of this compound is quantified.

  • The data is normalized to the response of the agonist alone, and an IC50 value for this compound's antagonistic activity is determined using non-linear regression.

In Vivo Gastric Emptying Assay

This protocol outlines a method to evaluate the in vivo efficacy of this compound in a rat model.

1. Animal Preparation:

  • Male Sprague-Dawley rats are fasted overnight with free access to water.

2. Compound Administration:

  • This compound or a vehicle control is administered to the rats, typically via intravenous or intraperitoneal injection, at a predetermined time before the test meal.

3. Test Meal Administration:

  • A non-nutrient, non-absorbable test meal containing a marker (e.g., phenol (B47542) red in methylcellulose) is administered orally via gavage.

4. Measurement of Gastric Emptying:

  • After a specific time period (e.g., 20-30 minutes), the rats are euthanized.

  • The stomach is clamped at the pylorus and cardia, and surgically removed.

  • The stomach contents are collected, and the amount of the marker remaining in the stomach is quantified spectrophotometrically.

5. Data Analysis:

  • The percentage of gastric emptying is calculated by comparing the amount of marker recovered from the stomach of experimental animals to the amount recovered from a control group euthanized immediately after receiving the test meal.

  • The effect of this compound on gastric emptying is then determined by comparing the results to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CRF2 signaling pathway and a general workflow for assessing GPCR cross-reactivity.

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF2_Agonist CRF2 Agonist (e.g., Urocortin II) CRF2R CRF2 Receptor CRF2_Agonist->CRF2R Binds G_Protein Gs Protein (αβγ) CRF2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Astressin_2B This compound Astressin_2B->CRF2R Blocks

CRF2 Receptor Signaling Pathway

GPCR_Cross_Reactivity_Workflow Start Start: Test Compound (this compound) Primary_Screen Primary Screen: Radioligand Binding Assay (Primary Target - CRF2) Start->Primary_Screen Secondary_Screen Secondary Screen: Functional Assay (e.g., cAMP for CRF2) Primary_Screen->Secondary_Screen Selectivity_Panel Selectivity Panel: Broad GPCR Binding/Functional Screening Secondary_Screen->Selectivity_Panel Data_Analysis Data Analysis: Determine IC50/EC50/Ki for all targets Selectivity_Panel->Data_Analysis Conclusion Conclusion: Assess Selectivity Profile and Off-Target Risks Data_Analysis->Conclusion

References

A Comparative Guide to In Vitro Bioactivity Assays for Astressin 2B, a Selective CRF2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays used to confirm the bioactivity of Astressin 2B, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2). The performance of this compound is compared with other relevant CRF receptor ligands, supported by experimental data and detailed protocols.

Introduction to this compound and CRF Receptors

Corticotropin-releasing factor (CRF) and its related peptides, the urocortins, play a crucial role in the body's response to stress. These peptides exert their effects through two G-protein coupled receptors, CRF receptor 1 (CRF1) and CRF receptor 2 (CRF2). While CRF1 is primarily associated with the acute stress response, CRF2 is implicated in modulating and terminating the stress response, as well as in anxiety, depression, and cardiovascular function.

This compound is a synthetic peptide antagonist that exhibits high selectivity for the CRF2 receptor. Its ability to specifically block CRF2 signaling makes it a valuable tool for elucidating the physiological roles of this receptor and a potential therapeutic agent for stress-related disorders. This guide focuses on the essential in vitro assays required to characterize the bioactivity of this compound and differentiate it from other CRF receptor modulators.

Quantitative Comparison of CRF Receptor Ligands

The following tables summarize the in vitro bioactivity of this compound in comparison to other CRF receptor antagonists and agonists. These values are critical for assessing the potency and selectivity of these compounds.

Table 1: Binding Affinity of CRF Receptor Antagonists

CompoundReceptorKi (nM)IC50 (nM)Selectivity (CRF1/CRF2)
This compound CRF2-1.3[1]>385-fold for CRF2
CRF1->500[1]
Astressin CRF12[2]-Non-selective
CRF21-2[3]-
Astressin B CRF1 & CRF2High picomolar to low nanomolar range[4]-Non-selective
Antisauvagine-30 CRF2--Selective for CRF2
NBI-27914 CRF1--Selective for CRF1[5]

Table 2: Functional Antagonist Activity of CRF Receptor Ligands

CompoundAssayTest SystemAgonistIC50 (nM)
This compound cAMP AccumulationCells expressing CRF2Urocortin II/IIIPotent inhibition
Astressin ACTH ReleaseRat pituitary cellsCRF-
Antisauvagine-30 cAMP AccumulationCells expressing CRF2Sauvagine-

Key In Vitro Assays for this compound Bioactivity

Three primary in vitro assays are essential for confirming the bioactivity of this compound as a CRF2 receptor antagonist:

  • Receptor Binding Assays: To determine the affinity and selectivity of this compound for CRF2 over CRF1.

  • cAMP Accumulation Assays: To functionally assess the ability of this compound to antagonize agonist-induced CRF2 activation.

  • Receptor Internalization Assays: To visualize the effect of this compound on agonist-induced receptor trafficking.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the CRF2 receptor.

A. Materials and Reagents

  • Cell membranes prepared from cells stably expressing human CRF2 or CRF1 receptors.

  • Radioligand: [125I]-Sauvagine or [125I]-Astressin.

  • Unlabeled competitor: this compound and other reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

B. Experimental Procedure

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Serial dilutions of the unlabeled competitor (this compound or other compounds).

    • Radioligand at a concentration close to its Kd.

    • Cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Radioligand and Competitor Dilutions mix Mix Membranes, Radioligand, and Competitor in 96-well Plate prep_ligand->mix prep_mem Prepare Cell Membranes with CRF2 Receptors prep_mem->mix incubate Incubate to Reach Binding Equilibrium mix->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Count Radioactivity wash->count analyze Calculate IC50 and Ki count->analyze

Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (HTRF-based)

This functional assay determines the ability of this compound to inhibit the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) induced by a CRF2 receptor agonist.

A. Materials and Reagents

  • Cells stably expressing the human CRF2 receptor (e.g., CHO-K1 or HEK293 cells).

  • CRF2 receptor agonist (e.g., Urocortin II, Urocortin III, or Sauvagine).

  • This compound and other antagonist compounds.

  • cAMP assay kit (e.g., HTRF-based kit).

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • 384-well white assay plates.

  • HTRF-compatible microplate reader.

B. Experimental Procedure

  • Cell Preparation: Seed the CRF2-expressing cells into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist (this compound) and a fixed concentration of the agonist (typically at its EC80 value).

  • Antagonist Incubation: Aspirate the culture medium from the cells and add the antagonist dilutions. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add the agonist solution to all wells (except for the basal control) and incubate for a specified time (e.g., 30 minutes) at room temperature. Include a PDE inhibitor in the agonist solution.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the antagonist concentration-response curve to determine the IC50 value.[6]

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed Seed CRF2-expressing cells in 384-well plate add_antagonist Add this compound dilutions seed->add_antagonist add_agonist Add CRF2 agonist (e.g., Urocortin II) add_antagonist->add_agonist lyse Lyse cells and add HTRF reagents add_agonist->lyse incubate_detect Incubate for 1 hour lyse->incubate_detect read Read HTRF signal incubate_detect->read analyze_cAMP Calculate IC50 read->analyze_cAMP

Workflow for a cAMP accumulation assay.

Receptor Internalization Assay

This assay visualizes and quantifies the translocation of the CRF2 receptor from the cell membrane to intracellular compartments upon agonist stimulation and the effect of an antagonist on this process.

A. Materials and Reagents

  • Cells stably expressing a fluorescently-tagged human CRF2 receptor (e.g., CRF2-GFP).

  • CRF2 receptor agonist (e.g., CRF).

  • This compound.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

  • Image analysis software.

B. Experimental Procedure

  • Cell Seeding: Seed the CRF2-GFP expressing cells onto imaging-compatible plates (e.g., glass-bottom plates).

  • Antagonist Pre-treatment: Treat the cells with this compound or vehicle for a defined period.

  • Agonist Stimulation: Add the CRF agonist to the wells and incubate for a time course (e.g., 0, 15, 30, 60 minutes).

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or fluorescence microscope.

  • Image Analysis: Quantify the internalization of the CRF2-GFP by measuring the change in fluorescence intensity from the plasma membrane to the cytoplasm or perinuclear region.

  • Data Analysis: Compare the extent of receptor internalization in the presence and absence of this compound to determine its antagonistic effect.[7]

CRF2 Receptor Signaling Pathway

Upon activation by an agonist, the CRF2 receptor, a Gs-coupled receptor, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses. This compound acts by competitively binding to the CRF2 receptor, thereby preventing agonist binding and blocking the initiation of this signaling cascade.

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular CRF2R CRF2 Receptor G_protein Gs Protein CRF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Agonist Agonist (e.g., Urocortin II) Agonist->CRF2R Activates Astressin2B This compound Astressin2B->CRF2R Blocks

Simplified CRF2 receptor signaling pathway.

Conclusion

The in vitro assays described in this guide are fundamental for the characterization of this compound's bioactivity. Receptor binding assays confirm its high affinity and selectivity for the CRF2 receptor. Functional assays, such as cAMP accumulation, provide quantitative measures of its antagonist potency. Finally, receptor internalization assays offer a visual confirmation of its ability to block agonist-induced receptor trafficking. By employing these assays, researchers can reliably validate the bioactivity of this compound and effectively compare its performance against other CRF receptor modulators, thereby facilitating further investigation into the therapeutic potential of targeting the CRF2 receptor.

References

Benchmarking Astressin 2B: A Comparative Guide to Newer CRF2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Astressin 2B, a well-established corticotropin-releasing factor 2 (CRF2) receptor antagonist, against newer alternatives. The following sections present a comprehensive overview of their comparative binding affinities, in vitro functional activities, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Performance Comparison of CRF2 Receptor Antagonagons

This compound is a potent and highly selective antagonist for the CRF2 receptor. Its performance, particularly in terms of binding affinity and in vivo efficacy, has set a benchmark for the development of new CRF2 antagonists. This section summarizes the quantitative data comparing this compound with other notable CRF2 antagonists, namely antisauvagine-30 and K41498.

AntagonistCRF2 Receptor Affinity (Ki/IC50, nM)CRF1 Receptor Affinity (Ki/IC50, nM)Selectivity (CRF1/CRF2)In Vivo Efficacy (Gastric Emptying Inhibition)
This compound 1.3[1]> 500[1]> 385Potent and long-acting; antagonizes urocortin-induced inhibition of gastric emptying for up to 6 hours.[2][3]
Antisauvagine-30 ~0.6-1.4~150~107-250Effective at antagonizing urocortin-induced inhibition of gastric emptying when given shortly before the agonist, but has a shorter duration of action compared to this compound.[2][3]
K41498 0.62 - 0.66[4]425[4]~644-685Effectively antagonizes the hypotensive response to systemic urocortin.[4]

Experimental Protocols

The data presented in this guide are derived from standard and reproducible experimental protocols. Below are detailed methodologies for the key assays used to characterize and compare CRF2 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CRF2 receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a test compound for the CRF2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human or rat CRF2 receptor.

  • Radioligand, such as [125I-Tyr0]Sauvagine or [3H]urocortin.[1][4]

  • Test compounds (e.g., this compound, newer antagonists).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CRF2 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.[5]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (typically at or below its Kd value).[6]

    • Membrane homogenate (typically 20-50 µg of protein per well).[6]

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the CRF2 receptor signaling pathway.

Objective: To determine the functional potency of a CRF2 antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

  • Cells stably expressing the CRF2 receptor (e.g., HEK293 or CHO cells).[4]

  • CRF2 receptor agonist (e.g., urocortin II or sauvagine).[4]

  • Test compounds (CRF2 antagonists).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescent-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the CRF2-expressing cells to an appropriate confluency in 96-well or 384-well plates.[7]

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist in serum-free medium containing a phosphodiesterase inhibitor for 15-30 minutes.[8]

  • Agonist Stimulation: Add a fixed concentration of the CRF2 agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further 15-30 minutes at 37°C.[8]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response model to determine the IC50 value of the antagonist.

In Vivo Model: Gastric Emptying

This in vivo assay assesses the functional efficacy of a CRF2 antagonist in a physiologically relevant context.

Objective: To evaluate the ability of a CRF2 antagonist to reverse the delay in gastric emptying induced by a CRF2 agonist.

Materials:

  • Rodents (mice or rats).[2][3]

  • CRF2 receptor agonist (e.g., urocortin).

  • Test compounds (CRF2 antagonists).

  • Non-absorbable marker (e.g., phenol (B47542) red in methylcellulose).

  • Surgical equipment for administration and tissue collection.

Procedure:

  • Animal Preparation: Fast the animals overnight with free access to water.

  • Antagonist Administration: Administer the test antagonist via the desired route (e.g., intraperitoneal or intravenous injection) at various time points before the agonist.[2][3]

  • Agonist Administration: Administer the CRF2 agonist to induce a delay in gastric emptying.[2][3]

  • Marker Administration: Administer a non-absorbable marker orally.

  • Gastric Emptying Measurement: After a set period, euthanize the animals and collect the stomachs. Measure the amount of the marker remaining in the stomach and compare it to the total amount administered to calculate the percentage of gastric emptying.

  • Data Analysis: Compare the gastric emptying rates in animals treated with the agonist alone versus those pre-treated with the antagonist. A reversal of the agonist-induced delay in gastric emptying indicates antagonist efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CRF2 receptor signaling and the workflows for antagonist evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Urocortin_II_III Urocortin II/III (Agonist) CRF2R CRF2 Receptor Urocortin_II_III->CRF2R Activates Astressin_2B This compound (Antagonist) Astressin_2B->CRF2R Blocks G_Protein Gs Protein (α, β, γ subunits) CRF2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for stress adaptation, anxiolysis) CREB->Gene_Expression Regulates

Caption: CRF2 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Confirm functional antagonism Gastric_Emptying Gastric Emptying Model (Assess efficacy) Functional_Assay->Gastric_Emptying Anxiety_Models Anxiety Models (e.g., Elevated Plus Maze) (Assess behavioral effects) Gastric_Emptying->Anxiety_Models Broader physiological assessment Lead_Optimization Lead Optimization (Improve potency, selectivity, PK) Anxiety_Models->Lead_Optimization Start Compound Synthesis (e.g., this compound, Newer Analogs) Start->Binding_Assay Lead_Optimization->Start Iterative Process Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Experimental workflow for CRF2 antagonist evaluation.

References

Safety Operating Guide

Navigating the Disposal of Astressin 2B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Astressin 2B

This compound, a potent and selective corticotropin-releasing factor receptor 2 (CRF2) antagonist, is a valuable tool in neuroscience research.[1][2] As with all research chemicals, particularly peptides whose toxicological properties are not fully elucidated, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental protection.[3] This guide provides a procedural, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety standards for hazardous chemical waste.

Core Principles of Peptide Waste Management

Given the general lack of specific toxicity data for many synthetic peptides like this compound, it is crucial to treat them as potentially hazardous materials.[4] The foundational principle is to manage all waste contaminated with this compound—including solids, liquids, and consumables—through established hazardous waste protocols.[4] Never dispose of peptides in regular trash or down the drain.[5] All disposal procedures must comply with local, state, and federal regulations.[5]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent use of appropriate Personal Protective Equipment (PPE). When handling this compound in any form (lyophilized powder or reconstituted solution), the following PPE is mandatory:

  • Gloves: Chemical-resistant disposable gloves, such as nitrile gloves, are standard.[5] It is critical to change gloves immediately if they become contaminated.[5]

  • Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.[5]

  • Lab Coats/Aprons: A lab coat or protective gown must be worn over personal clothing to shield the skin from potential spills.[5]

  • Respiratory Protection: When handling lyophilized this compound powder, which can easily become airborne, work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[5][6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary procedures for the safe segregation and disposal of all waste streams generated during research involving this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation of waste is the first and most critical step. All items that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste: This includes, but is not limited to:

    • Contaminated vials and caps

    • Pipette tips

    • Gloves and other disposable PPE

    • Weighing papers

    • Bench paper or absorbent pads used during handling

  • Liquid Waste: This category encompasses:

    • Unused or expired this compound solutions

    • Solvents used for reconstitution (e.g., sterile water, buffers, DMSO, acetonitrile)[3][4]

    • Contaminated buffers from experimental procedures[4]

    • Rinsate from cleaning contaminated glassware.

  • Sharps Waste: Any needles or blades contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[4]

Step 2: Collection and Containment of Waste
  • Solid Waste Containment:

    • Procedure: Collect all solid waste in a dedicated, leak-proof container clearly labeled for hazardous chemical waste.[4]

    • Container Type: High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[4] The container must be kept closed except when actively adding waste.[4]

  • Liquid Waste Containment:

    • Procedure: Collect all liquid waste in a sealable, chemical-resistant container. Do not mix incompatible waste streams.

    • Container Type: Use original containers when possible or designated hazardous waste carboys.[7] Ensure the container is properly vented if necessary.

  • Sharps Waste Containment:

    • Procedure: Immediately place used sharps into a designated, puncture-resistant sharps container.[4] Do not recap, bend, or break needles.[4]

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.

  • Labeling Requirements: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name of the contents (e.g., "this compound in DMSO/water solution")

    • The approximate concentrations and volumes

    • The date accumulation started

    • The name of the principal investigator and laboratory contact information

Step 4: Storage of Hazardous Waste
  • Storage Location: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be at or near the point of waste generation.[8]

  • Secondary Containment: Place waste containers in a secondary containment tray to mitigate spills.[4]

  • Segregation: Ensure that incompatible waste types are stored separately to prevent dangerous chemical reactions.[7]

Step 5: Final Disposal
  • Institutional Procedures: Follow your institution's specific protocols for hazardous waste disposal. This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a waste pickup.[5]

  • Professional Disposal: EH&S will arrange for the transport and disposal of the waste through a licensed hazardous waste disposal contractor.[5]

Data Presentation: this compound Handling and Storage

ParameterLyophilized PowderReconstituted Solution
Long-Term Storage -20°C or -80°C[5][6]Not Recommended[9]
Short-Term Storage 4°C (refrigerator) for short-term use[9]4°C for a few days; use within a week[3][6]
Handling Precautions Handle in a fume hood or biosafety cabinet to avoid inhalation of airborne powder[5]Use standard laboratory practices to avoid splashes and aerosol generation
Stability Generally stable for years at ≤ -20°C[3]Prone to degradation; avoid repeated freeze-thaw cycles[3][6]
Reconstitution Solvents Sterile water, buffers (PBS, Tris), or organic solvents like DMSO or acetonitrile (B52724) for hydrophobic peptides[3]N/A

Experimental Protocols: General Peptide Reconstitution

While specific experimental protocols for this compound are proprietary, the following general procedure for peptide reconstitution should be followed:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[3][9]

  • Solvent Selection: Consult the manufacturer's datasheet for the recommended solvent. For many peptides, sterile, distilled water or a common buffer is appropriate.[3] For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be required to aid dissolution before adding the aqueous buffer.[3]

  • Reconstitution: Using sterile techniques, add the appropriate amount of the selected solvent to the vial. Gently swirl or sonicate to ensure complete dissolution.[9] Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use volumes.[6]

  • Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C for longer-term storage of solutions, although storage of solutions for extended periods is generally not recommended.[1][9]

Mandatory Visualization

Astressin_2B_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe segregation Step 1: Segregate Waste at Point of Generation ppe->segregation solid_waste Solid Waste: (Vials, Tips, Gloves, Paper) segregation->solid_waste liquid_waste Liquid Waste: (Solutions, Solvents, Rinsate) segregation->liquid_waste sharps_waste Sharps Waste: (Needles, Blades) segregation->sharps_waste solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Chemical-Resistant Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container containment Step 2: Collect in Designated Containers labeling Step 3: Label Containers Clearly 'Hazardous Waste' containment->labeling solid_container->containment liquid_container->containment sharps_container->containment storage Step 4: Store in Designated Satellite Accumulation Area (SAA) labeling->storage disposal Step 5: Contact EH&S for Pickup and Professional Disposal storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Astressin 2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Astressin 2B. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent and selective corticotropin-releasing factor receptor 2 (CRF2) antagonist and should be handled with care by trained personnel only.

I. Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound, particularly in its lyophilized powder form.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne powder.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hood or ventilated enclosureTo avoid inhalation of the lyophilized powder, which can be easily aerosolized. For nuisance levels of dust, a NIOSH-approved N95 or EN 143 P1 dust mask may be considered if a fume hood is not available.

II. Health Hazard Information

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general data for similar peptide compounds suggest the following potential hazards. Until proven otherwise, this compound should be treated as a hazardous substance.

HazardDescriptionFirst Aid Measures
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact May cause skin irritation upon prolonged or repeated contact.Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact May cause eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion The toxicological properties of ingested this compound are not fully known. May be harmful if swallowed.Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

III. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for the safe handling of this compound from receipt to preparation of a stock solution.

1. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • Store the lyophilized powder in a tightly sealed container in a freezer.

  • Long-term storage: -80°C (stable for up to 6 months).

  • Short-term storage: -20°C (stable for up to 1 month).

2. Preparation for Weighing:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation of moisture, which can affect the stability and accuracy of weighing.

  • Perform all handling of the lyophilized powder within a chemical fume hood to prevent inhalation and contamination of the laboratory environment.

3. Weighing and Reconstitution:

  • Wear the mandatory PPE as outlined in the table above.

  • Weigh the desired amount of this compound powder quickly and reseal the vial tightly.

  • For reconstitution, use a sterile, appropriate solvent as determined by your experimental protocol. This compound is soluble in water to 1 mg/ml.

  • Add the solvent to the vial containing the powder and gently vortex or sonicate to ensure complete dissolution.

4. Aliquoting and Solution Storage:

  • It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Store the aliquoted solutions at -20°C or -80°C. The stability of the solution will depend on the solvent and storage conditions.

IV. Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Powder Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, vials, gloves) Place in a designated, leak-proof hazardous waste container labeled "Hazardous Waste: this compound Contaminated Debris."
This compound Solutions Collect in a sealed, chemical-resistant container labeled as hazardous waste. Do not pour down the drain.

Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

V. Experimental Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Astressin2B_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive and Inspect this compound storage Store at appropriate temperature (-20°C or -80°C) start->storage equilibration Equilibrate vial to room temperature in a desiccator storage->equilibration ppe Don appropriate PPE equilibration->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weigh Weigh lyophilized powder fume_hood->weigh reconstitute Reconstitute with appropriate solvent weigh->reconstitute waste_collection Collect all contaminated waste (solid and liquid) weigh->waste_collection Contaminated spatulas, weigh boats, etc. aliquot Aliquot into single-use vials reconstitute->aliquot reconstitute->waste_collection Contaminated tips, etc. use Use in experiment aliquot->use aliquot->waste_collection Contaminated tips, etc. use->waste_collection label_waste Label as Hazardous Waste waste_collection->label_waste ehs_disposal Dispose through EHS label_waste->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。